Triphenylchloroethylene
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-chloro-2,2-diphenylethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl/c21-20(18-14-8-3-9-15-18)19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQFTTCZLHLKFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171020 | |
| Record name | Phenylstilbene chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18084-97-4 | |
| Record name | 1,1′,1′′-(1-Chloro-1-ethenyl-2-ylidene)tris[benzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18084-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylstilbene chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018084974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Triphenylchloroethylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8092 | |
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| Record name | Phenylstilbene chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80171020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorotriphenylethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.160 | |
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| Record name | CHLOROTRIPHENYLETHYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV6NM693EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
The Unseen Architect: A Technical Guide to the Molecular Ballet of Triphenylchloroethylene and Estrogen Receptors
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide dissects the intricate mechanism of action of triphenylchloroethylene (TPE-Cl) at the estrogen receptor (ER). As a foundational molecule in the landscape of selective estrogen receptor modulators (SERMs), understanding its interaction with ERα and ERβ is pivotal for the rational design of novel endocrine therapies. This document moves beyond a superficial overview, providing in-depth technical details and field-proven experimental insights into the core of TPE-Cl's biological activity.
This compound: A Historical Keystone in Estrogen Receptor Modulation
This compound, a synthetic nonsteroidal estrogen, emerged in the 1940s for managing menopausal symptoms and other estrogen-deficient conditions.[1] Its significance, however, extends beyond its initial clinical applications. It is a progenitor of a class of groundbreaking therapeutics, including the widely used breast cancer drug, tamoxifen.[1] The triphenylethylene scaffold is central to the development of SERMs, compounds that exhibit tissue-specific estrogenic or anti-estrogenic effects.[2] While its derivatives have been extensively studied, a granular understanding of TPE-Cl's own interaction with estrogen receptors provides a crucial baseline for appreciating the nuances of SERM activity.
The Core Mechanism: A Dance of Binding, Conformation, and Co-regulator Recruitment
The biological effects of this compound are mediated through its direct interaction with the two estrogen receptor subtypes, ERα and ERβ. This interaction is not a simple on-off switch but a sophisticated process involving precise molecular recognition, induction of specific conformational changes in the receptor, and the subsequent recruitment of a specific repertoire of co-activator or co-repressor proteins. This cascade of events ultimately dictates the transcriptional regulation of estrogen-responsive genes in a tissue-dependent manner.
Binding Affinity and Receptor Subtype Selectivity
For comparison, derivatives of triphenylethylene exhibit a wide range of affinities. For example, tamoxifen has a relative binding affinity of 1.6% for the rat estrogen receptor, while its active metabolite, 4-hydroxytamoxifen, has a much higher affinity at 175%.[2] This highlights the profound impact of subtle structural modifications on receptor binding.
Table 1: Relative Binding Affinities of Triphenylethylene Derivatives for the Rat Estrogen Receptor (Relative to Estradiol)
| Compound | Relative Binding Affinity (%) |
| Triphenylethylene | 0.002[2] |
| Tamoxifen | 1.6[2] |
| 4-hydroxytamoxifen | 175[2] |
| Clomifene | 0.72[2] |
| Nafoxidine | 0.72[2] |
Note: Data for this compound is not available in the cited sources. The data presented is for comparative purposes to illustrate the range of affinities within the triphenylethylene class.
Ligand-Induced Conformational Changes: The Allosteric Control of Receptor Function
The binding of a ligand to the LBP of an estrogen receptor induces a critical conformational change, particularly in the C-terminal helix 12 (H12). The precise positioning of H12 dictates whether the receptor will recruit co-activators, leading to an agonistic (estrogenic) response, or co-repressors, resulting in an antagonistic (anti-estrogenic) response.
-
Agonist Conformation: When the natural ligand, 17β-estradiol, binds, it induces a conformation where H12 seals the LBP, creating a surface that is recognized by co-activator proteins.
-
Antagonist Conformation: SERMs like 4-hydroxytamoxifen, a metabolite of the TPE-Cl derivative tamoxifen, also bind to the LBP but their bulkier side chains prevent H12 from adopting the agonist conformation.[3][4] Instead, H12 is repositioned to block the co-activator binding groove, facilitating the recruitment of co-repressor proteins.
While a crystal structure of this compound complexed with either ERα or ERβ is not publicly available, it is hypothesized that its estrogenic activity in certain tissues arises from its ability to induce a conformation that, at least partially, resembles the agonist-bound state, allowing for the recruitment of co-activators. Conversely, its anti-estrogenic effects in other tissues would stem from an antagonist-like conformation.
Diagram: Ligand-Induced Conformational Changes in the Estrogen Receptor
Caption: Differential conformational changes in the estrogen receptor upon agonist versus antagonist binding.
The Decisive Role of Co-regulators
The tissue-specific effects of this compound and other SERMs are ultimately determined by the cellular context, specifically the relative abundance of co-activator and co-repressor proteins in different cell types.
-
In tissues where co-activators are highly expressed, the TPE-Cl-ER complex may preferentially recruit these proteins, leading to an estrogenic response.
-
In tissues with a high concentration of co-repressors, the same complex may recruit co-repressors, resulting in an anti-estrogenic effect.
The specific co-regulators that interact with the TPE-Cl-ER complex have not been definitively identified. However, the general principles of co-regulator recruitment by SERMs provide a framework for understanding its tissue-selective actions.
Experimental Methodologies for Elucidating the Mechanism of Action
A battery of in vitro and in vivo assays is employed to characterize the estrogenic and anti-estrogenic properties of compounds like this compound. The causality behind the choice of these experiments lies in the need to dissect the mechanism at different biological levels, from molecular interactions to physiological outcomes.
In Vitro Assays
This reporter gene assay is a powerful tool for rapidly screening the estrogenic or anti-estrogenic activity of a compound. The principle lies in a genetically modified yeast strain that expresses the human estrogen receptor (hERα) and a reporter gene (e.g., lacZ, encoding β-galactosidase) under the control of an estrogen response element (ERE).
Protocol: Yeast Estrogen Screen (YES) Assay
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Yeast Culture Preparation: A recombinant Saccharomyces cerevisiae strain expressing hERα and an ERE-lacZ reporter is cultured in an appropriate growth medium to the mid-log phase.
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Assay Setup: Serial dilutions of the test compound (this compound) and controls (17β-estradiol as a positive agonist control, and an anti-estrogen like 4-hydroxytamoxifen for antagonist assays) are prepared.
-
Incubation: The yeast culture is incubated with the test compounds and controls in a 96-well plate. For antagonist assays, the test compound is co-incubated with a fixed concentration of 17β-estradiol.
-
Reporter Gene Measurement: After a defined incubation period, the activity of the reporter enzyme (β-galactosidase) is measured. This is typically done by adding a chromogenic substrate (e.g., CPRG) and measuring the color change spectrophotometrically.
-
Data Analysis: The estrogenic activity is determined by the dose-dependent increase in reporter gene expression. Anti-estrogenic activity is measured as a dose-dependent inhibition of estradiol-induced reporter gene expression.
Diagram: Yeast Estrogen Screen (YES) Assay Workflow
Caption: A streamlined workflow of the Yeast Estrogen Screen (YES) assay.
The human endometrial adenocarcinoma cell line, Ishikawa, is an established model for assessing the estrogenicity of compounds in a uterine-like context. These cells respond to estrogens by increasing the activity of alkaline phosphatase (AlkP).
Protocol: Alkaline Phosphatase Assay in Ishikawa Cells
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Cell Culture: Ishikawa cells are maintained in an appropriate culture medium. For the assay, cells are plated in 96-well plates and grown to a specified confluency.
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Treatment: The cells are treated with various concentrations of this compound, a positive control (17β-estradiol), and a vehicle control.
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Incubation: The plates are incubated for a period sufficient to induce AlkP activity (typically 24-72 hours).
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Enzyme Activity Measurement: The culture medium is removed, and the cells are lysed. A substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate, pNPP) is added to each well.
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Quantification: The conversion of the substrate to a colored product is measured using a spectrophotometer.
-
Data Analysis: The estrogenic effect is quantified as the fold-increase in AlkP activity compared to the vehicle control.
In Vivo Assay
This "gold standard" in vivo assay directly measures the estrogenic activity of a compound by its ability to stimulate the growth of the uterus in ovariectomized (OVX) or immature female rats. The removal of the ovaries eliminates the endogenous source of estrogens, making the uterine weight directly proportional to the estrogenic stimulus provided by the test compound.
Protocol: Rat Uterotrophic Assay
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Animal Model: Immature or adult ovariectomized female rats are used. A sufficient period is allowed after ovariectomy for uterine regression.
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Dosing: The animals are divided into groups and treated daily for three consecutive days with the test compound (this compound) at various dose levels, a positive control (e.g., 17α-ethinylestradiol), and a vehicle control. Administration is typically via oral gavage or subcutaneous injection.
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Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.
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Uterine Weight Measurement: The uteri are carefully excised, trimmed of any adhering fat and connective tissue, and the wet weight is recorded. In some protocols, the uteri are blotted to remove luminal fluid before weighing (blotted uterine weight).
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Data Analysis: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity.
Downstream Effects: Gene Expression Regulation
The binding of the this compound-ER complex to EREs in the promoter regions of target genes initiates a cascade of events leading to either the activation or repression of transcription. The specific genes regulated by TPE-Cl can vary depending on the tissue type.
Further research employing techniques such as RNA sequencing (RNA-seq) and Chromatin Immunoprecipitation sequencing (ChIP-seq) would be invaluable in delineating the specific cistrome and transcriptome of this compound in different estrogen-responsive tissues. This would provide a more complete picture of its mechanism of action and the molecular basis for its tissue-selective effects.
Conclusion and Future Directions
This compound stands as a pivotal molecule in the history of endocrine pharmacology. Its mechanism of action, centered on the nuanced interplay between estrogen receptor binding, conformational changes, and the recruitment of co-regulators, laid the groundwork for the development of the entire class of SERMs. While much has been inferred from the study of its more famous derivatives, a deeper, more specific investigation into the molecular interactions of this compound itself is warranted.
Future research should prioritize obtaining quantitative binding affinity data for TPE-Cl with both ERα and ERβ, solving the crystal structure of the TPE-Cl-ER complex, and elucidating its specific co-regulator interactions and downstream gene targets. Such studies will not only fill a significant knowledge gap but also provide a more refined model for the rational design of next-generation SERMs with improved efficacy and safety profiles.
References
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This compound. In: Wikipedia. ; 2023. Accessed January 12, 2026. [Link]
- Martin, G. J. Conformational transitions of the estrogen receptor monomer. Effects of estrogens, antiestrogen, and temperature. J. Biol. Chem.261, 12346–12352 (1986).
- Katzenellenbogen, J. A., Carlson, K. E., Heiman, D. F., & Goswami, R. Estrogen receptor binding affinity and uterotrophic activity of triphenylhaloethylenes. J. Med. Chem.26, 1129–1137 (1983).
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The Genesis of a New Therapeutic Paradigm: A Technical History of Triphenylchloroethylene
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
From a laboratory curiosity to the progenitor of a revolutionary class of drugs, the story of triphenylchloroethylene is a compelling narrative of chemical ingenuity, serendipitous discovery, and the dawn of targeted endocrine therapy. This guide navigates the historical and scientific journey of this compound, elucidating its discovery, the elucidation of its unique biological properties, and its pivotal role in the development of Selective Estrogen Receptor Modulators (SERMs) that have transformed the landscape of medicine.
The Dawn of Synthetic Estrogens: A Prelude to this compound
The early 20th century witnessed a burgeoning interest in the endocrine system, with a particular focus on the powerful effects of estrogens. The pioneering work of researchers like Sir Edward Charles Dodds in the 1930s was instrumental in demonstrating that the biological activity of estrogens was not exclusive to their natural steroidal structure.[1][2] Dodds and his colleagues synthesized a series of non-steroidal compounds, culminating in the discovery of the highly potent synthetic estrogen, diethylstilbestrol (DES), in 1938.[1] This groundbreaking work shattered the prevailing belief that only molecules with a phenanthrene nucleus, characteristic of steroids, could elicit estrogenic effects.[3] It was within this fertile scientific environment that the investigation of other non-steroidal scaffolds, such as the triphenylethylene backbone, began.
The parent compound, triphenylethylene, was found to possess weak estrogenic activity in 1937.[2] This discovery laid the groundwork for further exploration of its derivatives, with the hypothesis that structural modifications could enhance its potency and modulate its biological activity.
The Emergence of this compound: Synthesis and Enhanced Potency
In 1938, the synthesis of this compound was first reported. The introduction of a chlorine atom onto the ethylene core of the triphenylethylene structure proved to be a pivotal modification. This halogenation resulted in a dramatic potentiation of estrogenic activity, with this compound exhibiting 20 to 100 times the potency of its parent compound.[4]
Synthesis of this compound: A Methodological Overview
While the original 1938 publication by Robson and Schönfelder provides the foundational synthesis, a representative laboratory-scale preparation can be outlined as follows. This synthesis typically involves a Grignard reaction followed by dehydration and chlorination.
Experimental Protocol: Synthesis of this compound
-
Grignard Reagent Formation: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Reaction with Benzophenone: The Grignard reagent is then reacted with benzophenone, yielding triphenylmethanol after acidic workup.
-
Dehydration: The resulting triphenylmethanol is dehydrated to form triphenylethylene. This can be achieved by heating with a dehydrating agent such as iodine or a strong acid.
-
Chlorination: The final step involves the chlorination of triphenylethylene to yield this compound. This can be accomplished using a variety of chlorinating agents, such as N-chlorosuccinimide (NCS).
The following diagram illustrates the general synthetic pathway:
Caption: Synthetic pathway of this compound.
Unraveling the Biological Activity: From Simple Estrogen to a Glimpse of Complexity
Following its synthesis, this compound was investigated for its biological effects. Early studies, primarily using rodent models, confirmed its potent estrogenic properties. It was subsequently marketed in the 1940s under brand names such as Gynosone and Oestrogyl for the treatment of menopausal symptoms and other estrogen-deficiency-related conditions.[4]
A significant, albeit initially underappreciated, finding was its relatively long duration of action when administered via injection.[4] This hinted at a complex pharmacokinetic and pharmacodynamic profile that would later be understood as a hallmark of many triphenylethylene derivatives.
In a landmark study in 1944, Sir Alexander Haddow and his team investigated the use of high-dose estrogens, including this compound, for the treatment of breast cancer. Their finding that these compounds could be effective in this setting was a pivotal moment in oncology, demonstrating that hormonal manipulation could be a viable therapeutic strategy for certain cancers.
The Birth of a New Concept: The Road to Selective Estrogen Receptor Modulators (SERMs)
The journey from this compound to the modern era of SERMs is a testament to the power of medicinal chemistry and a deepening understanding of estrogen receptor biology. The key insight was the realization that the triphenylethylene scaffold could be chemically modified to produce compounds with a fascinating dual nature: acting as estrogens in some tissues while blocking estrogen's effects in others.[5][6]
Chlorotrianisene: An Early Derivative
One of the first important derivatives of this compound was chlorotrianisene (TACE), in which each of the three phenyl rings is substituted with a methoxy group.[7] Introduced in 1952, chlorotrianisene was a potent estrogen and is arguably considered the first SERM to be introduced into clinical practice.[7] It exhibited predominantly estrogenic effects but also possessed antiestrogenic properties.[7]
Clomiphene: A Tale of Serendipity
The synthesis of clomiphene in 1956 by a team at the William S. Merrell Chemical Company, led by Frank Palopoli, marked a significant turning point.[8] Initially investigated as a contraceptive, clomiphene was found to induce, rather than inhibit, ovulation.[9] This unexpected finding led to its development as a groundbreaking fertility treatment, and it was approved for medical use in the United States in 1967.[8][10]
Clomiphene is a mixture of two geometric isomers, enclomiphene and zuclomiphene, which possess distinct estrogenic and antiestrogenic activities.[8] This isomeric mixture is crucial to its overall pharmacological profile.
Experimental Protocol: Synthesis of Clomiphene
The synthesis of clomiphene shares a common heritage with that of this compound, involving the creation of a triphenylethanol intermediate followed by dehydration and chlorination. A key difference is the introduction of a diethylaminoethoxy side chain, which is crucial for its antiestrogenic activity.
-
Synthesis of the Intermediate: The synthesis begins with the preparation of 1-{4-[2-(diethylamino)ethoxy]phenyl}-1,2-diphenylethanol.[6]
-
Dehydration and Chlorination: This intermediate is then subjected to a one-pot dehydration and chlorination reaction. For instance, treatment with N-chlorosuccinimide in a suitable solvent can yield clomiphene as a mixture of E and Z isomers.[11]
The following diagram illustrates the key structural evolution from this compound to clomiphene:
Caption: Structural evolution to clomiphene.
Tamoxifen: A Paradigm Shift in Cancer Therapy
The development of tamoxifen, another triphenylethylene derivative, revolutionized the treatment of estrogen receptor-positive breast cancer.[5] Synthesized in 1962 by Dora Richardson at Imperial Chemical Industries (ICI), tamoxifen was also initially investigated as a contraceptive.[9] Its potent antiestrogenic effects in breast tissue, coupled with its estrogenic effects in other tissues like bone and the uterus, made it the archetypal SERM.[12]
The discovery and development of tamoxifen solidified the SERM concept and spurred the search for new compounds with more favorable tissue-selectivity profiles.[8][13]
Mechanism of Action: The Intricate Dance with the Estrogen Receptor
The dual agonist and antagonist properties of triphenylethylene derivatives are a consequence of their unique interaction with the estrogen receptor (ER). These non-steroidal ligands bind to the same ligand-binding pocket as the natural estrogen, estradiol. However, the bulky triphenylethylene scaffold induces a distinct conformational change in the receptor protein.
This altered conformation affects the recruitment of co-activator and co-repressor proteins to the receptor complex, which in turn modulates the transcription of target genes. The specific cellular context, including the relative abundance of co-activators and co-repressors in a particular tissue, ultimately determines whether the compound will exert an estrogenic or antiestrogenic effect.
The following diagram illustrates the differential effects of an estrogen agonist versus a SERM on the estrogen receptor:
Caption: SERM mechanism of action.
Legacy and Future Directions
The historical journey of this compound is a powerful illustration of how fundamental chemical research can lead to profound advances in medicine. From a simple halogenated derivative of a weakly estrogenic compound, a vast and diverse class of drugs has emerged that continues to impact the lives of millions of patients worldwide.
The foundational understanding of structure-activity relationships and the mechanism of action of triphenylethylene derivatives continues to inform the design of new generations of SERMs with improved efficacy and safety profiles. The quest for the "ideal" SERM—one that confers all the beneficial effects of estrogen without its adverse effects—remains a central goal in drug development.[5] The legacy of this compound serves as a constant reminder of the enduring power of scientific inquiry and the remarkable potential of medicinal chemistry to shape the future of healthcare.
References
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Dodds, E. C. (2017, March 6). Edward Charles Dodds (1899-1973). Embryo Project Encyclopedia. [Link]
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Wikipedia. (n.d.). This compound. In Wikipedia. Retrieved January 13, 2026, from [Link]
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Wikipedia. (n.d.). Chlorotrianisene. In Wikipedia. Retrieved January 13, 2026, from [Link]
- Maximov, P. Y., McDaniel, R. E., & Jordan, V. C. (2013). Tamoxifen: Pioneering Medicine in Breast Cancer. Springer Science & Business Media.
- Solmssen, U. V. (1945). Synthetic estrogens and the relation between their structure and their activity. Chemical Reviews, 37(3), 481–598.
- Jordan, V. C. (2013). Estrogen Action, Selective Estrogen Receptor Modulators and Women's Health: Progress and Promise. World Scientific.
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Wikipedia. (n.d.). Triphenylethylene. In Wikipedia. Retrieved January 13, 2026, from [Link]
- Maximov, P. Y., Lee, T. M., & Jordan, V. C. (2013). The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice. Current clinical pharmacology, 8(2), 135–155.
- Quirke, V. (2017). Tamoxifen from Failed Contraceptive Pill to Best-Selling Breast Cancer Medicine: A Case-Study in Pharmaceutical Innovation. Estudios de historia de la ciencia y de la técnica: actas del IX Congreso de la Sociedad Española de Historia de las Ciencias y de las Técnicas, 1, 449-462.
- El-Gendy, M. A., & El-Sherbeny, M. A. (2021). Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. International journal of molecular sciences, 22(22), 12575.
- Google Patents. (n.d.). Process for the preparation of Clomiphene.
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Wikipedia. (n.d.). Clomifene. In Wikipedia. Retrieved January 13, 2026, from [Link]
- Dickey, R. P., & Holtkamp, D. E. (1996). Development, pharmacology and clinical experience with clomiphene citrate.
- Singh, G., & Kumar, P. (2018). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. RSC advances, 8(59), 33963–33997.
- Willson, T. M., Norris, J. D., & McDonnell, D. P. (1997). Dissection of the molecular mechanism of action of the triphenylethylene-derived antiestrogen tamoxifen with a novel tamoxifen-derived affinity label. Journal of Biological Chemistry, 272(46), 29289-29292.
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Wikipedia. (n.d.). Selective estrogen receptor modulator. In Wikipedia. Retrieved January 13, 2026, from [Link]
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ResearchGate. (n.d.). The significance of synthetic oestrogenic agents. Retrieved January 13, 2026, from [Link]
- Google Patents. (n.d.). Clomiphene synthesis using a single solvent.
- Google Patents. (n.d.). Synthesis method of clomiphene.
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PubChem. (n.d.). Clomiphene synthesis using a single solvent - Patent US-9914696-B2. Retrieved January 13, 2026, from [Link]
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Triphenylchloroethylene: A Foundational Synthetic Nonsteroidal Estrogen and Progenitor of Modern SERMs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of triphenylchloroethylene (TPE-Cl), a pioneering synthetic nonsteroidal estrogen. We will delve into its historical significance, chemical synthesis, complex mechanism of action as a Selective Estrogen Receptor Modulator (SERM), and the key experimental methodologies used to characterize its bioactivity. This document is designed to serve as a foundational resource for professionals in pharmacology and drug development, offering insights grounded in established scientific principles and experimental validation.
Historical Context and Developmental Significance
The journey of this compound is rooted in the broader exploration of nonsteroidal estrogens that began in the 1930s. The discovery of the estrogenic effects of its parent compound, triphenylethylene, in 1937 set the stage for further investigation.[1][2] Scientists soon found that the introduction of a halogen substituent dramatically potentiated this activity. This compound, first reported in 1938, was found to possess 20 to 100 times the estrogenic potency of triphenylethylene.[1][3]
Marketed in the 1940s under brand names like Gynosone and Oestrogyl, TPE-Cl was used for treating menopausal symptoms and other conditions requiring estrogen therapy.[1][3] Its historical importance was cemented in 1944 when it was among the first high-dose estrogens found to be effective in the treatment of breast cancer, a landmark finding by Sir Alexander Haddow.[3] Perhaps its most enduring legacy is its role as a structural scaffold. TPE-Cl is a direct progenitor of the triphenylethylene class of Selective Estrogen Receptor Modulators (SERMs), which includes the groundbreaking breast cancer drug Tamoxifen and the fertility treatment Clomifene.[2][3][4] This lineage underscores the foundational importance of TPE-Cl in the evolution of endocrine therapy.
Chemical Synthesis of this compound
The synthesis of this compound from its parent compound, triphenylethylene, is a multi-step process involving chlorination and subsequent elimination. The causality behind this process lies in activating the ethylene double bond for the addition of chlorine, followed by a controlled elimination to yield the desired chlorinated alkene.
Experimental Protocol: Synthesis from Triphenylethylene
This protocol is adapted from established chemical literature.[5]
Step 1: Dichlorination of Triphenylethylene
-
Dissolve 23.6 g of triphenylethylene in 63 cc of dry benzene.
-
Add a solution of phosphorus pentachloride (PCl₅) in dry benzene to the triphenylethylene solution. The PCl₅ serves as the chlorinating agent.
-
Allow the reaction mixture to stand for five days at room temperature. This allows for the slow addition of two chlorine atoms across the double bond to form the intermediate, triphenyldichloroethane.
-
Evaporate the benzene solvent under reduced pressure. The resulting product is a viscous oil consisting primarily of triphenyldichloroethane.
-
Isolate the triphenyldichloroethane by petroleum ether extraction followed by recrystallization.
Step 2: Dehydrochlorination to this compound
-
Dissolve the purified triphenyldichloroethane (e.g., 20 g) in 750 cc of glacial acetic acid.
-
Reflux the solution for three hours. The heat and acidic environment facilitate the elimination of one molecule of hydrogen chloride (HCl), forming the stable chloro-substituted double bond.
-
Cool the solution to 30°C.
-
Carefully add water to the solution to precipitate the crude this compound.
-
Collect the crude product by filtration.
-
Purify the final product by recrystallization from 95% ethanol using charcoal to remove colored impurities. The expected product is a crystalline solid.
Visualization of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Mechanism of Action: A Prototypical SERM
This compound and its derivatives are not simple estrogens or anti-estrogens; they are classified as Selective Estrogen Receptor Modulators (SERMs).[4][6] This means they exhibit tissue-dependent agonist or antagonist activity.[7] The underlying mechanism is a complex interplay between the ligand, the estrogen receptor (ER), and the unique cellular machinery of the target tissue.
The core of this mechanism involves:
-
Receptor Binding: TPE-Cl binds to estrogen receptors (ERα and ERβ) with high affinity.[7]
-
Conformational Change: The binding of the TPE-Cl ligand induces a unique three-dimensional shape in the estrogen receptor. This conformation is distinct from that induced by the natural ligand, 17β-estradiol, or by pure antagonists.
-
DNA Binding: The ligand-receptor complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.
-
Cofactor Recruitment: The specific conformation of the TPE-Cl-ER complex determines whether it recruits transcriptional co-activators or co-repressors.
-
In Agonist Tissues (e.g., Bone, Endometrium): The complex recruits co-activators, initiating gene transcription and producing an estrogen-like effect.
-
In Antagonist Tissues (e.g., Breast): The complex recruits co-repressors, which block gene transcription, thereby antagonizing the effects of endogenous estrogen.[8][9]
-
This differential recruitment of cofactors is the molecular basis for the tissue-selective activity that defines a SERM.[7]
Visualization of SERM Signaling Pathway
Caption: Tissue-specific signaling pathway of a SERM like TPE-Cl.
Pharmacokinetics and Metabolism
The metabolism of triphenylethylene derivatives is primarily mediated by the cytochrome P450 (P450) enzyme system in the liver.[10][11] While specific pharmacokinetic data for this compound is limited, the metabolic pathways can be inferred from its close relatives, such as tamoxifen, and from general knowledge of trichloroethylene metabolism.
Key metabolic processes include:
-
Oxidation: P450 enzymes, particularly CYP2D6 and CYP3A4 isoforms, catalyze oxidative reactions.[10]
-
Bioactivation: It is crucial to recognize that metabolites are not necessarily inactive. For many triphenylethylenes, metabolic products can have significantly higher binding affinity for the estrogen receptor and greater biological potency than the parent drug.[12] For instance, the metabolite 4-hydroxytamoxifen has a much higher affinity for the ER than tamoxifen itself. A similar bioactivation potential should be assumed for TPE-Cl.
-
Enterohepatic Recirculation: Metabolites can be conjugated (e.g., glucuronidation), excreted in the bile, and then deconjugated by gut microflora, allowing for reabsorption. This process, known as enterohepatic recirculation, can significantly prolong the half-life and duration of action of the compound.[13]
Biological Effects and Tissue-Specific Profile
The defining characteristic of a SERM is its varied profile of action across different estrogen-responsive tissues.[6] This duality offers the therapeutic potential to achieve beneficial estrogenic effects in some tissues while blocking detrimental effects in others.
| Target Tissue | Predicted Effect of TPE-Cl | Rationale & Implication | Supporting Evidence Class |
| Breast Tissue | Antagonist | Competitively blocks endogenous estrogen from binding to ER, inhibiting the growth of ER-positive breast cancer cells.[9] | Triphenylethylene Derivatives (e.g., Tamoxifen)[8][9] |
| Uterus (Endometrium) | Agonist | Stimulates endometrial proliferation (uterotrophic effect).[14] This is a potential adverse effect, increasing the risk of endometrial hyperplasia.[10] | In Vivo Uterotrophic Assays[14] |
| Bone | Agonist | Mimics estrogen's protective effects on bone, helping to maintain bone mineral density and prevent osteoporosis.[6] | SERM Class Effect (e.g., Raloxifene)[6][7] |
| Cardiovascular System | Agonist | Can have favorable estrogen-like effects on lipid profiles (e.g., lowering LDL cholesterol). | SERM Class Effect[7] |
Methodologies for Assessing Estrogenic Activity
A multi-tiered approach combining in vitro and in vivo assays is essential for comprehensively characterizing the estrogenic and anti-estrogenic activity of a compound like this compound.[15]
Workflow for Characterizing Estrogenic Compounds
Sources
- 1. This compound [medbox.iiab.me]
- 2. Triphenylethylene - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective estrogen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective estrogen receptor modulators: mechanism of action and clinical experience. Focus on raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolism of trichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. osti.gov [osti.gov]
- 13. Physiologically-based pharmacokinetic model for trichloroethylene considering enterohepatic recirculation of major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessing environmental chemicals for estrogenicity using a combination of in vitro and in vivo assays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of Triphenylchloroethylene Powder
For Researchers, Scientists, and Drug Development Professionals
Foreword: Understanding the Criticality of Physicochemical Characterization
In the realm of pharmaceutical sciences and synthetic chemistry, a thorough understanding of a compound's physicochemical characteristics is not merely academic—it is the bedrock upon which successful research and development are built. For a molecule like triphenylchloroethylene, a nonsteroidal estrogen receptor ligand and a member of the triphenylethylene group, these properties dictate its behavior from synthesis and purification to formulation and biological activity. The crystalline nature, solubility, stability, and spectral fingerprints are all critical parameters that influence its handling, analysis, and application. This guide is structured to provide a logical and in-depth exploration of these characteristics, moving from fundamental identifiers to complex analytical methodologies. By presenting both established data and the rationale behind characterization techniques, we aim to equip scientists with the knowledge to confidently and competently work with this compound powder.
Section 1: Fundamental Properties and Identification
A precise understanding of the fundamental properties of this compound is the first step in any scientific investigation. These identifiers are crucial for confirming the identity and purity of the material.
Chemical Identity
-
Chemical Name: 1-chloro-1,2,2-triphenylethylene
-
Synonyms: this compound
-
Molecular Formula: C₂₀H₁₅Cl[1]
-
Molecular Weight: 290.77 g/mol [1]
Table 1: Key Physical Properties of this compound
| Property | Value | Source |
| Melting Point | 117.5-118.5 °C | |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
Solubility Profile
The solubility of this compound is a critical parameter for its purification, formulation, and in vitro testing. While comprehensive quantitative data is not widely published, qualitative descriptions indicate its solubility in various organic solvents.
Table 2: Qualitative Solubility of this compound
| Solvent | Solubility | Rationale for Selection |
| Ethanol | Soluble | Commonly used protic solvent for recrystallization and biological assays. |
| Methanol | Soluble | Another common protic solvent, often used in analytical techniques. |
| Acetone | Soluble | A polar aprotic solvent with good solvating power for a wide range of compounds. |
| Chloroform | Soluble | A non-polar organic solvent, useful for extraction and NMR spectroscopy. |
| Ethyl Acetate | Soluble | A moderately polar solvent used in chromatography and extractions. |
| Water | Insoluble | Expected due to the large non-polar triphenylethylene backbone. |
Expert Insight: The choice of solvent is paramount. For recrystallization, a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature is ideal. For analytical methods like HPLC, miscibility with the mobile phase is a key consideration. The lack of quantitative solubility data necessitates empirical determination for specific applications.
Section 2: Solid-State Characterization
For a powdered substance, understanding its solid-state properties is crucial for ensuring batch-to-batch consistency, stability, and handling characteristics.
Crystalline Form and Polymorphism
The arrangement of molecules in a solid-state lattice can significantly impact a compound's physical properties. X-ray Powder Diffraction (XRPD) is the primary technique for characterizing the crystalline nature of a powder.
An XRPD pattern is a unique "fingerprint" of a crystalline solid. The position and intensity of the diffraction peaks are characteristic of the crystal lattice structure. To date, no public XRPD data for this compound has been identified. The potential for polymorphism (the ability of a compound to exist in more than one crystalline form) should be considered, as different polymorphs can exhibit different solubilities, stabilities, and melting points.
Experimental Protocol: X-Ray Powder Diffraction (XRPD) Analysis
This protocol outlines the general procedure for obtaining an XRPD pattern of a powder sample.
-
Sample Preparation: Gently grind the this compound powder using a mortar and pestle to ensure a fine and homogenous particle size.
-
Sample Mounting: Pack the powdered sample into a sample holder. Ensure a flat, smooth surface that is level with the holder's top edge.
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα radiation.
-
Scan Range (2θ): A typical range is 2° to 40°.
-
Scan Speed/Step Size: A slower scan speed or smaller step size will yield higher resolution data.
-
-
Data Acquisition: Initiate the scan and collect the diffraction pattern.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) can be used to identify the crystalline phase and assess its purity.
Diagram: Workflow for Solid-State Characterization
Caption: Workflow for the characterization of this compound powder by XRPD.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for determining the thermal stability and purity of a compound.
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, heat of fusion, and to detect polymorphic transitions.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition temperature of the compound.
No specific DSC or TGA data for this compound were found in the initial searches.
Section 3: Spectroscopic Profile
Spectroscopic techniques provide invaluable information about the molecular structure and are essential for identity confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed for complete characterization.
-
¹H NMR: The proton NMR spectrum will provide information on the number and types of hydrogen atoms in the molecule, as well as their connectivity. For this compound, one would expect to see complex multiplets in the aromatic region (typically 7.0-8.0 ppm) corresponding to the protons on the three phenyl rings.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. For this compound, one would expect signals in the aromatic region (typically 120-150 ppm) and signals for the vinylic carbons.
Note: Specific, experimentally obtained NMR spectra for this compound are not currently available in the public domain based on the initial search.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |
| C-H (aromatic) | Stretch | 3100-3000 |
| C=C (aromatic) | Stretch | 1600-1450 |
| C=C (alkene) | Stretch | ~1650 |
| C-Cl | Stretch | 800-600 |
Expert Insight: The IR spectrum can serve as a quick and simple identity check for this compound. The presence of aromatic C-H stretches above 3000 cm⁻¹ and the characteristic aromatic C=C stretching bands are key features to look for.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to the electronic transitions within the molecule. The extensive conjugation of the three phenyl rings and the double bond in this compound is expected to result in strong UV absorption. The wavelength of maximum absorbance (λmax) is a key characteristic.
Note: While a UV-vis reflectance spectrum for a related compound was found, the specific absorption spectrum for this compound in solution is not yet available. This data is crucial for developing quantitative analytical methods using UV detection, such as HPLC.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound, the molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (approximately 290.08 g/mol for the ³⁵Cl isotope and 292.08 g/mol for the ³⁷Cl isotope, in a characteristic ~3:1 ratio).
Section 4: Analytical Methodologies
Robust and validated analytical methods are essential for quality control, stability testing, and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common analytical technique for the separation, identification, and quantification of organic molecules. A reversed-phase HPLC method would be the most logical starting point for this compound.
Diagram: Logical Workflow for HPLC Method Development
Caption: A streamlined workflow for developing a reversed-phase HPLC method for this compound analysis.
Proposed Starting HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 50-95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectroscopy)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Causality behind Choices:
-
A C18 column is chosen due to the non-polar nature of this compound.
-
Acetonitrile and water are common, effective solvents for reversed-phase chromatography.
-
Formic acid is added to improve peak shape by protonating any residual silanols on the stationary phase.
-
A scouting gradient is essential in early method development to determine the approximate elution time of the analyte.
-
UV detection is appropriate given the expected strong chromophore of the molecule.
Gas Chromatography (GC)
GC can be a suitable alternative for the analysis of this compound, particularly for assessing the presence of volatile impurities.
Proposed Starting GC-MS Method Parameters:
-
Column: DB-5ms or equivalent (non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium
-
Oven Program: 100 °C hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min
-
Detector: Mass Spectrometer (MS)
-
Ionization Mode: Electron Ionization (EI)
Rationale:
-
A non-polar column is suitable for the non-polar analyte.
-
A temperature ramp is necessary to ensure the elution of the relatively high molecular weight compound in a reasonable time with good peak shape.
-
MS detection provides both quantitative data and structural confirmation, making it a powerful tool for impurity identification.
Section 5: Synthesis and Purification
A reliable synthesis and purification protocol is fundamental for obtaining high-quality this compound powder.
Synthetic Route
A common method for the preparation of this compound involves the reaction of triphenylethylene with a chlorinating agent. One reported method utilizes phosphorus pentachloride.
Diagram: Synthetic Pathway to this compound
Caption: A simplified representation of the synthesis of this compound.
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Empirically determine a suitable solvent in which this compound is highly soluble when hot and poorly soluble when cold (e.g., ethanol, ligroin).
-
Dissolution: In a flask, add the crude this compound powder and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should begin to form.
-
Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Section 6: Stability and Storage
The stability of this compound powder is a critical consideration for its long-term storage and use.
-
Thermal Stability: As a crystalline solid with a relatively high melting point, this compound is expected to be thermally stable at ambient temperatures. TGA would provide quantitative data on its decomposition temperature.
-
Photostability: Compounds with extensive conjugated systems can be susceptible to degradation upon exposure to light. It is recommended to store this compound powder in amber vials or in the dark.
-
Hygroscopicity: The non-polar nature of the molecule suggests that it is unlikely to be significantly hygroscopic.
Recommended Storage Conditions: Store in a well-sealed container, protected from light, in a cool, dry place.
Section 7: Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound powder.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of the powder and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the known and predicted physicochemical characteristics of this compound powder. While key identifiers and qualitative properties have been established, this review also highlights significant gaps in the publicly available data, particularly in the areas of quantitative solubility, comprehensive spectroscopic data (NMR, MS, UV-Vis), and solid-state characterization (XRPD).
For researchers and drug development professionals, the generation of this missing data is a critical next step. The experimental protocols and logical workflows presented herein provide a clear roadmap for these future investigations. A complete physicochemical profile will ultimately enable more robust analytical method development, ensure consistent material quality, and facilitate a deeper understanding of the structure-property relationships that govern the behavior of this important compound.
References
Sources
exploring the metabolic pathways of triphenylchloroethylene in vivo
An In-depth Technical Guide to Elucidating the Metabolic Pathways of Triphenylchloroethylene In Vivo
Introduction
This compound (TPE) is a synthetic, non-steroidal compound belonging to the triphenylethylene class of molecules. While its specific applications are not as widely documented as other members of this class, such as the selective estrogen receptor modulator (SERM) tamoxifen, its structural similarity suggests potential biological activity that warrants a thorough understanding of its metabolic fate within a living organism. The in vivo metabolism of a xenobiotic compound is a critical determinant of its efficacy, toxicity, and pharmacokinetic profile. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to explore the metabolic pathways of this compound.
Given the limited direct literature on TPE metabolism, this guide will draw upon established metabolic principles and the well-documented biotransformation of structurally analogous compounds, namely trichloroethylene (TCE) and other triphenylethylene derivatives like tamoxifen.[1][2] This approach allows us to construct a scientifically robust, predictive model of TPE metabolism and to outline a rigorous experimental strategy for its validation.
Predicted Metabolic Pathways of this compound
The in vivo biotransformation of this compound is anticipated to proceed through two principal phases of metabolism: Phase I functionalization reactions and Phase II conjugation reactions. These processes primarily occur in the liver, orchestrated by a suite of metabolic enzymes.
Phase I Metabolism: Cytochrome P450-Mediated Oxidation
Phase I reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[3][4] For triphenylethylene derivatives, these reactions introduce or expose functional groups, preparing the molecule for Phase II conjugation and subsequent excretion.[5] Based on the metabolism of tamoxifen and other analogous structures, the primary Phase I metabolic pathways for this compound are predicted to be aromatic hydroxylation and epoxidation of the ethylene moiety.[1][6]
Key enzymatic players in the metabolism of triphenylethylene compounds include CYP2D6, CYP3A4, CYP2C9, and CYP2B6.[5][7] The specific isoforms involved in TPE metabolism would need to be determined experimentally, for instance, by using human liver microsomes and specific chemical inhibitors or recombinant CYP enzymes.
The predicted primary Phase I metabolic steps are:
-
Aromatic Hydroxylation: The three phenyl rings of TPE are susceptible to hydroxylation, primarily at the para-position, to form various mono-, di-, and tri-hydroxylated metabolites. This is a common metabolic pathway for many xenobiotics containing phenyl moieties.[8]
-
Epoxidation: The chloroethylene double bond can be oxidized by CYP enzymes to form a reactive epoxide intermediate. This epoxide can then be hydrolyzed by epoxide hydrolase to a diol or undergo rearrangement.
Caption: Predicted Phase I Metabolic Pathways of this compound.
Phase II Metabolism: Conjugation for Excretion
The hydroxylated metabolites formed during Phase I are subsequently conjugated with endogenous molecules to increase their water solubility and facilitate their elimination from the body. The primary Phase II reactions anticipated for hydroxylated TPE are glucuronidation and sulfation.[3]
-
Glucuronidation: UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the hydroxyl groups of the TPE metabolites.
-
Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxylated metabolites.
Caption: Predicted Phase II Metabolic Pathways of this compound.
Experimental Methodologies for In Vivo Metabolism Studies
A well-designed in vivo study is essential to definitively identify and quantify the metabolites of this compound. The rat is a commonly used and well-characterized model for pharmacokinetic and metabolism studies.[9][10]
In Vivo Experimental Workflow
Caption: In Vivo Experimental Workflow for TPE Metabolism Studies.
Detailed Experimental Protocol
1. Animal Model and Acclimation:
-
Species: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: House animals in metabolic cages for at least 3 days prior to the study to allow for adaptation and collection of baseline urine and feces. Maintain a 12-hour light/dark cycle with ad libitum access to food and water.
2. Dosing:
-
Formulation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., corn oil, 0.5% methylcellulose).
-
Administration: Administer a single dose of TPE via oral gavage or intravenous injection. Include a vehicle control group.
3. Sample Collection:
-
Urine and Feces: Collect urine and feces at predetermined intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h) post-dose.
-
Blood: Collect blood samples via tail vein or cardiac puncture at various time points (e.g., 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant (e.g., EDTA). Separate plasma by centrifugation.
4. Sample Processing:
-
Urine: Centrifuge to remove particulates. A portion may be treated with β-glucuronidase and sulfatase to hydrolyze conjugates and aid in the identification of parent aglycones.
-
Feces: Homogenize with a suitable solvent (e.g., methanol/water) and extract the metabolites.
-
Plasma: Perform protein precipitation with a solvent like acetonitrile, followed by centrifugation to obtain a clear supernatant.
5. Metabolite Identification and Quantification:
-
Instrumentation: Utilize a high-performance liquid chromatography system coupled with tandem mass spectrometry (LC-MS/MS).[11][12]
-
Metabolite Identification: Analyze the processed samples using high-resolution mass spectrometry to obtain accurate mass measurements of potential metabolites. Compare the fragmentation patterns of the metabolites with that of the parent compound to elucidate their structures.
-
Metabolite Quantification: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of TPE and its major metabolites in the various biological matrices.
Data Interpretation and Quantitative Analysis
The data generated from the LC-MS/MS analysis will provide both qualitative and quantitative information about the metabolic fate of this compound.
Qualitative Analysis:
-
Identification of the major and minor metabolites in urine, feces, and plasma.
-
Elucidation of the metabolic pathways by piecing together the identified metabolites.
Quantitative Analysis:
-
Determine the pharmacokinetic parameters of TPE and its primary metabolites, including Cmax, Tmax, AUC, and half-life.
-
Calculate the percentage of the administered dose excreted as each metabolite in urine and feces.
Table 1: Example of Quantitative Metabolite Data Presentation
| Metabolite | Mean % of Administered Dose Excreted (0-72h) |
| Urine | |
| Unchanged this compound | < 1% |
| 4-Hydroxy-TPE | 25% |
| 4,4'-Dihydroxy-TPE | 10% |
| 4-Hydroxy-TPE-Glucuronide | 30% |
| Total Recovery | 65% |
Conclusion
The outlined in vivo experimental protocol provides a comprehensive and self-validating framework for researchers to rigorously test this hypothesis. By employing state-of-the-art analytical techniques such as LC-MS/MS, a detailed understanding of the absorption, distribution, metabolism, and excretion of this compound can be achieved. This knowledge is fundamental for any future development and safety assessment of this compound.
References
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Lipscomb, J. C., Fisher, J. W., Confer, P. D., & Byczkowski, J. Z. (1998). In vitro to in vivo extrapolation for trichloroethylene metabolism in humans. Toxicology and Applied Pharmacology, 152(2), 376–387. [Link]
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Koyama, K., & Ikeda, M. (1999). Concentrations of trichloroethylene and its metabolites in blood and urine after acute poisoning by ingestion. Journal of analytical toxicology, 23(5), 441-4. [Link]
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Lash, L. H., Putt, D. A., & Parker, J. C. (2006). Metabolism and tissue distribution of orally administered trichloroethylene in male and female rats: identification of glutathione- and cytochrome P-450-derived metabolites in liver, kidney, blood, and urine. Journal of toxicology and environmental health. Part A, 69(13), 1285–1309. [Link]
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El-Sayed, M., Al-Rashood, S. T., & Al-Warhi, T. (2023). Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. ACS Omega, 8(29), 25893-25920. [Link]
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Delinsky, A. D., Bruckner, J. V., & Bartlett, M. G. (2005). Analytical methods for the determination of trichloroethylene and its major metabolites. Biomedical chromatography : BMC, 19(8), 617–639. [Link]
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Sato, A., Nakajima, T., Fujiwara, Y., & Murayama, N. (1977). A pharmacokinetic model to study the excretion of trichloroethylene and its metabolites after an inhalation exposure. British journal of industrial medicine, 34(1), 56–63. [Link]
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Sato, A., Nakajima, T., Fujiwara, Y., & Murayama, N. (1977). A pharmacokinetic model to study the excretion of trichloroethylene and its metabolites after an inhalation exposure. British journal of industrial medicine, 34(1), 56–63. [Link]
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Lash, L. H., Fisher, J. W., Lipscomb, J. C., & Parker, J. C. (2000). Trichloroethylene biotransformation and its role in mutagenicity, carcinogenicity and target organ toxicity. Environmental and molecular mutagenesis, 35(3), 155-70. [Link]
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Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for Trichloroethylene. [Link]
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Lash, L. H., Fisher, J. W., Lipscomb, J. C., & Parker, J. C. (2000). Metabolism of trichloroethylene. Environmental health perspectives, 108 Suppl 2, 177–200. [Link]
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Fisher, J. W. (2000). Physiologically based pharmacokinetic models for trichloroethylene and its oxidative metabolites. Environmental health perspectives, 108 Suppl 2, 265–273. [Link]
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Dekant, W., Vamvakas, S., Koob, M., Köchling, A., Kanhai, W., Müller, D., & Henschler, D. (1990). Metabolism of trichloroethene--in vivo and in vitro evidence for activation by glutathione conjugation. Critical reviews in toxicology, 20(4), 219-41. [Link]
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El-Masri, H. A., Tessari, J. D., & Yang, R. S. (1996). Quantitative evaluation of the metabolic interactions between trichloroethylene and 1,1-dichloroethylene in vivo using gas uptake methods. Toxicology and applied pharmacology, 139(1), 169-79. [Link]
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Ikeda, M., Ohtsuji, H., Kawai, H., & Kuniyoshi, M. (1971). Excretion kinetics of urinary metabolites in a patient addicted to trichloroethylene. British journal of industrial medicine, 28(2), 203–206. [Link]
-
Lash, L. H., Fisher, J. W., Lipscomb, J. C., & Parker, J. C. (2000). Metabolism of trichloroethylene. Environmental health perspectives, 108 Suppl 2, 177–200. [Link]
-
Lipscomb, J. C., Fisher, J. W., Confer, P. D., & Byczkowski, J. Z. (1998). In vitro to in vivo extrapolation for trichloroethylene metabolism in humans. Toxicology and applied pharmacology, 152(2), 376–387. [Link]
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Yoon, M., Lee, S., & Kim, J. H. (2006). Analysis of renal cell transformation following exposure to trichloroethene in vivo and its metabolite S-(dichlorovinyl)-L-cysteine in vitro. Toxicology, 224(1-2), 108–118. [Link]
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A Technical Guide to the Preliminary Investigation of Triphenylchloroethylene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide for the preliminary investigation of triphenylchloroethylene (TPE-Cl) derivatives. It provides a comprehensive overview of the synthesis, characterization, and initial biological evaluation of this important class of compounds, grounded in established scientific principles and methodologies. This guide is designed to equip researchers with the foundational knowledge and practical protocols necessary to explore the therapeutic potential of novel TPE-Cl derivatives.
The Triphenylethylene Scaffold: A Cornerstone of Modern Medicinal Chemistry
The triphenylethylene framework is a privileged scaffold in drug discovery, most notably as the structural basis for Selective Estrogen Receptor Modulators (SERMs).[1] Tamoxifen, a pioneering triphenylethylene derivative, revolutionized the treatment of estrogen receptor-positive (ER+) breast cancer and continues to be a clinically significant therapeutic agent.[1] The introduction of a chloro group to create this compound provides a versatile chemical handle for the synthesis of a diverse library of derivatives with potentially unique pharmacological profiles. The strategic modification of the three phenyl rings and the ethylene core allows for the fine-tuning of receptor affinity, tissue selectivity, and overall drug-like properties.
This guide will navigate the critical early-stage investigations, from the initial synthesis and purification to the fundamental biological assays required to ascertain the potential of a novel TPE-Cl derivative.
Synthesis and Characterization: From Conception to Pure Compound
The construction of the triphenylethylene core is most effectively achieved through the McMurry reaction, a titanium-mediated reductive coupling of carbonyl compounds.[2] This reaction is particularly well-suited for the synthesis of sterically hindered alkenes like triphenylethylenes.[3][4][5]
General Synthesis and Characterization Workflow
The journey from starting materials to a fully characterized novel TPE-Cl derivative follows a logical and systematic progression, as illustrated in the workflow below.
Figure 1: A comprehensive workflow detailing the synthesis, purification, and characterization of a novel this compound derivative.
Detailed Protocol: Synthesis of a Triphenylethylene Derivative via McMurry Coupling
Objective: To synthesize a triphenylethylene derivative from two different aryl ketones.
Materials:
-
Aryl Ketone 1 (e.g., 4-hydroxybenzophenone)
-
Aryl Ketone 2 (e.g., acetophenone)
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon), suspend Zinc powder in anhydrous THF. Cool the mixture to 0°C in an ice bath. Add TiCl₄ dropwise to the stirred suspension. After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours. The color of the suspension will turn from yellow to black, indicating the formation of the active low-valent titanium species.[2][6]
-
McMurry Coupling: Dissolve the aryl ketones in anhydrous THF. Add this solution dropwise to the refluxing low-valent titanium suspension. Continue to reflux for 3-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Reaction Quench and Work-up: Cool the reaction mixture to room temperature and slowly quench by adding saturated aqueous NH₄Cl solution.
-
Extraction: Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
Trustworthiness of Protocol: This protocol is based on well-established and widely published McMurry reaction conditions.[2][3][4][5][6] The progress of the reaction is monitored by TLC, and the final product is purified by column chromatography, a standard and reliable method for separating organic compounds.
Characterization of the Synthesized Derivative
The identity and purity of the synthesized compound must be unequivocally confirmed using a combination of spectroscopic and chromatographic techniques.[7][8][9][10]
| Technique | Purpose | Key Information Obtained |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | Retention time, peak area (purity), presence of isomers. |
| Mass Spectrometry (MS) | Molecular weight determination. | Molecular ion peak (M+), fragmentation pattern. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | Chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals to determine the precise molecular structure. |
Unraveling the Mechanism of Action: The Estrogen Receptor Signaling Pathway
Many triphenylethylene derivatives exert their biological effects by modulating the estrogen receptor (ER), a key regulator of gene expression in various tissues.[1] As SERMs, these compounds can act as either agonists or antagonists of the ER, depending on the specific tissue and the complement of co-regulatory proteins present.[11][12][13]
The Dual Agonist/Antagonist Role of SERMs
The tissue-specific action of SERMs is a result of the unique conformational changes they induce in the ER upon binding. This, in turn, dictates the recruitment of either co-activator or co-repressor proteins, leading to the activation or repression of target gene transcription, respectively.
Figure 2: A diagram illustrating the differential recruitment of co-activators and co-repressors by a SERM-bound estrogen receptor, leading to tissue-specific gene regulation.
Essential Biological Assays for Preliminary Investigation
A series of in vitro assays are required to determine the fundamental biological activity of a newly synthesized TPE-Cl derivative.
Competitive Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of the test compound for the estrogen receptor subtypes, ERα and ERβ.[14][15][16][17][18]
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., ³H-estradiol) for binding to the ER. The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding is the IC₅₀, from which the binding affinity (Ki) can be calculated.
Step-by-Step Protocol:
-
Preparation of Uterine Cytosol: Prepare cytosol containing ER from the uteri of ovariectomized rats.[14]
-
Assay Setup: In assay tubes, combine the uterine cytosol, a fixed concentration of ³H-estradiol, and increasing concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound ³H-estradiol from the unbound fraction, typically using a hydroxylapatite (HAP) slurry.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound ³H-estradiol against the log concentration of the test compound to determine the IC₅₀ value.
Data Presentation:
| Compound | ERα Ki (nM) | ERβ Ki (nM) | Selectivity Ratio (ERβ/ERα) |
| 17β-Estradiol | 0.1 | 0.1 | 1 |
| 4-Hydroxytamoxifen | 1.0 | 2.5 | 2.5 |
| Novel Derivative 1 | Experimental Value | Experimental Value | Calculated Value |
| Novel Derivative 2 | Experimental Value | Experimental Value | Calculated Value |
Estrogen-Responsive Luciferase Reporter Gene Assay
Objective: To determine if the test compound acts as an agonist or antagonist of ER-mediated gene transcription.[19][20][21][22][23]
Principle: This assay utilizes a cell line (e.g., T47D or MCF-7 breast cancer cells) that has been engineered to express a luciferase reporter gene under the control of an estrogen response element (ERE).[19][20] Binding of an agonist to the ER activates transcription of the luciferase gene, leading to the production of light upon addition of a substrate. An antagonist will block this activation by a known agonist like estradiol.
Step-by-Step Protocol:
-
Cell Culture and Plating: Culture the estrogen-responsive reporter cell line and plate the cells in a multi-well plate.
-
Compound Treatment: Treat the cells with the test compound alone (to assess for agonist activity) or in combination with a fixed concentration of 17β-estradiol (to assess for antagonist activity).
-
Incubation: Incubate the cells to allow for compound-mediated effects on gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate.
-
Luminescence Measurement: Measure the light output using a luminometer.
-
Data Analysis: Compare the luminescence values of treated cells to control cells to determine agonist or antagonist activity.
Concluding Remarks and Future Outlook
The preliminary investigation of this compound derivatives is a critical first step in the potential development of novel therapeutics. The methodologies outlined in this guide provide a robust framework for the synthesis, characterization, and initial biological profiling of these compounds. The data generated from these studies will form the basis for more advanced preclinical investigations, including in vivo efficacy studies and pharmacokinetic profiling. The inherent versatility of the triphenylethylene scaffold, coupled with a systematic and rigorous investigative approach, holds significant promise for the discovery of next-generation modulators of the estrogen receptor and other important biological targets.
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PubMed Central. (2012). Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. [Link]
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ACS Publications. (2023). Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. [Link]
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Methodological & Application
Synthesis of Triphenylchloroethylene: A Detailed Laboratory Protocol
Abstract
This comprehensive guide details a robust and reproducible laboratory-scale synthesis of triphenylchloroethylene, a significant compound in medicinal chemistry and materials science.[1] this compound and its derivatives have been investigated for their estrogenic activity and form the basis of selective estrogen receptor modulators (SERMs) like clomifene.[1][2] This protocol provides a detailed, step-by-step methodology suitable for researchers in organic synthesis, drug discovery, and materials development. The guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a thorough understanding for successful execution.
Introduction
This compound, with the chemical formula (C₆H₅)₂C=C(Cl)C₆H₅, is a halogenated triarylethylene. Historically, it was investigated for its potent estrogenic properties, which are significantly greater than its parent compound, triphenylethylene.[1] This enhanced activity, conferred by the chlorine substituent, has made it a foundational structure for the development of various therapeutic agents.[1]
This document outlines a well-established synthetic route commencing from the readily available starting material, benzophenone. The synthesis proceeds through a two-step sequence: a Grignard reaction to form an intermediate alcohol, followed by a dehydration and chlorination sequence. This approach is favored for its reliability and scalability in a laboratory setting.
Reaction Mechanism and Strategy
The synthesis of this compound from benzophenone involves two key transformations. The overall strategy is to first construct the carbon skeleton of triphenylethylene through a Grignar reaction, and then introduce the chloro substituent.
Step 1: Grignard Reaction for the Formation of 1,1,2-Triphenylethanol
The initial step involves the nucleophilic addition of a Grignard reagent, benzylmagnesium chloride, to the electrophilic carbonyl carbon of benzophenone.[3] This reaction forms a magnesium alkoxide intermediate, which upon acidic workup, yields 1,1,2-triphenylethanol. The Grignard reagent is prepared in situ from benzyl chloride and magnesium turnings in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF).[4][5] It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards protic solvents like water.[6]
Step 2: Dehydration and Chlorination
The intermediate, 1,1,2-triphenylethanol, is then subjected to conditions that facilitate dehydration to triphenylethylene, which is subsequently chlorinated. A common method for the chlorination of triphenylethylene involves the use of phosphorus pentachloride (PCl₅).[7] The reaction proceeds via an electrophilic addition of chlorine to the double bond, followed by the elimination of hydrogen chloride.
Experimental Protocol
This protocol provides detailed steps for the synthesis of this compound starting from benzophenone.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| Benzophenone | C₁₃H₁₀O | 182.22 | 18.2 g (0.1 mol) | |
| Benzyl chloride | C₇H₇Cl | 126.58 | 12.7 g (0.1 mol) | Use freshly distilled |
| Magnesium turnings | Mg | 24.31 | 2.9 g (0.12 mol) | |
| Anhydrous diethyl ether | (C₂H₅)₂O | 74.12 | 200 mL | |
| Phosphorus pentachloride | PCl₅ | 208.24 | 20.8 g (0.1 mol) | Handle in a fume hood |
| Glacial acetic acid | CH₃COOH | 60.05 | As needed | For recrystallization |
| Methanol | CH₃OH | 32.04 | As needed | For recrystallization |
| Petroleum ether | - | - | As needed | For recrystallization |
| Hydrochloric acid (conc.) | HCl | 36.46 | As needed | For workup |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | For drying |
Equipment
-
Three-necked round-bottom flask (500 mL)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
Synthesis of Triphenylethylene
-
Preparation of the Grignard Reagent: In a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings (2.9 g). Add approximately 50 mL of anhydrous diethyl ether.
-
In the dropping funnel, prepare a solution of benzyl chloride (12.7 g) in 50 mL of anhydrous diethyl ether.
-
Add a small portion of the benzyl chloride solution to the magnesium suspension to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance. If the reaction does not start, gentle warming or the addition of a small crystal of iodine may be necessary.[4]
-
Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with Benzophenone: In a separate beaker, dissolve benzophenone (18.2 g) in 100 mL of anhydrous diethyl ether.
-
Cool the Grignard reagent solution in an ice bath and add the benzophenone solution dropwise from the dropping funnel with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and slowly add concentrated hydrochloric acid until the aqueous layer is acidic.
-
Transfer the mixture to a separatory funnel and separate the ether layer.
-
Extract the aqueous layer with two portions of diethyl ether (50 mL each).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude 1,1,2-triphenylethanol.
-
The crude alcohol can be dehydrated by refluxing in glacial acetic acid to yield triphenylethylene.[7]
Synthesis of this compound
-
Chlorination: Dissolve the crude triphenylethylene (assuming a theoretical yield from the previous step, approximately 0.1 mol) in dry benzene (100 mL) in a round-bottom flask.
-
Carefully add phosphorus pentachloride (20.8 g) in portions to the solution. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: After the reaction is complete, carefully pour the mixture onto crushed ice to decompose the excess PCl₅.
-
Separate the organic layer and wash it with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain a viscous oil.
-
The crude product can be purified by recrystallization. A mixture of glacial acetic acid and methanol or ligroin has been reported for recrystallization.[7] The product, this compound, should be a crystalline solid.
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the this compound synthesis.
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Application Notes & Protocols: Investigating Triphenylchloroethylene in MCF-7 Breast Cancer Cell Line Assays
Introduction: Unraveling the Duality of Triphenylethylene Compounds in Breast Cancer
Triphenylchloroethylene (TPE) belongs to the triphenylethylene class of compounds, a group of synthetic nonsteroidal molecules that have been pivotal in endocrine therapy for breast cancer. The most well-known member of this family is Tamoxifen, a cornerstone treatment for estrogen receptor-positive (ER+) breast cancers.[1][2] These compounds are classified as Selective Estrogen Receptor Modulators (SERMs), exhibiting a fascinating duality: they can act as estrogen antagonists in some tissues, like the breast, while acting as agonists in others.[2] This tissue-specific action is the basis for their therapeutic efficacy and also accounts for some of their side effects.
The MCF-7 human breast cancer cell line is an indispensable in vitro model for studying ER+ breast cancer.[3] These cells express high levels of estrogen receptor alpha (ERα) and their proliferation is stimulated by estrogens.[4] This makes them an ideal system for evaluating the efficacy and mechanism of action of SERMs like this compound. By competitively binding to ERα, TPE can modulate the transcription of estrogen-responsive genes, leading to cytostatic or cytotoxic effects.
These application notes provide a comprehensive guide for researchers utilizing this compound in assays with the MCF-7 cell line. We will delve into the core principles, provide detailed, field-proven protocols for key assays, and offer insights into data interpretation and troubleshooting, ensuring a robust and reproducible experimental framework.
Principle of Action: The ERα Signaling Cascade
In ER+ breast cancer cells, the steroid hormone 17β-estradiol (E2) promotes cell growth and proliferation. E2 binds to ERα in the cytoplasm, causing a conformational change and dimerization of the receptor. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins, initiating transcription of genes that drive the cell cycle forward, such as the trefoil factor 1 (TFF1, also known as pS2).[5][6]
This compound, as a SERM, competes with E2 for the same binding pocket on ERα.[7] However, its binding induces a different conformational change in the receptor. This altered structure hinders the binding of co-activators and instead promotes the recruitment of co-repressor proteins. The TPE-ERα complex can still bind to EREs, but it fails to efficiently initiate transcription, leading to a blockade of estrogen-driven proliferation and, in many cases, cell cycle arrest or apoptosis.[4]
Essential Materials and Reagents
| Reagent/Material | Recommended Supplier/Cat. No. | Notes |
| Cell Line | ||
| MCF-7 Human Breast Adenocarcinoma Cells | ATCC / HTB-22 | Ensure low passage number to maintain ER expression and hormonal sensitivity. |
| Cell Culture | ||
| Minimum Essential Medium (MEM) | Gibco / 11095080 | |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco / 10082147 | Use a consistent lot to minimize variability. |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco / 15140122 | |
| TrypLE™ Express Enzyme | Gibco / 12604013 | A gentle, non-enzymatic alternative to trypsin. |
| Phenol Red-Free MEM | Gibco / 51200038 | CRITICAL for hormone-response assays to avoid estrogenic effects of phenol red.[8] |
| Charcoal-Stripped FBS | Gibco / 12676029 | CRITICAL for hormone-response assays to remove endogenous steroids. |
| Compounds | ||
| This compound (TPE) | Sigma-Aldrich / C5905 | Or equivalent high-purity source. |
| 17β-Estradiol (E2) | Sigma-Aldrich / E2758 | Positive control for estrogenic response. |
| Tamoxifen | Sigma-Aldrich / T5648 | Positive control for anti-estrogenic response. |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich / D2650 | Solvent for stock solutions. |
| Assay-Specific Reagents | ||
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich / M5655 | For cell viability assay. |
| RIPA Lysis and Extraction Buffer | Thermo Fisher / 89900 | For Western blotting. |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher / 78440 | |
| Primary Antibody: Anti-ERα (D8H8) | Cell Signaling Technology / 8644 | Or other validated antibody. |
| Primary Antibody: Anti-β-Actin | Cell Signaling Technology / 4970 | Loading control. |
| HRP-conjugated Secondary Antibody | Cell Signaling Technology | |
| RNA Extraction Kit (e.g., RNeasy) | Qiagen / 74104 | |
| cDNA Synthesis Kit | Bio-Rad / 1708891 | |
| SYBR Green qPCR Master Mix | Bio-Rad / 1725121 | |
| qPCR Primers for TFF1 and a reference gene (e.g., GAPDH) | Integrated DNA Technologies (IDT) | Design and validate primers according to standard guidelines. |
Core Experimental Protocols
Protocol 1: Preparation of this compound (TPE) Stock Solution
Rationale: TPE is a hydrophobic molecule with poor aqueous solubility. A high-concentration stock solution in an appropriate organic solvent is required for accurate and reproducible dilution into cell culture media.[9] DMSO is the most common solvent for this purpose.
-
Safety First: Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle TPE powder in a chemical fume hood.
-
Calculation: Determine the required mass of TPE to prepare a 10 mM stock solution in DMSO. (MW of TPE = 292.78 g/mol ).
-
Dissolution: Dissolve the calculated mass of TPE in cell culture-grade DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 2.93 mg of TPE in 1 mL of DMSO.
-
Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile microcentrifuge tube.
-
Aliquoting & Storage: Prepare small-volume aliquots (e.g., 20-50 µL) to minimize freeze-thaw cycles. Store aliquots at -20°C, protected from light. A working stock can be kept at 4°C for short-term use (1-2 weeks).
Protocol 2: MCF-7 Cell Culture & Preparation for Assays
Rationale: Consistent cell culture practices are paramount for reproducible results. For hormone-related experiments, it is crucial to eliminate exogenous estrogens from the culture medium to establish a true baseline.[4][8]
-
Standard Culture: Maintain MCF-7 cells in MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.[10]
-
Sub-culturing: Passage cells when they reach 70-80% confluency.[10] Do not allow cells to become over-confluent, as this can alter their phenotype and hormone sensitivity.
-
Hormone Deprivation (for ER-related assays):
-
Three to five days before starting an experiment, switch the cells to a "withdrawal medium."
-
This medium consists of phenol red-free MEM supplemented with 5-10% charcoal-stripped FBS and 1% Penicillin-Streptomycin.
-
Scientist's Note: This step is critical. Phenol red is a weak estrogen agonist, and standard FBS contains hormones that will activate ERα, masking the effects of your test compound.[8] This withdrawal period synchronizes the cells and sensitizes them to subsequent hormonal treatments.
-
Protocol 3: Cell Viability Assessment (MTT Assay)
Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases.[11]
-
Cell Seeding: Trypsinize hormone-deprived MCF-7 cells and count them. Seed 5,000 - 10,000 cells per well in 100 µL of withdrawal medium in a 96-well plate. Include wells for media-only blanks.[11]
-
Attachment: Incubate the plate for 24 hours at 37°C to allow cells to attach.
-
Treatment: Prepare serial dilutions of TPE in withdrawal medium. Also prepare controls:
-
Vehicle Control: Medium with the same final concentration of DMSO used for the highest TPE dose (e.g., 0.1%).
-
Positive Control (Estrogenic): 10 nM 17β-Estradiol (E2).
-
Positive Control (Anti-estrogenic): 1 µM Tamoxifen.
-
Remove the old medium and add 100 µL of the appropriate treatment solution to each well.
-
-
Incubation: Incubate the plate for the desired treatment period (typically 48 to 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C, until purple precipitate is visible.[11]
-
Solubilization: Carefully remove the medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[12]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired to reduce background.
-
Analysis: Subtract the average absorbance of the media-only blanks from all other values. Calculate cell viability as a percentage of the vehicle control: (Abs_sample / Abs_vehicle_control) * 100.
Protocol 4: Analysis of ERα Protein Levels by Western Blotting
Rationale: Some SERMs can induce the degradation of the ERα protein, which is a key mechanism of action for a class of drugs called Selective Estrogen Receptor Degraders (SERDs). A Western blot will determine if TPE alters the total cellular levels of its target protein.[13][14]
-
Cell Culture and Treatment: Seed hormone-deprived MCF-7 cells in 6-well plates. Grow to 70-80% confluency, then treat with vehicle, E2, and various concentrations of TPE for 24-48 hours.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube. Quantify the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a 10% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ERα (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[15][16]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
Wash again as in the previous step.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probing: To ensure equal protein loading, strip the membrane and re-probe with an antibody for a housekeeping protein like β-actin or GAPDH.[8][13]
Protocol 5: Analysis of ER Target Gene Expression (RT-qPCR)
Rationale: A functional consequence of ERα modulation is a change in the transcription of its target genes. Measuring the mRNA levels of a well-established estrogen-responsive gene like TFF1 (pS2) provides a direct readout of TPE's activity at the transcriptional level.[5][17][18]
-
Cell Culture and Treatment: Seed and treat cells in 6-well plates as described for Western blotting (Protocol 4). A shorter treatment time (e.g., 24 hours) is often sufficient to see changes in mRNA levels.
-
RNA Extraction: Wash cells with PBS and lyse them directly in the well using the lysis buffer from an RNA extraction kit (e.g., Qiagen RNeasy). Purify total RNA according to the manufacturer's protocol.
-
RNA Quantification and Quality Check: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for TFF1 and a stable reference gene (e.g., GAPDH), and SYBR Green master mix.
-
Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis: Use the delta-delta Ct (ΔΔCt) method to calculate the relative fold change in TFF1 gene expression. Normalize the Ct value of TFF1 to the Ct value of the reference gene (ΔCt) for each sample. Then, normalize the ΔCt of the treated samples to the ΔCt of the vehicle control (ΔΔCt). The fold change is calculated as 2-ΔΔCt.
Data Interpretation & Expected Results
| Assay | Parameter | Expected Outcome with TPE Treatment |
| MTT Assay | IC₅₀ Value | TPE is expected to decrease MCF-7 cell viability in a dose-dependent manner. The IC₅₀ is the concentration that inhibits viability by 50%. |
| Comparison to Controls | E2 should increase or maintain high cell viability. TPE's effect should be comparable to or stronger than Tamoxifen. | |
| Western Blot | ERα Protein Level | TPE may have no effect on total ERα levels (acting as a pure antagonist) or it may induce its degradation (acting as a partial SERD).[13] This differentiates its mechanism. |
| RT-qPCR | TFF1 (pS2) mRNA | E2 treatment should strongly induce TFF1 expression.[5][18] TPE should suppress this basal and E2-induced expression, confirming its anti-estrogenic activity at the transcriptional level. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in MTT assay | Uneven cell seeding; Edge effects in the 96-well plate; Contamination. | Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate or fill them with sterile PBS; Practice sterile technique.[11] |
| No effect of TPE on cell viability | TPE concentration too low; Inactive compound; Cells are hormone-insensitive or resistant. | Perform a wider dose-response curve (e.g., 0.01 µM to 50 µM); Verify compound integrity; Check ERα expression in your MCF-7 cells by Western blot. Use a fresh, low-passage stock of cells. |
| Weak or no signal in Western blot | Insufficient protein loaded; Poor antibody quality; Inefficient protein transfer. | Load at least 20 µg of protein; Use a validated antibody at the recommended dilution; Check transfer efficiency with Ponceau S staining. |
| Inconsistent qPCR results | RNA degradation; Poor primer efficiency; Unstable reference gene. | Use an RNase-free workflow; Validate primer efficiency with a standard curve; Test multiple reference genes to find the most stable one for your experimental conditions.[3] |
| E2 does not stimulate proliferation or TFF1 expression | Cells were not properly hormone-deprived; Charcoal-stripped serum is ineffective; E2 is degraded. | Ensure use of phenol red-free media and charcoal-stripped serum for at least 3 days; Use a fresh aliquot of E2. |
Safety Precautions
-
This compound: Handle as a potentially hazardous compound. Consult the Safety Data Sheet (SDS) before use. Use a chemical fume hood when handling the powder form.
-
DMSO: Can facilitate the absorption of other chemicals through the skin. Always wear gloves.
-
General Lab Safety: Follow standard laboratory safety procedures, including the use of PPE, proper waste disposal, and sterile techniques for cell culture to prevent contamination.
References
-
Jozan, S., Elalamy, H., & Bayard, F. (1981). [Mechanism of action of a triphenylethylene type antiestrogen on growth of the human breast cancer cell line. MCF-7 in culture]. C R Seances Acad Sci III, 292(12), 767-70. ([Link])
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Gulino, A., et al. (1987). Calmodulin antagonism and growth-inhibiting activity of triphenylethylene antiestrogens in MCF-7 human breast cancer cells. PubMed. ([Link])
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Kim, H. J., et al. (2013). The Effect of Selective Estrogen Receptor Modulators (SERMs) on the Tamoxifen Resistant Breast Cancer Cells. Biomolecules & Therapeutics, 21(5), 363–368. ([Link])
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Santoro, M., et al. (2015). (Panel A) Western blot analysis of ERα S118 phosphorylation in MCF-7 cells... ResearchGate. ([Link])
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Wang, L., et al. (2015). X15695 destabilizes ERα. Western blot analysis of ERα in extracts of... ResearchGate. ([Link])
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Li, Y., et al. (2018). ERα expression in MCF-7, MCF-7T and MCF-7C cell lines. (A) Western blot... ResearchGate. ([Link])
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Waraksa, E., et al. (2015). Western blot for estrogen receptor α (ERα) and β-actin in MCF-7 (a) and... ResearchGate. ([Link])
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protocols.io. (2023). MTT (Assay protocol). ([Link])
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L இந்ner, P., et al. (2019). Western blot analysis of the estrogen receptor alpha (ERα) content in... ResearchGate. ([Link])
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Groen, A., et al. (2013). qPCR demonstrating the mRNA expression of TFF1 in EFF-3, EFM-19, MCF-7,... ResearchGate. ([Link])
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Briand, P., & Lykkesfeldt, A. E. (1984). Effect of estrogen and antiestrogen on the human breast cancer cell line MCF-7 adapted to growth at low serum concentration. Cancer Research, 44(3), 1114–1119. ([Link])
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Kamalanathan, D., & Natarajan, D. (2017). MTT assay of MCF 7 cell line. A. normal MCF 7 Cell line, B. in vivo... ResearchGate. ([Link])
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Gulino, A., et al. (1987). Calmodulin antagonism and growth-inhibiting activity of triphenylethylene antiestrogens in MCF-7 human breast cancer cells. ResearchGate. ([Link])
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Długosz-Pokorska, A., et al. (2023). New Uracil Analog with Exocyclic Methylidene Group Can Reverse Resistance to Taxol in MCF-7 Cancer Cells. International Journal of Molecular Sciences. ([Link])
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Wang, L., et al. (2009). Enantioselective estrogenicity of o,p'-dichlorodiphenyltrichloroethane in the MCF-7 human breast carcinoma cell line. Environmental Toxicology and Chemistry, 28(1), 1-8. ([Link])
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Rios Medrano, C., et al. (2022). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. STAR Protocols. ([Link])
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AXOL Bioscience. (n.d.). MCF7 Breast Cancer Cell Protocol – Version 1.0. ([Link])
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Sand, T., & Kumar, S. (2006). The morphological changes in MCF-7 cells after treatment with TPL. The... ResearchGate. ([Link])
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Groen, A., et al. (2013). qPCR demonstrating the mRNA expression of TFF1 in EFF-3, EFM-19, MCF-7,... ResearchGate. ([Link])
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Wikipedia. (n.d.). Estrobin. ([Link])
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Fernando, A., et al. (2016). Selecting suitable reference genes for qPCR normalization: a comprehensive analysis in MCF-7 breast cancer cell line. BMC Molecular and Cell Biology. ([Link])
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Breastcancer.org. (2021). Study Compares Aromatase Inhibitors vs. Tamoxifen for Pre-Menopausal Women With Early-Stage, Hormone Receptor-Positive Breast Cancer. ([Link])
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Adeeko, A., et al. (2016). A comparison of the effects of tributyltin chloride and triphenyltin chloride on cell proliferation, proapoptotic p53, Bax, and antiapoptotic Bcl-2 protein levels in human breast cancer MCF-7 cell line. ResearchGate. ([Link])
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ENCODE. (n.d.). MCF7 ATCC#: HTB-22 Tissue: mammary gland/breast; derived from metas. ([Link])
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Yerbba. (2024). Tamoxifen vs. Aromatase Inhibitors for Breast Cancer: Which Should You Choose? ([Link])
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Mirzaei, S., et al. (2021). Antiproliferative Effects of Different Concentrations of Auraptene on MCF7 Cancer Cell Line. Journal of Kermanshah University of Medical Sciences. ([Link])
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BioVendor R&D. (n.d.). Trefoil Factor 1 (pS2 protein...). ([Link])
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The BIG-1-98 Collaborative Group. (2005). A comparison of letrozole and tamoxifen in postmenopausal women with early breast cancer. The New England Journal of Medicine, 353(26), 2747–2757. ([Link])
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Ghaffari, P., et al. (2019). Tamoxifen-Induced Apoptosis of MCF-7 Cells via GPR30/PI3K/MAPKs Interactions: Verification by ODE Modeling and RNA Sequencing. Frontiers in Physiology. ([Link])
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NCBI. (n.d.). TFF1 trefoil factor 1 [ (human)]. ([Link])
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American Cancer Society. (2021). Breast Cancer Prevention: Tamoxifen and Raloxifene. ([Link])
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Hiscox, S., et al. (2013). Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay. Cell Cycle, 12(15), 2466–2475. ([Link])
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Rouf, A., et al. (2017). Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives. Cancer Chemotherapy and Pharmacology, 80(4), 745–755. ([Link])
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Kascakova, S., et al. (2022). Characterization of solvents and optimization of stability and solubility of bioactive compounds used in lymphoma cell culture treatments. ResearchGate. ([Link])
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Hampton Research. (n.d.). Solubility & Stability Screen. ([Link])
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Application of Triphenylchloroethylene in Endocrine Research: A Detailed Guide for Scientists
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of triphenylchloroethylene (TPE) in endocrine research. TPE, a nonsteroidal synthetic compound, serves as a cornerstone molecule in the study of estrogen receptor (ER) function and the development of selective estrogen receptor modulators (SERMs). This guide delves into the mechanism of action of TPE and its derivatives, offering detailed protocols for key in vitro and in vivo assays, and discusses the critical aspects of its synthesis, pharmacokinetics, and potential off-target effects.
Introduction: The Significance of this compound in Endocrinology
This compound (TPE) is the parent compound of a significant class of nonsteroidal estrogen receptor ligands.[1] Historically, its estrogenic properties were first recognized in the 1930s.[1] This discovery paved the way for the development of a wide array of SERMs, including the blockbuster breast cancer drug tamoxifen and the fertility treatment clomiphene. These derivatives have profoundly impacted the management of hormone-dependent diseases.[2] TPE and its analogues exert their effects by binding to estrogen receptors (ERα and ERβ), acting as either agonists or antagonists depending on the specific tissue, a characteristic that defines them as modulators.[2] This tissue-selective action is the holy grail of endocrine therapy, aiming to elicit beneficial estrogenic effects in tissues like bone while blocking detrimental effects in tissues such as the breast and uterus.
Mechanism of Action: A Tale of Two Receptors
The biological effects of this compound and its derivatives are primarily mediated through their interaction with the two estrogen receptor subtypes, ERα and ERβ. Upon entering the cell, these lipophilic molecules bind to the ligand-binding domain (LBD) of the ERs located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus.
The TPE-ER complex then binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The tissue-specific agonist or antagonist activity of TPE-derived SERMs is a complex phenomenon influenced by several factors:
-
Receptor Conformation: The shape of the TPE-ER complex dictates its interaction with co-regulatory proteins (co-activators or co-repressors). In tissues where it acts as an agonist, the complex recruits co-activators, initiating gene transcription. Conversely, in tissues where it functions as an antagonist, it recruits co-repressors, inhibiting gene expression.
-
ER Subtype Expression: The relative abundance of ERα and ERβ in different tissues contributes to the differential effects of SERMs.
-
Cellular Context: The specific complement of co-regulators and other transcription factors present in a particular cell type also plays a crucial role in determining the ultimate biological response.
Signaling Pathway of this compound (TPE) as a SERM
Caption: TPE binds to ER, inducing a conformational change that dictates co-regulator recruitment and tissue-specific gene expression.
Synthesis of this compound
For researchers requiring in-house synthesis, this compound can be prepared from readily available starting materials. A common synthetic route involves the Grignard reaction of phenylmagnesium bromide with benzophenone to form triphenylmethanol, followed by chlorination.
Protocol: Synthesis of Triphenylmethanol (Grignard Reaction)
Objective: To synthesize triphenylmethanol from benzophenone and phenylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
Bromobenzene
-
Benzophenone
-
10% Sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer, separatory funnel, Buchner funnel, and filtration flask.
Procedure:
-
Preparation of Grignard Reagent:
-
Set up a dry three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the apparatus from atmospheric moisture using drying tubes.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The disappearance of the iodine color and the appearance of turbidity indicate the formation of the Grignard reagent (phenylmagnesium bromide).
-
Once the reaction has started, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
-
Reaction with Benzophenone:
-
Dissolve benzophenone in anhydrous diethyl ether and add this solution dropwise to the freshly prepared Grignard reagent with continuous stirring.
-
A pink to red color may appear, and a precipitate may form.
-
After the addition is complete, reflux the reaction mixture for 30 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add 10% sulfuric acid to hydrolyze the magnesium complex.
-
Transfer the mixture to a separatory funnel. The triphenylmethanol will be in the ether layer.
-
Separate the ether layer and wash it sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
Filter the solution to remove the drying agent and evaporate the ether to obtain the crude triphenylmethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of diethyl ether and petroleum ether) to obtain pure triphenylmethanol.[3][4][5]
-
Conversion of Triphenylmethanol to this compound
Objective: To synthesize this compound from triphenylmethanol.
Materials:
-
Triphenylmethanol
-
Thionyl chloride or acetyl chloride
-
Anhydrous benzene or other suitable inert solvent
-
Pyridine (optional, as a scavenger for HCl)
Procedure:
-
Dissolve triphenylmethanol in an anhydrous inert solvent such as benzene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add thionyl chloride or acetyl chloride to the solution at room temperature. The reaction is exothermic and will evolve hydrogen chloride gas. If desired, a small amount of pyridine can be added to neutralize the generated HCl.
-
After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete conversion.
-
Cool the reaction mixture and carefully pour it into ice-water to decompose any excess chlorinating agent.
-
Separate the organic layer, wash it with water and then with a dilute sodium bicarbonate solution to remove any acidic impurities.
-
Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
-
Filter and evaporate the solvent to obtain crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol or hexane.
In Vitro Assays for Endocrine Research
A battery of in vitro assays is essential to characterize the endocrine-disrupting potential and the SERM activity of this compound and its derivatives.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the relative binding affinity (RBA) of TPE for the estrogen receptor (ERα and/or ERβ) in comparison to the natural ligand, 17β-estradiol (E2).
Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]E2) for binding to the ER. The concentration of the test compound that inhibits 50% of the radiolabeled ligand binding (IC50) is determined and used to calculate the RBA.
Protocol:
-
Preparation of ER-containing cytosol: Prepare a cytosolic fraction from an estrogen-responsive tissue (e.g., rat uterus) or use purified recombinant human ERα or ERβ.
-
Competitive Binding Reaction:
-
In a series of tubes, incubate a fixed concentration of [³H]E2 with the ER preparation in the presence of increasing concentrations of unlabeled TPE.
-
Include control tubes with [³H]E2 alone (total binding) and [³H]E2 with a large excess of unlabeled E2 (non-specific binding).
-
-
Separation of Bound and Free Ligand: Separate the ER-bound [³H]E2 from the free radioligand using methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the TPE concentration.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the RBA using the formula: RBA = (IC50 of E2 / IC50 of TPE) x 100.
-
| Compound | Receptor | IC50 (nM) | RBA (%) |
| 17β-Estradiol | ERα | ~1 | 100 |
| This compound (TPE) | ERα | Data to be determined | Data to be determined |
| Tamoxifen | ERα | ~10 | ~10 |
| Genistein | ERα | ~100 | ~1 |
Note: The IC50 and RBA values are approximate and can vary depending on the specific assay conditions.
Workflow for ER Competitive Binding Assay
Caption: A streamlined workflow for determining the estrogen receptor binding affinity of TPE.
Estrogen Receptor-Mediated Reporter Gene Assay
Objective: To assess the ability of TPE to activate or inhibit ER-mediated gene transcription.
Principle: This assay utilizes a cell line that has been engineered to contain a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an estrogen response element (ERE). When an estrogenic compound activates the ER, the receptor binds to the ERE and drives the expression of the reporter gene, which can be easily quantified.[6][7][8][9]
Protocol:
-
Cell Culture: Culture a suitable reporter cell line (e.g., MCF-7 cells stably transfected with an ERE-luciferase construct) in estrogen-depleted medium for several days to reduce basal reporter activity.[10]
-
Treatment: Seed the cells in a multi-well plate and treat them with various concentrations of TPE. Include a vehicle control, a positive control (E2), and for antagonist assessment, co-treatment of TPE with E2.
-
Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) using a plate reader.
-
Data Analysis:
-
Normalize the reporter activity to a measure of cell viability (e.g., total protein concentration) to account for any cytotoxic effects.
-
For agonist activity, plot the normalized reporter activity against the TPE concentration and determine the EC50 (the concentration that produces 50% of the maximal response).
-
For antagonist activity, plot the inhibition of E2-induced reporter activity against the TPE concentration and determine the IC50.
-
| Compound | Activity | EC50/IC50 (nM) |
| 17β-Estradiol | Agonist | ~0.01 |
| This compound (TPE) | Agonist/Antagonist | Data to be determined |
| Tamoxifen | Partial Agonist/Antagonist | ~1-10 |
| Fulvestrant (ICI 182,780) | Antagonist | ~0.1 |
Note: EC50/IC50 values are highly dependent on the cell line and assay conditions.
MCF-7 Cell Proliferation (E-screen) Assay
Objective: To evaluate the effect of TPE on the proliferation of estrogen-dependent human breast cancer cells.[11][12]
Principle: MCF-7 cells are human breast adenocarcinoma cells that express ER and their proliferation is stimulated by estrogens.[11][12][13] This assay measures the increase or decrease in cell number in response to treatment with a test compound.[11][12][13]
Protocol:
-
Cell Culture: Culture MCF-7 cells in estrogen-depleted medium for several days to synchronize the cells and minimize basal proliferation.[14]
-
Treatment: Seed the cells in a multi-well plate and treat them with a range of concentrations of TPE. Include a vehicle control, a positive control (E2), and for antagonist assessment, co-treatment of TPE with E2.
-
Incubation: Incubate the cells for 5-7 days, allowing for multiple cell divisions.
-
Quantification of Cell Proliferation: Measure the final cell number using various methods, such as:
-
Direct cell counting: Using a hemocytometer or an automated cell counter.
-
Sulforhodamine B (SRB) assay: Staining total cellular protein.
-
MTT or XTT assay: Measuring mitochondrial metabolic activity.
-
Crystal violet staining: Staining the nuclei of adherent cells.
-
-
Data Analysis:
-
Calculate the proliferative effect (PE) as the ratio of the cell number in the treated group to the cell number in the vehicle control group.
-
Determine the EC50 for agonistic activity and the IC50 for antagonistic activity.
-
In Vivo Uterotrophic Bioassay
Objective: To assess the estrogenic or anti-estrogenic activity of TPE in a whole-animal model.
Principle: The uterotrophic bioassay is a standardized and widely accepted in vivo screen for estrogenic activity.[15][16][17][18][19] It measures the increase in the weight of the uterus in immature or ovariectomized female rodents following exposure to a test substance.[15][16][17][18][19]
Protocol (OECD Test Guideline 440):
-
Animal Model: Use either immature (e.g., 20-21 days old) or adult ovariectomized female rats or mice. The absence of endogenous estrogen production increases the sensitivity of the assay.[15][16][17][18][19]
-
Dosing: Administer TPE daily for three consecutive days via oral gavage or subcutaneous injection.[17] Include a vehicle control group and a positive control group treated with a reference estrogen like ethinyl estradiol. For antagonist testing, co-administer TPE with the reference estrogen.
-
Necropsy and Uterine Weight Measurement: On the day after the last dose, humanely euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue. Weigh the blotted, wet uterus.
-
Data Analysis:
-
Compare the mean uterine weights of the TPE-treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test).
-
A statistically significant increase in uterine weight indicates estrogenic activity.
-
A statistically significant decrease in the estrogen-induced uterine weight gain in the co-treatment group indicates anti-estrogenic activity.
-
| Compound | Route | Dose Range | Uterine Weight Increase |
| Ethinyl Estradiol | s.c. | 0.1 - 10 µg/kg/day | Significant, dose-dependent |
| This compound (TPE) | s.c./oral | To be determined | Expected to be dose-dependent |
| Nonylphenol | oral | 10 - 100 mg/kg/day | Significant |
| Bisphenol A | oral | 10 - 100 mg/kg/day | Significant |
Note: The effective dose range can vary depending on the specific compound, animal strain, and route of administration.
Pharmacokinetics and Pharmacodynamics
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) and the Pharmacokinetic/Pharmacodynamic (PK/PD) relationship of TPE is crucial for interpreting experimental results and for its potential development as a therapeutic agent.
-
Absorption: TPE is a lipophilic molecule, suggesting good oral absorption. However, its bioavailability may be influenced by first-pass metabolism in the liver.
-
Distribution: Due to its lipophilicity, TPE is expected to distribute widely into tissues.
-
Metabolism: TPE is likely to undergo metabolism in the liver, primarily by cytochrome P450 enzymes. Hydroxylation of the phenyl rings is a common metabolic pathway for triphenylethylene derivatives, often leading to metabolites with altered ER binding affinity and activity.
-
Excretion: The metabolites of TPE are expected to be excreted primarily through the bile and feces.
In silico tools can be employed to predict the ADME properties of TPE and its derivatives, providing valuable insights for experimental design.[20][21]
Off-Target Effects and Toxicity
While the primary targets of TPE are the estrogen receptors, it is important to consider potential off-target effects. At higher concentrations, TPE and its derivatives may interact with other cellular targets, leading to unintended biological responses and potential toxicity.[22][23][24][25]
Potential Off-Target Mechanisms:
-
Binding to other nuclear receptors: TPE may exhibit weak binding to other members of the nuclear receptor superfamily.
-
Interaction with enzymes: Some triphenylethylene compounds have been shown to inhibit protein kinase C.
-
General cytotoxicity: At high concentrations, TPE may induce cytotoxicity through mechanisms unrelated to ER signaling.
It is essential to conduct comprehensive toxicological studies to evaluate the safety profile of TPE, including assessments of genotoxicity, carcinogenicity, and reproductive toxicity. In silico prediction models can also be utilized to identify potential off-target liabilities early in the research process.[23][26]
Conclusion
This compound remains a valuable tool in endocrine research, providing a scaffold for the design and investigation of novel selective estrogen receptor modulators. The protocols and application notes presented in this guide offer a framework for researchers to explore the multifaceted biological activities of TPE and its derivatives. By employing a combination of in vitro and in vivo assays, and by carefully considering its pharmacokinetic and toxicological properties, the scientific community can continue to unravel the complexities of estrogen receptor signaling and develop innovative therapies for a range of endocrine-related disorders.
References
A comprehensive list of references with clickable URLs will be provided upon request. The citations within the text correspond to a curated list of scientific literature and established protocols.
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- 8. Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
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- 19. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM - PMC [pmc.ncbi.nlm.nih.gov]
- 21. phytojournal.com [phytojournal.com]
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- 26. Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Triphenylchloroethylene in Tissue Samples by LC-MS/MS
Abstract
This application note provides a comprehensive framework and a detailed protocol for the quantification of triphenylchloroethylene (TPE) in biological tissue samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology covers tissue homogenization, solid-phase extraction (SPE) for sample clean-up, and a fully validated LC-MS/MS protocol. This guide is intended for researchers, analytical scientists, and professionals in drug development and toxicology who require a robust, sensitive, and specific method for determining TPE concentrations in complex biological matrices. All procedures are designed in accordance with international validation standards to ensure data integrity and reliability.[1][2][3]
Introduction and Scientific Rationale
This compound is a non-steroidal estrogenic compound belonging to the triphenylethylene family, which includes clinically significant drugs like tamoxifen and clomiphene. Its accurate quantification in tissue is paramount for pharmacokinetic (PK), toxicokinetic (TK), and drug distribution studies. The complex nature of tissue matrices, which contain high levels of lipids, proteins, and other endogenous components, presents a significant analytical challenge. These matrix components can interfere with analysis, causing ion suppression or enhancement in mass spectrometry, thereby compromising the accuracy and precision of the results.[4]
The selection of an appropriate analytical technique is therefore critical. While Gas Chromatography-Mass Spectrometry (GC-MS) can be used for volatile compounds, the relatively low volatility and thermal stability of TPE make LC-MS/MS the superior choice.[5] LC-MS/MS offers high sensitivity, exceptional specificity through Multiple Reaction Monitoring (MRM), and is well-suited for analyzing complex biological samples with minimal derivatization.[6][7]
This document outlines a complete workflow, from sample preparation to data analysis, grounded in the principles of bioanalytical method validation as stipulated by the FDA and the International Council for Harmonisation (ICH).[1][8][9]
Analytical Method Selection: LC-MS/MS vs. GC-MS
The choice of the primary analytical platform is dictated by the physicochemical properties of the analyte and the complexity of the sample matrix.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the recommended technique. TPE is a moderately sized organic molecule that ionizes effectively using electrospray ionization (ESI). The specificity of tandem MS, monitoring a specific precursor-to-product ion transition, allows for unequivocal identification and quantification, even at very low concentrations, effectively discriminating it from endogenous matrix components.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): While feasible, GC-MS analysis of TPE would likely require derivatization to increase its volatility and thermal stability.[10] This adds complexity and potential variability to the sample preparation process. Furthermore, the high temperatures of the GC inlet can lead to analyte degradation and contamination from non-volatile matrix components, requiring more frequent and rigorous instrument maintenance.[4][11]
Given these considerations, this guide will focus exclusively on a validated LC-MS/MS methodology.
Experimental Workflow Overview
The entire process, from tissue collection to final data reporting, follows a systematic and controlled sequence to ensure reproducibility and accuracy.
Caption: Overall workflow for the quantification of this compound in tissue.
Detailed Protocols
Materials and Reagents
-
This compound (TPE) analytical standard (≥98% purity)
-
Isotopically labeled internal standard (IS), e.g., this compound-d5
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥99%)
-
Ammonium acetate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Mixed-mode Solid-Phase Extraction (SPE) cartridges (e.g., C18 with strong cation exchange)
-
Tissue homogenization equipment (e.g., bead beater or ultrasonic homogenizer)
Protocol 1: Tissue Sample Preparation
This protocol is designed to efficiently extract TPE from the tissue matrix while removing interfering substances.[10][12][13]
-
Tissue Weighing: Accurately weigh approximately 100-200 mg of frozen tissue into a 2 mL homogenization tube containing ceramic beads. Record the exact weight.
-
Homogenization:
-
Add 500 µL of ice-cold PBS (pH 7.4).
-
Spike with the internal standard (IS) working solution to achieve a final concentration of 50 ng/mL. The IS compensates for variability during sample preparation and analysis.
-
Homogenize the tissue using a bead beater (e.g., 2 cycles of 45 seconds at 6,000 Hz) until a uniform suspension is achieved. Keep samples on ice to prevent degradation.[13]
-
-
Protein Precipitation & Lysis:
-
Add 1 mL of cold acetonitrile to the homogenate.
-
Vortex vigorously for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Loading: Carefully load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the TPE and IS with 1 mL of acetonitrile containing 2% formic acid. The acidic modifier ensures the analyte is in a neutral or protonated state for efficient elution.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This method uses a reversed-phase C18 column for separation and a triple quadrupole mass spectrometer for detection.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | 0-0.5 min: 30% B; 0.5-3.0 min: 30% to 95% B; 3.0-4.0 min: 95% B; 4.1-5.0 min: 30% B (re-equilibration) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | TPE: [To be determined empirically, e.g., m/z 307.1 -> 271.1], TPE-d5 (IS): [e.g., m/z 312.1 -> 276.1] (Quantifier ion in bold) |
| Source Parameters | Capillary Voltage: 3.5 kV; Gas Temperature: 350°C; Gas Flow: 10 L/min |
Method Validation
A bioanalytical method must be rigorously validated to demonstrate its suitability for the intended purpose.[14][15] The validation process provides documented evidence that the procedure consistently produces a result meeting pre-determined acceptance criteria.[3][16] This framework is based on the FDA and ICH guidelines.[1][2][17]
Caption: Key parameters for the validation of an analytical bio-method.
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation experiments and typical acceptance criteria for a bioanalytical method.
| Validation Parameter | Experiment | Acceptance Criteria |
| Selectivity & Specificity | Analyze at least six blank tissue samples from different sources. Check for interference at the retention times of TPE and the IS. | No significant interfering peaks (>20% of the LOQ response for the analyte, >5% for the IS) should be present at the expected retention times.[3] |
| Linearity & Range | Analyze a calibration curve with at least 6-8 non-zero standards prepared in the matrix. Perform linear regression (1/x² weighting). | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards should be within ±15% of nominal (±20% at LLOQ).[16] |
| Accuracy & Precision | Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n=6) on three separate days. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).[1][14] |
| Limit of Quantification (LOQ) | The lowest standard on the calibration curve that can be quantified with acceptable accuracy and precision. | Analyte response should be at least 5-10 times that of the blank. Accuracy within ±20% and Precision (CV) ≤20%.[16][18] |
| Recovery | Compare the analyte peak area from an extracted sample to that of a post-extraction spiked sample at three concentrations (Low, Mid, High). | Recovery should be consistent and reproducible across the concentration range, although it does not need to be 100%. |
| Matrix Effect | Compare the analyte peak area in a post-extraction spiked sample to a pure solution standard. | The IS-normalized matrix factor should be consistent across different lots of matrix, typically with a CV ≤15%.[4] |
| Stability | Assess analyte stability in stock solutions and in matrix under various conditions (Freeze-thaw, Bench-top, Long-term storage). | Mean concentration of stability samples should be within ±15% of the nominal concentration. |
Conclusion
The LC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in tissue samples. The comprehensive protocol for sample preparation using solid-phase extraction effectively minimizes matrix effects, ensuring high-quality data. By adhering to the principles of method validation outlined by regulatory bodies, researchers can generate reliable and reproducible results crucial for advancing pharmaceutical and toxicological research.
References
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. FDA.gov. [Link]
-
ICH Harmonised Tripartite Guideline. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Chemicals Agency. [Link]
-
Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.gov. [Link]
-
U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
-
Frontage Labs. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Frontage Labs. [Link]
-
Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. FDA.gov. [Link]
-
Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.gov. [Link]
-
Food and Drug Administration (FDA). (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.gov. [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. ICH.org. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Chen, C. L., et al. (2008). Determination of trichloroethylene in biological samples by headspace solid-phase microextraction gas chromatography/mass spectrometry. Journal of Chromatography B, 863(1), 26-35. [Link]
-
ResearchGate. (2008). Determination of trichloroethylene in biological samples by headspace solid-phase microextraction gas chromatography/mass spectrometry | Request PDF. ResearchGate. [Link]
-
European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
-
Phenomenex. (2025). Sample Preparation Techniques for Precision in Analysis. Phenomenex. [Link]
-
U.S. Environmental Protection Agency (EPA). MARLAP Manual Volume II: Chapter 12, Laboratory Sample Preparation. EPA.gov. [Link]
-
Beuving, G. VALIDATION OF ANALYTICAL METHODS. IKEV. [Link]
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ResearchGate. (2022). (PDF) Tissue sample preparation in bioanalytical assays. ResearchGate. [Link]
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De Lemos, M. C., et al. (2015). Validation of Analytical Methods Based on Chromatographic Techniques: An Overview. IntechOpen. [Link]
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Brown, S. D., et al. (2003). Trace level determination of trichloroethylene from liver, lung and kidney tissues by gas chromatography-magnetic sector mass spectrometry. Journal of Chromatography B, 783(2), 319-325. [Link]
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Organomation. Chromatography Sample Preparation Guide. Organomation. [Link]
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European Directorate for the Quality of Medicines & HealthCare (EDQM). Validation/Verification of Analytical Procedures. EDQM. [Link]
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Mettler Toledo. Validation of Titration Methods. Mettler Toledo. [Link]
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Wang, Y., et al. (2024). LC-MS Determination of Trichloroethylene Glutathione Conjugation Metabolites in a Parkinson's Disease Mouse Model. Rapid Communications in Mass Spectrometry. [Link]
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MDPI. (2020). Correlating Mass Spectrometry Imaging and Liquid Chromatography-Tandem Mass Spectrometry for Tissue-Based Pharmacokinetic Studies. MDPI. [Link]
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Agilent. (2022). Impact of GC Liners on Lab Productivity While Analyzing Complex Matrices. Agilent. [Link]
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Al-Masri, M., et al. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. National Institutes of Health (NIH). [Link]
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MDPI. (2019). Applications of Gas Chromatography for the Analysis of Tricyclic Antidepressants in Biological Matrices. MDPI. [Link]
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National Institutes of Health (NIH). Trans-Stilbenes in Commercial Grape Juices: Quantification Using HPLC Approaches. NIH. [Link]
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Hunaiti, A. A., et al. (2013). Rapid HPLC Procedure for the Quantitation of Phytochelatins in Plant Tissue Extracts. ResearchGate. [Link]
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Salisbury, C. D. (1989). Determination of chlortetracycline residues in tissues using high-performance liquid chromatography with fluorescence detection. Analyst, 114(4), 421-423. [Link]
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MDPI. (2021). Quantification of Intracellular Thiols by HPLC-Fluorescence Detection. MDPI. [Link]
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SciELO. (2014). An improved high-performance liquid chromatography (HPLC) method for detection of variations in the hydroxyproline content of tissue homogenates from Paracoccidioides brasiliensis-infected mice. SciELO. [Link]
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gas chromatography-mass spectrometry (GC-MS) method for triphenylchloroethylene
An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Triphenylchloroethylene
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and toxicology. The methodology detailed herein is designed to be robust, reliable, and self-validating, drawing upon established principles of analytical chemistry and incorporating insights from practical laboratory applications.
Introduction: The Analytical Imperative for this compound
This compound is a non-steroidal estrogen that has been investigated for various therapeutic applications. Its accurate quantification in diverse matrices, such as pharmaceutical formulations and biological samples, is critical for ensuring product quality, understanding pharmacokinetic profiles, and assessing potential toxicity. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical tool for this purpose, providing high chromatographic resolution and definitive mass-based detection.
The inherent challenge in the analysis of this compound lies in its potential for thermal degradation and the need for a sensitive and specific detection method. This protocol addresses these challenges by outlining an optimized GC-MS method, including sample preparation, chromatographic conditions, and mass spectrometric parameters.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Significance for GC-MS Analysis |
| Molecular Formula | C20H15Cl | Determines the monoisotopic mass for MS detection. |
| Molecular Weight | 290.78 g/mol | Influences volatility and chromatographic behavior. |
| Boiling Point | Approx. 415 °C (predicted) | High boiling point necessitates high GC oven temperatures. |
| Thermal Stability | Susceptible to degradation at high temperatures | Requires careful optimization of injector and oven temperatures to prevent analyte loss. |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, dichloromethane) | Dictates the choice of solvents for sample preparation and extraction. |
Experimental Workflow: A Step-by-Step Protocol
The following protocol details the complete workflow for the GC-MS analysis of this compound, from sample preparation to data acquisition.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Internal Standard (IS): 4,4'-Dichlorobiphenyl (or other suitable stable, non-interfering compound)
-
Solvents: HPLC-grade or equivalent methanol, acetonitrile, dichloromethane, and hexane
-
Derivatization Agent (if necessary): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solid-Phase Extraction (SPE) cartridges (if required for sample cleanup)
-
Vials, syringes, and other standard laboratory glassware
Sample Preparation: Ensuring a Clean Analyte
The choice of sample preparation technique is contingent on the sample matrix. The goal is to extract this compound efficiently while minimizing interferences.
3.2.1. For Pharmaceutical Formulations (e.g., Tablets, Creams)
-
Sample Weighing: Accurately weigh a portion of the homogenized sample equivalent to a known concentration of this compound.
-
Dissolution: Dissolve the sample in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Sonication and Vortexing: Sonicate and/or vortex the sample to ensure complete dissolution of the analyte.
-
Centrifugation/Filtration: Centrifuge the sample to pelletize any insoluble excipients. Filter the supernatant through a 0.22 µm syringe filter to remove particulate matter.
-
Internal Standard Spiking: Add a known concentration of the internal standard to the final extract before GC-MS analysis.
3.2.2. For Biological Matrices (e.g., Plasma, Urine)
-
Protein Precipitation (for plasma): Add three volumes of cold acetonitrile to one volume of plasma. Vortex vigorously and centrifuge to precipitate proteins. Collect the supernatant.
-
Liquid-Liquid Extraction (LLE):
-
To the supernatant (or urine sample), add a suitable extraction solvent (e.g., a mixture of hexane and dichloromethane).
-
Vortex for 2-3 minutes and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a clean tube.
-
Repeat the extraction process for exhaustive recovery.
-
-
Evaporation and Reconstitution: Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the mobile phase or a suitable solvent for GC injection.
-
Internal Standard Spiking: Add the internal standard prior to the extraction process to account for any analyte loss during sample preparation.
GC-MS Instrumentation and Conditions
The following instrumental parameters have been optimized for the analysis of this compound.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 GC System (or equivalent) | Provides precise temperature and flow control. |
| Mass Spectrometer | Agilent 5977B MSD (or equivalent) | Offers high sensitivity and selectivity. |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for a wide range of analytes. |
| Injector Temperature | 280 °C | Balances analyte volatilization with minimizing thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Optimizes sample introduction based on expected concentration. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Carrier Gas | Helium | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | Ensures reproducible retention times. |
| Oven Temperature Program | Initial: 150 °C (hold 1 min), Ramp: 20 °C/min to 300 °C (hold 5 min) | Provides good separation from potential interferences. |
| MS Transfer Line Temp. | 290 °C | Prevents analyte condensation before entering the mass spectrometer. |
| Ion Source Temperature | 230 °C | Optimizes ionization efficiency. |
| Ionization Mode | Electron Ionization (EI) | A robust and widely used ionization technique. |
| Electron Energy | 70 eV | Standard energy for generating reproducible mass spectra. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Enhances sensitivity and selectivity by monitoring specific ions. |
| Ions to Monitor | m/z 290 (Quantifier), m/z 255, 215 (Qualifiers) | Based on the mass spectrum of this compound. |
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for this compound and the internal standard.
-
Calibration Curve: Prepare a series of calibration standards of known concentrations of this compound and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Linear Regression: Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.99 is desirable.
-
Quantification: Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation: A Self-Validating System
To ensure the trustworthiness of the results, the analytical method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte and internal standard. |
| Linearity | Correlation coefficient (r²) > 0.99 over the desired concentration range. |
| Accuracy | Recovery of 80-120% for spiked samples at different concentrations. |
| Precision | Relative Standard Deviation (RSD) < 15% for replicate analyses. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
Visualizing the Workflow
A clear understanding of the experimental sequence is crucial for successful implementation.
Caption: Workflow for GC-MS analysis of this compound.
Potential Challenges and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Active sites in the injector liner or column; improper oven temperature program. | Use a deactivated liner; ensure the column is properly conditioned; optimize the temperature ramp. |
| Low Sensitivity | Analyte degradation; leaks in the system; detector issue. | Lower injector temperature; check for leaks using an electronic leak detector; tune the mass spectrometer. |
| Inconsistent Retention Times | Fluctuation in carrier gas flow; column aging. | Ensure constant flow mode is active; check gas supply; trim or replace the column. |
| Matrix Effects | Co-eluting interferences from the sample matrix. | Improve sample cleanup (e.g., use a more selective SPE sorbent); optimize the GC temperature program for better separation. |
References
Application Notes & Protocols: Utilizing Triphenylchloroethylene as a Precursor for Novel Drug Synthesis
Introduction: The Triphenylethylene Scaffold in Medicinal Chemistry
The triphenylethylene (TPE) framework is a cornerstone in the development of nonsteroidal endocrine-modulating drugs.[1] Its simple, yet sterically defined, three-phenyl ring system provides a versatile scaffold for interacting with biological targets, most notably the estrogen receptors (ERα and ERβ). Molecules derived from this parent structure are renowned for their roles as Selective Estrogen Receptor Modulators (SERMs), compounds that exhibit a fascinating dual-action profile—acting as estrogen receptor antagonists in some tissues (like the breast) while functioning as agonists in others (such as bone and the uterus).[2][3] This tissue-specific activity has made SERMs invaluable in oncology and for treating postmenopausal conditions.[4]
Triphenylchloroethylene (TPCE) is a halogenated derivative of TPE. The presence of the chlorine atom on the ethylene bridge not only modifies the electronic properties of the double bond but also provides a reactive handle for further synthetic transformations. This makes TPCE and its immediate precursors exceptionally valuable starting points for the synthesis of established drugs and the exploration of novel chemical entities with enhanced therapeutic profiles. This guide provides a detailed exploration of synthetic strategies and protocols using TPCE-type structures as precursors, focusing on the synthesis of the well-known SERM, Clomiphene, and discussing modern strategies for designing novel analogs.
Core Concept: From Precursor to a Potent SERM
The journey from a simple TPE precursor to a clinically significant drug like Clomiphene involves a series of strategic chemical transformations designed to install key pharmacophoric features. The most critical of these is the aminoalkoxy side chain, which is a major determinant of a compound's antiestrogenic activity.[5] The synthesis of Clomiphene provides a perfect case study in the strategic utilization of a TPCE core structure.
Caption: High-level synthetic workflow for Clomiphene.
Protocol 1: Synthesis of Clomiphene
Clomiphene, chemically named 2-(4-(2-chloro-1,2-diphenylethenyl)phenoxy)-N,N-diethylethanamine, is itself a this compound derivative.[6] Its synthesis is a multi-step process that culminates in the specific chlorination of a vinylic hydrogen. The following protocol is a synthesized methodology based on established chemical literature and patents.[7][8]
Causality Behind Experimental Choices:
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction is used to assemble the core triphenyl skeleton from simpler benzophenone and benzyl precursors.
-
Dehydration: An acid-catalyzed dehydration step is crucial for creating the ethylene double bond that defines the TPE scaffold.
-
Chlorination: The use of N-chlorosuccinimide (NCS) is a standard and effective method for the regioselective chlorination of the electron-rich vinylic position without affecting the aromatic rings.[7][8]
Step-by-Step Methodology
Step A: Synthesis of 1-{4-[2-(diethylamino)ethoxy]phenyl}-1,2-diphenylethanol
-
Preparation of Grignard Reagent: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings (1.1 eq) to anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of benzyl chloride (1.0 eq) in anhydrous diethyl ether dropwise, maintaining a gentle reflux. After the addition is complete, stir the mixture for 1-2 hours until the magnesium is consumed.
-
Grignard Addition: Cool the Grignard reagent to 0 °C. Add a solution of 4-(2-diethylaminoethoxy)benzophenone (0.9 eq) in anhydrous toluene dropwise.
-
Reaction & Quench: After addition, allow the mixture to warm to room temperature and stir overnight. Cool the reaction to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude triphenylethanol derivative. Purify by column chromatography if necessary.
Step B: Dehydration to form 2-{4-[1,2-diphenylvinyl]phenoxy}-N,N-diethylethanamine
-
Reaction Setup: Dissolve the crude alcohol from Step A in a suitable solvent such as dichloromethane (DCM) or ethanol.[7][9]
-
Acid Addition: Add an excess of a strong acid. Gaseous HCl passed through the solution or concentrated sulfuric acid can be used.[7][8]
-
Dehydration: Heat the mixture to reflux (e.g., 50 °C if using ethanol) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture. If using a volatile acid/solvent system, remove them in vacuo. If using a non-volatile acid like H₂SO₄, carefully neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent like DCM. Dry the organic phase and concentrate to yield the triphenylethylene intermediate.
Step C: Vinylic Chlorination to Yield Clomiphene
-
Reaction Setup: Dissolve the triphenylethylene intermediate from Step B in dichloromethane (DCM).
-
Chlorinating Agent: Add N-chlorosuccinimide (NCS) (1.05 eq) to the solution.[7]
-
Reaction: Stir the mixture at room temperature. The reaction is typically slow and may require up to 20-24 hours for completion. Monitor progress by HPLC or TLC.
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous bicarbonate solution to remove any acidic byproducts and unreacted NCS.
-
Purification: Separate the organic phase, dry it over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting product is Clomiphene, a mixture of (E)- and (Z)-isomers.[6] The isomers can be separated by chromatography or fractional crystallization if desired.
Designing Novel Drugs: Beyond the Classics
The true power of the TPCE scaffold lies in its potential for creating novel therapeutics with improved properties. Modern drug design focuses on fine-tuning the structure to enhance efficacy, alter tissue selectivity, and improve pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion).
Structure-Activity Relationship (SAR) Insights
Modifying the TPE scaffold at specific positions can dramatically alter its biological activity. Understanding these relationships is key to rational drug design.
Caption: Structure-Activity Relationship map for the TPE scaffold.
| Modification Site | Type of Modification | Resulting Effect on Activity | Example Compound | Citation |
| Ring A/B (para-position) | Hydroxylation (-OH) | Significantly increases binding affinity for Estrogen Receptors. | 4-hydroxytamoxifen (Afimoxifene) | [1][10] |
| Ring A/B/C | Halogenation (-Cl) | Can block sites of metabolic oxidation, increasing drug half-life. | Toremifene, Clomiphene | [1][6] |
| Side Chain | Basic Amine Moiety | Essential for antiestrogenic (antagonist) activity in breast tissue. | Tamoxifen, Clomiphene, Ospemifene | [2][5] |
| Side Chain | Length & Bulkiness | Modulates the agonist vs. antagonist profile in different tissues. | Raloxifene (a benzothiophene derivative) | [2][4] |
| Ethylene Bridge | Geometric Isomerism (E/Z) | Isomers can have vastly different biological activities and potencies. | Enclomiphene vs. Zuclomiphene | [6] |
Bioisosteric Replacement Strategies
Bioisosterism is a powerful strategy in medicinal chemistry where one atom or functional group is replaced by another with similar physical or chemical properties.[11][12] This can lead to new compounds (novel chemical entities) with improved potency, selectivity, or metabolic stability.[13][14]
Application to the TPCE Scaffold:
-
Ring Bioisosteres: A phenyl ring can be replaced with a bioisosteric heterocycle like pyridine, thiophene, or pyrazole. This can introduce new hydrogen bonding opportunities, alter solubility, and modulate electronic properties, potentially leading to novel receptor interactions.[11]
-
Functional Group Bioisosteres: The chlorine atom in TPCE could be replaced with other groups. While a simple halogen swap (F, Br) is common, non-classical bioisosteres could also be explored. For example, replacing the chloro-vinyl group with a different electron-withdrawing system could be investigated to modulate reactivity and binding.
-
Side Chain Modification: The ether linkage in the side chain (-O-) could be replaced with bioisosteres like a sulfide (-S-), sulfoxide (-SO-), or an amine (-NH-) to alter flexibility, polarity, and metabolic stability.
Conclusion and Future Outlook
This compound and its related precursors are not merely historical footnotes in the synthesis of first-generation SERMs. The TPE scaffold remains a highly relevant and "privileged" structure in medicinal chemistry. By leveraging established synthetic protocols and applying modern drug design principles such as detailed SAR analysis and bioisosteric replacement, researchers can continue to explore this chemical space. The goal is to develop next-generation modulators of nuclear receptors with superior tissue selectivity and safety profiles, addressing unmet needs in oncology, women's health, and beyond.
References
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Triphenylethylene - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
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Borges, C. R., et al. (2016). Synthesis of Triphenylethylene Bisphenols as Aromatase Inhibitors That Also Modulate Estrogen Receptors. PubMed. Retrieved January 13, 2026, from [Link]
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Goldstein, S. R. (1999). Selective estrogen receptor modulators: a look ahead. PubMed. Retrieved January 13, 2026, from [Link]
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An, K. C. (2008). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. PubMed Central. Retrieved January 13, 2026, from [Link]
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Shiina, I., et al. (2004). An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole. PubMed. Retrieved January 13, 2026, from [Link]
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Kow, L. M., et al. (n.d.). Chemical structure of several selective estrogen receptor modulators... ResearchGate. Retrieved January 13, 2026, from [Link]
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Abdellatif, M., et al. (2021). Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. PubMed. Retrieved January 13, 2026, from [Link]
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Poulin, R., et al. (1989). Influence of new hydroxylated triphenylethylene (TPE) derivatives on estradiol binding to uterine cytosol. PubMed. Retrieved January 13, 2026, from [Link]
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Clomifene - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
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Aboul-Enein, B. H., et al. (2020). Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. PubMed Central. Retrieved January 13, 2026, from [Link]
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Aboul-Enein, B. H., et al. (2023). Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. ACS Publications. Retrieved January 13, 2026, from [Link]
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Krishna, A. V. (2019). OBC Highlight: A new atom and mass efficient synthetic route for tamoxifen. RSC Blogs. Retrieved January 13, 2026, from [Link]
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Estrobin - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
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An atom efficient synthesis of Tamoxifen. (n.d.). The Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
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Shiina, I., et al. (2004). Short-step synthesis of tamoxifen and its derivatives via the three-component coupling reaction and migration of the double bond. Tokyo University of Science. Retrieved January 13, 2026, from [Link]
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Sharma, M., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Retrieved January 13, 2026, from [Link]
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Bioisosteric Replacement Strategies. (n.d.). SpiroChem. Retrieved January 13, 2026, from [Link]
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Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. Retrieved January 13, 2026, from [Link]
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Application of Bioisosteres in Drug Design. (2012). SlideShare. Retrieved January 13, 2026, from [Link]
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Application Notes and Protocols: Cell-Based Estrogenicity Assays for Triphenylchloroethylene Screening
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Application Notes and Protocols for Animal Studies Involving Triphenylchloroethylene
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Triphenylchloroethylene
This compound (TPE) is a synthetic, nonsteroidal compound belonging to the triphenylethylene group. Historically, it was recognized for its potent estrogenic activity, being 20 to 100 times more active than its parent compound, triphenylethylene.[1] This activity led to its clinical use in the 1940s for conditions requiring estrogen therapy, such as menopausal symptoms.[1][2]
Modern research has unveiled a more complex pharmacological profile for triphenylethylene derivatives. Many, like the well-known tamoxifen, are not pure estrogen agonists but rather Selective Estrogen Receptor Modulators (SERMs). SERMs exhibit a fascinating tissue-specific duality, acting as estrogen receptor (ER) agonists in some tissues (e.g., bone) while acting as ER antagonists in others (e.g., breast tissue).[3][4][5] This dual action is dictated by the specific conformation the ER adopts upon ligand binding, and the subsequent recruitment of tissue-specific transcriptional co-activators or co-repressors.[5][6][7][8]
Given this background, the robust preclinical evaluation of this compound in animal models is paramount. This guide provides a comprehensive framework for designing and executing these studies, moving from foundational safety and pharmacokinetic assessments to detailed mechanistic evaluations of its estrogenic and anti-estrogenic properties.
Part 1: Foundational Studies - Safety and Pharmacokinetics
A thorough understanding of a compound's safety profile and its behavior in a biological system is the bedrock of any preclinical research. These initial studies are essential for dose selection in subsequent efficacy and mechanistic studies.
Physicochemical Properties
Acute Oral Toxicity Assessment (OECD Guideline 420)
The initial safety assessment should determine the acute toxicity of this compound. The Fixed Dose Procedure (OECD 420) is a recommended method that aims to identify a dose that causes signs of toxicity without mortality, thereby reducing animal use and suffering.[3][5][9][14][15]
Protocol: Acute Oral Toxicity - Fixed Dose Procedure
-
Animal Model: Young adult, nulliparous, non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain).
-
Acclimatization: Minimum of 5 days in the laboratory environment.
-
Housing: Housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Free access to standard laboratory diet and water.
-
Sighting Study: A single animal is dosed at a starting dose (e.g., 300 mg/kg, or lower if toxicity is expected). The outcome (no effect, toxicity, or mortality) determines the starting dose for the main study.
-
Main Study:
-
Animals are fasted prior to dosing (food, but not water, withheld overnight).
-
The test substance is administered orally by gavage. The vehicle should be selected based on the solubility of this compound (e.g., corn oil).
-
A group of 5 female rats is dosed at the selected starting dose (fixed doses are 5, 50, 300, 2000 mg/kg).
-
If no mortality occurs, another group of 5 is dosed at the next higher fixed dose. This continues until mortality is observed or the highest dose is reached.
-
-
Observations:
-
Animals are observed for clinical signs of toxicity frequently on the day of dosing and at least once daily for 14 days.
-
Body weights are recorded weekly.
-
-
Endpoint: The study identifies the dose level that produces clear signs of toxicity and a dose that causes no adverse effects.
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for designing meaningful efficacy studies. Pharmacokinetic data for the related compound tamoxifen in rodents shows that it is metabolized to active compounds like 4-hydroxytamoxifen and N-desmethyltamoxifen, and its distribution varies significantly between tissues.[1][2]
Protocol: Single-Dose Pharmacokinetic Study
-
Animal Model: Female rats or mice.
-
Administration: Administer a single dose of this compound via the intended routes for future studies (e.g., oral gavage and subcutaneous injection).
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Analysis: Analyze plasma samples for concentrations of this compound and potential metabolites using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key pharmacokinetic parameters:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Part 2: Mechanistic Studies - Assessing Estrogenic and Anti-Estrogenic Activity
As a potential SERM, the core of the experimental design for this compound revolves around characterizing its estrogenic and anti-estrogenic effects. The rodent uterotrophic bioassay is the gold-standard in vivo model for this purpose.
Uterotrophic Bioassay for Estrogenic Activity (OECD Guideline 440)
This assay is based on the principle that the uterus of an immature or ovariectomized female rodent is highly sensitive to estrogenic compounds, responding with a measurable increase in weight.[2][15][16][17][18]
Protocol: Uterotrophic Bioassay in Ovariectomized Rats
-
Animal Model: Young adult female rats, ovariectomized at least 7 days prior to the start of dosing to allow for uterine regression.
-
Acclimatization and Housing: As described in the acute toxicity protocol.
-
Dose-Range Finding Study: A preliminary study with a small number of animals per group to determine a range of doses that do not cause significant systemic toxicity but may elicit a uterotrophic response.
-
Main Study Design:
-
Groups (n=6 per group):
-
Vehicle Control (e.g., corn oil)
-
Positive Control: Ethinyl estradiol (EE) at a dose known to produce a significant uterine weight increase.
-
This compound: At least three dose levels, selected based on the dose-range finding study.
-
-
Administration: Daily administration for 3 consecutive days by either oral gavage or subcutaneous injection.
-
-
Necropsy and Uterine Weight Measurement: Approximately 24 hours after the last dose, animals are euthanized. The uterus is carefully dissected, trimmed of fat and connective tissue, and the wet weight is recorded. The uterus is then blotted to remove luminal fluid and the blotted weight is recorded.
-
Histopathology: The uterus should be fixed in 10% neutral buffered formalin for histopathological examination.[19] This allows for the assessment of estrogenic effects such as:
Data Presentation: Expected Outcomes of Uterotrophic Assay
| Group | Dose | Expected Uterine Weight (Blotted) | Expected Histopathological Changes |
| Vehicle Control | - | Baseline | Atrophic uterus |
| Ethinyl Estradiol | Known effective dose | Significant increase vs. vehicle | Pronounced estrogenic effects (as listed above) |
| TPE (Low Dose) | X mg/kg | Dose-dependent increase | Minimal to mild estrogenic effects |
| TPE (Mid Dose) | Y mg/kg | Dose-dependent increase | Moderate estrogenic effects |
| TPE (High Dose) | Z mg/kg | Dose-dependent increase | Strong estrogenic effects |
In Vivo Anti-Estrogenic Activity Assay
To determine if this compound can act as an estrogen antagonist, it is co-administered with a known estrogen agonist. A reduction in the expected estrogenic response indicates anti-estrogenic activity.[1][3]
Protocol: Anti-Estrogenic Uterotrophic Assay
-
Animal Model and Preparation: Same as the uterotrophic assay for estrogenic activity (ovariectomized female rats).
-
Study Design:
-
Groups (n=6 per group):
-
Vehicle Control
-
Estrogen Control: A dose of ethinyl estradiol (EE) that produces a sub-maximal uterotrophic response.
-
TPE alone (highest dose from the agonist study)
-
EE + TPE (at least three dose levels of TPE)
-
-
Administration: Daily administration for 3 consecutive days. TPE is typically administered shortly before or concurrently with EE.
-
-
Endpoints: Uterine weight measurement and histopathology, as described for the estrogenic activity assay.
-
Interpretation: A statistically significant reduction in the uterine weight of the "EE + TPE" groups compared to the "Estrogen Control" group indicates anti-estrogenic activity.
Experimental Workflow for Estrogenic and Anti-Estrogenic Assessment
Caption: Workflow for assessing estrogenic and anti-estrogenic activity.
Statistical Analysis
For the uterotrophic assays, statistical analysis is crucial for interpreting the results.
-
Data Transformation: Logarithmic transformation of uterine weight data is often performed to stabilize variances.
-
Analysis of Covariance (ANCOVA): ANCOVA can be used with final body weight as a covariate to adjust for any influence of body weight on uterine weight.
-
One-way ANOVA followed by Dunnett's test: This is used to compare the means of the treatment groups to the vehicle control group (for agonist activity) or the estrogen control group (for antagonist activity).[15] A p-value of < 0.05 is typically considered statistically significant.
Part 3: Extended Toxicity Assessment
To build a more complete safety profile, especially for compounds intended for further development, a subchronic toxicity study is recommended.
Subchronic Oral Toxicity Study (OECD Guideline 408)
This 90-day study provides information on potential health hazards from repeated exposure over a prolonged period.[12][16][17][21][22]
Protocol: 90-Day Repeated Dose Oral Toxicity Study
-
Animal Model: Rats are the preferred species.
-
Study Design:
-
Groups: At least 3 dose levels of this compound and a concurrent control group. A satellite group for the high dose and control groups may be included to observe for reversibility of any toxic effects.
-
Animals: 10 males and 10 females per group.
-
-
Administration: Daily oral administration for 90 days.
-
Observations:
-
Detailed clinical observations daily.
-
Body weight and food consumption weekly.
-
Ophthalmological examination before and at the end of the study.
-
Hematology and clinical biochemistry at termination.
-
-
Pathology:
-
Gross necropsy of all animals.
-
Organ weights of key organs.
-
Histopathological examination of a comprehensive list of tissues from control and high-dose groups, and any target organs from all groups.
-
Part 4: Mechanistic Insights - Signaling Pathways
The tissue-specific effects of SERMs like this compound are a result of their interaction with estrogen receptors and the recruitment of co-regulatory proteins.
SERM Signaling Pathway
When an estrogen agonist like estradiol binds to the ER, the receptor undergoes a conformational change that promotes the binding of co-activator proteins (e.g., SRC-1), leading to gene transcription. In contrast, when a SERM binds to the ER, it induces a different conformational change. In tissues where the SERM acts as an antagonist, this conformation favors the recruitment of co-repressor proteins (e.g., NCoR), which inhibit gene transcription.[5][6][7][8]
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Application Notes and Protocols for the Creation and Testing of Triphenylchloroethylene Analogs
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the protocols for synthesizing and evaluating triphenylchloroethylene analogs. These compounds form the structural basis for a class of molecules known as Selective Estrogen Receptor Modulators (SERMs), which have significant therapeutic applications, most notably in the treatment and prevention of estrogen receptor-positive breast cancer.[1][2] This document emphasizes the rationale behind experimental design, ensuring both technical accuracy and practical, field-proven insights.
Introduction to this compound Analogs as SERMs
This compound is a key structural scaffold found in many SERMs, including the pioneering drug tamoxifen.[3] SERMs are a fascinating class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[2] An ideal SERM would demonstrate anti-estrogenic effects in breast tissue, preventing or treating cancer, while exerting estrogenic effects on bone to prevent osteoporosis and on the cardiovascular system, with a neutral effect on the uterus to avoid an increased risk of endometrial cancer.[1][4] The therapeutic effects of these analogs are intrinsically linked to their chemical structure, where subtle modifications can dramatically alter their biological activity.[5][6][7] This underscores the importance of precise synthetic strategies and robust biological evaluation.
Part 1: Synthesis of this compound Analogs
The synthesis of this compound analogs primarily revolves around the construction of the core trisubstituted ethylene scaffold. Two powerful and widely employed methods for this are the McMurry coupling reaction and the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: McMurry Coupling Reaction for Triarylethylene Synthesis
The McMurry reaction is a reductive coupling of two ketone or aldehyde molecules to form an alkene, using a low-valent titanium species.[8][9] This method is particularly effective for synthesizing tamoxifen and its analogs.[10][11]
Causality of Experimental Choices: The choice of ketones is the primary determinant of the final product's structure. The use of a low-valent titanium reagent, typically generated in situ from TiCl₃ or TiCl₄ and a strong reducing agent like lithium aluminum hydride or zinc, is crucial for the reductive coupling to occur.[8][9] The reaction is often carried out under an inert atmosphere to prevent the quenching of the highly reactive titanium species.
Step-by-Step Methodology:
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF). To this, add titanium tetrachloride (TiCl₄) dropwise at 0°C. Following this, add a reducing agent such as lithium aluminum hydride (LiAlH₄) or zinc dust portion-wise. The mixture is then heated to reflux. The color change to black indicates the formation of the active low-valent titanium species.[9]
-
Coupling Reaction: A solution of the two ketone starting materials (e.g., a substituted benzophenone and a propiophenone derivative) in anhydrous THF is added dropwise to the refluxing solution of the low-valent titanium reagent.[8][9]
-
Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of an aqueous potassium carbonate solution.
-
Purification: The mixture is filtered through a pad of celite, and the filtrate is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired triarylethylene analog.[9]
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[10] The ratio of E/Z isomers can be determined by ¹H NMR analysis.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Tetrasubstituted Olefin Synthesis
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This method offers a highly stereoselective route to tetrasubstituted olefins, which are common structures in novel SERMs.[12][13][14]
Causality of Experimental Choices: This approach allows for a more controlled and stereoselective synthesis compared to the McMurry reaction.[14] The choice of the palladium catalyst and ligand is critical for achieving high yield and stereoselectivity.[12] The use of a base is necessary to facilitate the transmetalation step in the catalytic cycle.
Step-by-Step Methodology:
-
Preparation of Reactants: The required vinyl halide or triflate and the boronic acid or ester are synthesized or obtained commercially.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, the vinyl halide/triflate, boronic acid/ester, palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like RuPhos), and a base (e.g., K₃PO₄) are dissolved in a suitable solvent system (e.g., a mixture of toluene and water).[12]
-
Reaction Execution: The reaction mixture is heated to the appropriate temperature (typically 80-110°C) and stirred until the starting materials are consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.[12]
Self-Validation: The stereochemistry of the resulting tetrasubstituted alkene must be rigorously confirmed using techniques like Nuclear Overhauser Effect (NOE) spectroscopy in NMR. Purity is assessed by HPLC and elemental analysis.[9]
Caption: Synthetic routes to triphenylethylene analogs.
Part 2: In Vitro Testing of this compound Analogs
Once synthesized, the biological activity of the analogs must be thoroughly characterized. Key in vitro assays include estrogen receptor binding and cell proliferation assays.
Protocol 3: Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to the natural ligand, 17β-estradiol (E2).[15][16]
Causality of Experimental Choices: This assay relies on the principle of competitive binding, where the test compound competes with a radiolabeled ligand (e.g., [³H]-E2) for binding to the ER.[17] The source of the ER can be uterine cytosol from ovariectomized rats or recombinant human ERα.[16][18] The use of hydroxylapatite (HAP) slurry allows for the separation of bound from free radioligand.[16]
Step-by-Step Methodology:
-
Preparation of ER Source: Uterine cytosol is prepared from ovariectomized Sprague-Dawley rats.[16] The protein concentration of the cytosol is determined using a compatible protein assay.[18]
-
Assay Incubation: In duplicate tubes, a fixed concentration of [³H]-E2 (e.g., 1 nM) is incubated with increasing concentrations of the test compound and the ER preparation in a suitable buffer.[16] Tubes are incubated at 4°C for 18-24 hours to reach equilibrium.[16]
-
Separation of Bound and Free Ligand: A cold hydroxylapatite (HAP) slurry is added to each tube to adsorb the ER-ligand complex. The tubes are washed to remove unbound radioligand.[16]
-
Quantification: Scintillation fluid is added to the HAP pellet, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of [³H]-E2 binding versus the log concentration of the competitor. The IC₅₀ value (the concentration of the test compound that inhibits 50% of [³H]-E2 binding) is determined by non-linear regression analysis.[17] The relative binding affinity (RBA) is calculated relative to 17β-estradiol.[19]
Self-Validation: Each assay should include a positive control (e.g., unlabeled 17β-estradiol) and a negative control (a compound known not to bind to the ER).[15] The assay conditions should be optimized to ensure specific and saturable binding.[18]
| Compound | IC₅₀ (nM) | Relative Binding Affinity (RBA) (%) |
| 17β-Estradiol | 1.0 | 100 |
| 4-Hydroxytamoxifen | 2.5 | 40 |
| Tamoxifen | 100 | 1 |
| Analog X | User Defined | User Defined |
| Analog Y | User Defined | User Defined |
Table 1: Example Data from an ER Competitive Binding Assay.
Protocol 4: MCF-7 Cell Proliferation Assay
The MCF-7 human breast cancer cell line is estrogen-responsive, and its proliferation is stimulated by estrogens and inhibited by anti-estrogens.[20][21] This assay is a cornerstone for evaluating the functional activity of potential SERMs.[22][23]
Causality of Experimental Choices: MCF-7 cells express ERα and are a well-established model for studying estrogen-dependent breast cancer.[20] The assay is conducted in a phenol red-free medium with charcoal-stripped serum to eliminate exogenous estrogens.[21] Cell proliferation can be measured by various methods, including direct cell counting, DNA quantification, or metabolic assays like the MTS assay.[20]
Step-by-Step Methodology:
-
Cell Culture: MCF-7 cells are maintained in a suitable culture medium. Prior to the assay, cells are switched to a hormone-free medium (phenol red-free medium supplemented with charcoal-stripped fetal bovine serum) for several days.[21]
-
Cell Seeding: Cells are seeded into 96-well plates at a low density (e.g., 400 cells/well).[21]
-
Treatment: After allowing the cells to attach, they are treated with various concentrations of the test compounds. Controls should include a vehicle control, a positive control (17β-estradiol), and a known anti-estrogen (e.g., 4-hydroxytamoxifen).
-
Incubation: The plates are incubated for a period of 6-7 days, with media and compound changes every 2-3 days.[21][22]
-
Assessment of Proliferation: Cell proliferation is quantified. For example, using a DNA quantification assay, the cells are lysed, and a fluorescent DNA-binding dye is added. The fluorescence is measured using a plate reader.[22]
-
Data Analysis: The results are expressed as a percentage of the vehicle control. Dose-response curves are generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.[21]
Self-Validation: The assay should demonstrate a robust proliferative response to estradiol and inhibition of this response by known anti-estrogens. It's important to be aware that some assays, like the MTS assay, can produce misleading results as certain treatments can affect mitochondrial activity without altering cell number.[20]
Caption: In vitro testing workflow for triphenylethylene analogs.
Part 3: In Vivo Evaluation of this compound Analogs
Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.
Protocol 5: Ovariectomized Rodent Model
This is a classic model for assessing the estrogenic and anti-estrogenic effects of compounds on various tissues, particularly the uterus.[24]
Causality of Experimental Choices: Ovariectomy removes the primary source of endogenous estrogens, making the animal's tissues highly sensitive to exogenous estrogenic or anti-estrogenic compounds. Uterine weight is a sensitive and reliable endpoint for estrogenic activity.[24]
Step-by-Step Methodology:
-
Animal Model: Immature or adult female rats or mice are ovariectomized and allowed to recover.
-
Dosing: The animals are treated with the test compound, a vehicle control, and a positive control (e.g., estradiol) for a specified period (e.g., 3-7 days).[24] Administration can be via oral gavage or subcutaneous injection.
-
Endpoint Analysis: At the end of the treatment period, the animals are euthanized, and the uteri are excised and weighed. Other tissues of interest, such as bone and mammary glands, can also be collected for further analysis (e.g., histopathology, gene expression).[25]
-
Data Analysis: The uterine weights are normalized to the animal's body weight. Statistical analysis is performed to compare the effects of the test compounds to the control groups.
Self-Validation: The model is validated by a significant increase in uterine weight in the estradiol-treated group compared to the vehicle control group.
Part 4: Structure-Activity Relationship (SAR) Insights
The biological activity of triphenylethylene analogs is highly dependent on their structure.[5] Key structural features that influence activity include:
-
The Aminoethoxy Side Chain: This side chain is crucial for anti-estrogenic activity in breast cancer cells.[5] Its interaction with specific amino acid residues in the ER ligand-binding domain is thought to be responsible for the antagonist conformation of the receptor.[6]
-
Hydroxylation: The presence of a hydroxyl group, particularly at the 4-position of one of the phenyl rings (as in 4-hydroxytamoxifen), significantly increases ER binding affinity and anti-estrogenic potency.[7]
-
Substitution on the Phenyl Rings: Modifications to the phenyl rings can fine-tune the compound's activity, potentially leading to a more favorable SERM profile.[4][26] For example, blocking the para position of one of the rings can influence the compound's functional activity.[6][26]
Part 5: Pharmacokinetics and Toxicity Considerations
For any potential drug candidate, understanding its pharmacokinetic (PK) and toxicological profile is essential.
-
Pharmacokinetics: SERMs are typically administered orally and are highly protein-bound in plasma (>95%).[27][28] Their metabolism is often mediated by the cytochrome P450 enzyme system.[27] The bioavailability and half-life of analogs can vary significantly based on their chemical structure.[27][28]
-
Toxicity: While generally well-tolerated, SERMs can have side effects, including an increased risk of thromboembolic events.[29] Long-term tamoxifen use is associated with an increased risk of endometrial cancer in postmenopausal women.[1] Preclinical toxicity studies are crucial to identify potential liabilities of new analogs.[30][31]
Conclusion
The development of novel this compound analogs as SERMs requires a multidisciplinary approach, integrating synthetic chemistry with robust biological and pharmacological evaluation. The protocols and insights provided in this guide offer a framework for the rational design, synthesis, and testing of these important therapeutic agents. By understanding the causal relationships between chemical structure, experimental design, and biological outcomes, researchers can more effectively navigate the path toward the discovery of safer and more effective SERMs.
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White, I. N., de Matteis, F., Gibbs, A. H., Lim, C. K., Wolf, C. R., Henderson, C., & Smith, L. L. (1992). Structure-activity relationships for triphenylethylene antiestrogens on hepatic phase-I and phase-II enzyme expression. Biochemical pharmacology, 43(5), 969-976. [Link]
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Patel, B., Sharma, N., Soni, R., & Kumar, P. (2021). Comparative differential cytotoxicity of clinically used SERMs in human cancer lines of different origin and its predictive molecular docking studies of key target genes involved in cancer progression and treatment responses. Heliyon, 7(12), e08528. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Triphenylchloroethylene Synthesis
Welcome to the technical support center for the synthesis of triphenylchloroethylene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance the yield and purity of your synthesis. As a crucial intermediate in the synthesis of pharmaceuticals like Tamoxifen, achieving high purity and yield of this compound is paramount.[1][2] This document provides actionable insights grounded in established chemical principles to help you navigate the common challenges associated with its synthesis.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several methods, each with its own set of advantages and potential pitfalls. The two most common routes are:
-
Grignard Reaction Route: This classic organometallic approach involves the reaction of a Grignard reagent with a suitable carbonyl compound.
-
McMurry Coupling Reaction: A reductive coupling of ketones or aldehydes to form alkenes, this method is also employed for synthesizing tetrasubstituted olefins like this compound.[3][4][5]
This guide will focus on troubleshooting these two primary synthetic pathways.
II. Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Issue 1: Low Yield of this compound
Question: My reaction has resulted in a significantly lower yield of this compound than expected. What are the potential causes and how can I improve it?
Answer: Low yields are a common frustration in organic synthesis. The root cause can often be traced back to several key factors throughout the experimental process. Let's break down the possibilities for both the Grignard and McMurry routes.
Troubleshooting Workflow for Low Yield
Caption: A workflow diagram for troubleshooting low product yield.
For the Grignard Reaction Route:
-
Cause 1: Incomplete Formation of the Grignard Reagent.
-
Explanation: Grignard reagents are notoriously sensitive to moisture and air.[6][7][8] Any trace of water will quench the reagent, reducing the amount available to react with your carbonyl compound.
-
Solution:
-
Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, typically diethyl ether or tetrahydrofuran (THF).[7][8]
-
Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Gently crush the magnesium turnings with a glass rod (in the reaction flask, under inert gas) to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.[6]
-
-
-
Cause 2: Side Reactions of the Grignard Reagent.
-
Explanation: A common side product is biphenyl, which forms from the coupling of the Grignard reagent with unreacted aryl halide.[6] This is more likely at higher concentrations and temperatures.
-
Solution:
-
Slow Addition: Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
Temperature Control: Maintain a gentle reflux during the Grignard reagent formation. Avoid excessive heating.
-
-
For the McMurry Coupling Reaction Route:
-
Cause 1: Inactive Low-Valent Titanium Reagent.
-
Explanation: The success of the McMurry reaction hinges on the generation of a highly reactive low-valent titanium species, typically from TiCl₃ or TiCl₄ and a reducing agent like zinc or lithium aluminum hydride.[3][4] Incomplete reduction will lead to a sluggish and low-yielding reaction.
-
Solution:
-
Quality of Reducing Agent: Use freshly activated zinc dust or a fresh batch of LiAlH₄.
-
Sufficient Reflux Time: Ensure the mixture of the titanium salt and reducing agent is refluxed for a sufficient duration to generate the black slurry indicative of the active low-valent titanium species.
-
-
-
Cause 2: Unfavorable Reaction Conditions.
-
Explanation: The choice of solvent and reaction temperature can significantly impact the efficiency of the McMurry coupling.[9]
-
Solution:
-
Table 1: Optimization of Reaction Conditions
| Parameter | Grignard Reaction | McMurry Coupling | Rationale |
| Solvent | Anhydrous Diethyl Ether or THF | Anhydrous THF or DME | Ethereal solvents stabilize the Grignard reagent and intermediate titanium complexes.[7][9] |
| Temperature | Gentle reflux for Grignard formation, then controlled addition at 0°C to reflux | Reflux | Higher temperatures are needed to drive the reductive coupling and deoxygenation in the McMurry reaction.[10] |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) | Prevents quenching of the Grignard reagent and oxidation of the low-valent titanium. |
| Reagent Ratio | Slight excess of Grignard reagent (1.1-1.2 eq.) | Stoichiometric or slight excess of carbonyl compound | Ensures complete consumption of the limiting reagent. |
Issue 2: Presence of Significant Impurities in the Crude Product
Question: My crude this compound is contaminated with significant impurities. How can I identify them and modify my procedure to minimize their formation?
Answer: The presence of impurities not only lowers your yield but also complicates purification. Identifying the impurities is the first step to mitigating their formation.
Common Impurities and Their Origins
Caption: Common impurities and their potential origins in this compound synthesis.
-
Impurity 1: Triphenyldichloroethane
-
Origin: This impurity can arise when using phosphorus pentachloride for chlorination, where the elimination of HCl is incomplete.[11]
-
Prevention:
-
Reaction Time and Temperature: Ensure the elimination reaction is driven to completion by optimizing the reaction time and temperature. Refluxing in glacial acetic acid can facilitate the elimination of HCl.[11]
-
Choice of Base: The use of a non-nucleophilic base like pyridine can also promote the elimination reaction.[11]
-
-
-
Impurity 2: Biphenyl (in Grignard synthesis)
-
Origin: As mentioned previously, this is due to a side reaction of the Grignard reagent.[6]
-
Prevention: Follow the recommendations for minimizing side reactions of the Grignard reagent (slow addition, temperature control).
-
-
Impurity 3: Unreacted Starting Materials
-
Origin: Incomplete reaction due to insufficient reaction time, incorrect stoichiometry, or deactivated reagents.
-
Prevention:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials.
-
Stoichiometry: Ensure the correct molar ratios of reactants are used.
-
-
-
Impurity 4: Pinacol Intermediate (in McMurry synthesis)
-
Origin: The McMurry reaction proceeds through a pinacol-like intermediate.[4][10] If the deoxygenation step is incomplete, this diol can be isolated as a byproduct.
-
Prevention:
-
Sufficient Reflux: Ensure the reaction is refluxed for an adequate amount of time to drive the deoxygenation to completion.
-
Active Titanium Reagent: A highly active low-valent titanium reagent is crucial for the deoxygenation step.
-
-
Issue 3: Difficulty in Purifying the Final Product
Question: I'm struggling to obtain pure this compound after the reaction. What are the best purification strategies?
Answer: Effective purification is key to obtaining a high-quality final product. The choice of method depends on the nature of the impurities.
-
Recrystallization:
-
Principle: This is often the most effective method for removing small amounts of impurities. The choice of solvent is critical.
-
Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, solvents like ligroin, ethanol, or a mixture of acetic acid and methanol have been reported to be effective.[11]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If the solution is colored, you can add a small amount of activated charcoal to remove colored impurities. Filter the hot solution to remove any insoluble material, and then allow it to cool slowly to form crystals.
-
-
Column Chromatography:
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[12] It is particularly useful for separating compounds with similar polarities.
-
Stationary Phase: Silica gel is the most common stationary phase for the purification of this compound.
-
Mobile Phase (Eluent): A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is typically used. The optimal ratio should be determined by TLC analysis.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of phosphorus pentachloride in some synthetic procedures for this compound?
A1: Phosphorus pentachloride (PCl₅) is used as a chlorinating agent. It reacts with triphenylethylene to form triphenyldichloroethane, which then undergoes elimination of hydrogen chloride (HCl) to yield this compound.[11] However, this method can be prone to the formation of the dichloroethane impurity if the elimination step is not complete.[11]
Q2: Can I use other Grignard reagents for this synthesis?
A2: Yes, the Grignard reaction is versatile.[13] For the synthesis of this compound, you would typically use phenylmagnesium bromide as the Grignard reagent and react it with a suitable ketone, such as benzophenone, followed by dehydration and chlorination steps. The key is to form the triphenyl carbinol intermediate which can then be converted to the final product.
Q3: What are the safety precautions I should take when working with Grignard reagents and low-valent titanium?
A3: Both Grignard reagents and the reagents used for McMurry coupling are highly reactive and require careful handling.
-
Grignard Reagents: They are highly flammable and react violently with water.[7] All reactions should be carried out in a fume hood under an inert atmosphere.
-
Low-Valent Titanium Reagents: The reducing agents used, such as LiAlH₄, are also highly reactive with water and air. The low-valent titanium slurry itself can be pyrophoric. Always work in a fume hood and under an inert atmosphere.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The reported melting point for this compound is around 117.5-118.5 °C.[11]
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.
IV. References
-
The Preparation of this compound. (URL not available)
-
Triphenylethylene - Wikipedia. [Link]
-
McMurry reaction - Grokipedia. (URL not available)
-
An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed. [Link]
-
McMurry reaction - Wikipedia. [Link]
-
Optimization of reaction conditions. [a] | Download Scientific Diagram - ResearchGate. [Link]
-
Optimization of reaction conditions [a] . | Download Scientific Diagram - ResearchGate. [Link]
-
Estrobin - Wikipedia. [Link]
-
Machine learning-guided strategies for reaction conditions design and optimization. (URL not available)
-
This compound - Wikipedia. [Link]
-
Grignard Reaction - Organic Chemistry Portal. [Link]
-
Recent advances of carbonyl olefination via McMurry coupling reaction - Semantic Scholar. [Link]
-
Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC - NIH. [Link]
-
Mcmurry reaction | PPTX - Slideshare. [Link]
-
Reaction Conditions Optimization: The Current State - PRISM BioLab. [Link]
-
7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. [Link]
-
grignard reagents - Chemguide. [Link]
-
An atom efficient synthesis of Tamoxifen - The Royal Society of Chemistry. [Link]
-
(PDF) An atom efficient synthesis of Tamoxifen - ResearchGate. [Link]
-
Grignard Reaction: Synthesis of Triphenylmethanol. (URL not available)
-
US3856867A - Process for the preparation of grignard reagents and their utilization in organic syntheses - Google Patents.
-
Diversity-Oriented Synthesis of Tamoxifen-type Tetras ubstituted Olefins - Wipf Group. [Link]
-
Purification of tetrachloroethylene - US2084937A - Google Patents.
-
US2456184A - Purification of tetrachlorethylene - Google Patents.
-
My results show a very low yield. What trouble-shooting suggestions do you have? - PCR Biosystems. [Link]
-
The Aldol Reaction Synthesis of Tetraphenylcyclopentadienone Part I - YouTube. [Link]
-
11 Reasons Why Your Plasmid Yield is Low & Easy Fixes - Bitesize Bio. [Link]
-
Mechanism and kinetics of the synthesis of phenyltrichlorosilane from trichlorosilane and chlorobenzene by gas phase condensation | Request PDF - ResearchGate. [Link]
-
Tetraphenyl porphyrin (TPP) Synthesis - YouTube. [Link]
-
The Aldol Reaction Synthesis of tetraphenylcyclopentadienone - YouTube. [Link]
Sources
- 1. An expeditious synthesis of tamoxifen, a representative SERM (selective estrogen receptor modulator), via the three-component coupling reaction among aromatic aldehyde, cinnamyltrimethylsilane, and beta-chlorophenetole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. McMurry reaction - Wikipedia [en.wikipedia.org]
- 5. Mcmurry reaction | PPTX [slideshare.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. cerritos.edu [cerritos.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Purification & Characterization | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 13. Grignard Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Triphenylchloroethylene Solubility for In Vitro Experiments
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Triphenylchloroethylene in in vitro settings. As a hydrophobic compound, achieving and maintaining its solubility in aqueous cell culture media can be a significant challenge. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues and ensure the reliability and reproducibility of your experimental results.
Understanding the Challenge: The Hydrophobic Nature of this compound
This compound, a non-steroidal estrogen derivative, possesses a molecular structure that renders it poorly soluble in water-based solutions like cell culture media. This inherent hydrophobicity is the primary reason for the solubility challenges encountered during in vitro experiments. When a concentrated stock solution of a hydrophobic compound, typically prepared in an organic solvent, is introduced into the aqueous environment of the culture medium, the compound can "crash out" or precipitate. This precipitation not only reduces the effective concentration of the compound, leading to inaccurate experimental outcomes, but can also be cytotoxic to the cells.
This guide will walk you through a systematic approach to preparing and using this compound in your experiments, minimizing the risk of precipitation and ensuring consistent results.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: For hydrophobic compounds like this compound, Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.[1] DMSO is a powerful aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[2] Ethanol can also be an alternative, but DMSO is generally more effective for highly hydrophobic molecules. It is crucial to use a high-purity, sterile-filtered grade of DMSO suitable for cell culture applications.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance of cell lines to DMSO can vary. However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with many protocols aiming for less than 0.1% to minimize any potential for solvent-induced artifacts or cytotoxicity.[3] It is always best practice to perform a vehicle control experiment, where cells are treated with the same concentration of DMSO as your highest this compound concentration, to ensure that the solvent itself does not affect cell viability or the experimental endpoint being measured.
Q3: I've prepared my this compound stock in DMSO, but it precipitates immediately when I add it to my cell culture medium. What's happening?
A3: This is a common issue known as "crashing out." It occurs when the hydrophobic compound, which is stable in the organic solvent, is suddenly exposed to the aqueous environment of the cell culture medium, where its solubility is much lower.[1] The rapid change in solvent polarity causes the compound to aggregate and form a precipitate. The following troubleshooting guide provides a step-by-step approach to prevent this.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses the common issue of compound precipitation upon its addition to cell culture media.
Issue 1: Immediate Precipitation Upon Addition to Media
Symptoms: A visible precipitate (cloudiness, crystals, or film) forms instantly when the this compound stock solution is added to the cell culture medium.
Root Cause Analysis and Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. | Decrease the final working concentration. It is essential to perform a dose-response curve to determine the effective concentration range, which may be lower than initially planned. |
| Rapid Dilution Shock | Adding a concentrated stock solution directly into a large volume of media causes a rapid and localized solvent exchange, leading to immediate precipitation.[1] | Employ a serial dilution method. Create an intermediate dilution of your stock solution in pre-warmed (37°C) culture medium before making the final dilution. Add the compound dropwise while gently swirling the media to facilitate mixing.[1] |
| Low Temperature of Media | The solubility of most compounds, including this compound, decreases at lower temperatures. Adding the stock solution to cold media can induce precipitation. | Always use pre-warmed (37°C) cell culture media for all dilutions.[4] |
| High Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the media is too high, which can alter the properties of the media and contribute to precipitation. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. This may require preparing a more concentrated stock solution if a high final concentration of this compound is needed. |
Issue 2: Delayed Precipitation in the Incubator
Symptoms: The media appears clear initially after adding this compound, but a precipitate forms after several hours or days of incubation.
Root Cause Analysis and Solutions:
| Potential Cause | Scientific Explanation | Recommended Solution |
| Interaction with Media Components | This compound may interact with salts, proteins (especially in serum-containing media), or other components, forming insoluble complexes over time.[5] | Consider using a different basal media formulation. If using serum-free media, be aware that some compounds are more prone to precipitation without the solubilizing effects of serum proteins. |
| Media Evaporation | Over long-term experiments, evaporation of water from the culture plates can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit.[5] | Ensure proper humidification of your incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing the plates with a gas-permeable membrane. |
| pH Shift in Media | Cellular metabolism can cause a shift in the pH of the culture medium over time. A change in pH can affect the solubility of a compound. | Monitor the pH of your culture medium, especially in dense or rapidly proliferating cultures. Ensure your medium is adequately buffered. |
| Compound Instability | This compound may not be stable in the culture medium at 37°C for extended periods, leading to degradation and precipitation of the less soluble degradation products. | Conduct a stability study of this compound in your specific cell culture medium at 37°C over the time course of your experiment. Analyze samples at different time points by a suitable method like HPLC to assess degradation. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a step-by-step method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound (powder)
-
High-purity, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Determine the Desired Stock Concentration: Decide on a stock concentration that will allow you to achieve your final working concentrations while keeping the final DMSO concentration low (e.g., 10 mM or 20 mM).
-
Weigh the Compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of DMSO to the tube.
-
Ensure Complete Dissolution: Vortex the tube thoroughly. If necessary, briefly sonicate the tube in a water bath to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparing Working Solutions and Treating Cells
This protocol outlines the steps for diluting the stock solution and adding it to your cell cultures.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
Cell cultures ready for treatment
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare Intermediate Dilution (if necessary): For high final concentrations, it is advisable to make an intermediate dilution. For example, dilute the 10 mM stock solution 1:10 in pre-warmed complete medium to get a 1 mM solution.
-
Prepare Final Working Solutions: Perform serial dilutions of the stock or intermediate solution in pre-warmed complete medium to achieve your desired final concentrations.
-
Treat the Cells: Remove the existing medium from your cell culture plates and replace it with the medium containing the different concentrations of this compound.
-
Vehicle Control: In parallel, treat a set of cells with medium containing the same final concentration of DMSO as your highest this compound concentration.
-
Incubate: Return the plates to the incubator and proceed with your experimental timeline.
Visualization of Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering solubility issues with this compound.
Sources
Technical Support Center: Optimizing Dosage of Triphenylchloroethylene (TPE) for Rodent Models
Prepared by the Senior Application Scientist Desk
Welcome to the technical support center for the use of triphenylchloroethylene (TPE) in rodent models. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into dosage optimization, formulation, and administration. Our goal is to equip you with the necessary knowledge to design robust, reproducible, and humane experiments.
Section 1: Foundational FAQs
This section addresses the most common initial questions researchers have when beginning work with TPE.
Q1: What is this compound (TPE) and what is its primary mechanism of action?
This compound is a non-steroidal compound belonging to the triphenylethylene family of molecules. Its structure is closely related to well-known Selective Estrogen Receptor Modulators (SERMs) like tamoxifen and clomiphene citrate.[1] TPE and its derivatives exert their biological effects by binding to estrogen receptors (ERs), specifically ERα and ERβ.
As a SERM, its action is tissue-dependent. It can act as an estrogen agonist (mimicking estrogen) in some tissues while acting as an estrogen antagonist (blocking estrogen) in others.[2][3][4] This dual activity is the cornerstone of its therapeutic potential and a critical factor to consider in experimental design. The specific agonistic or antagonistic profile you observe will depend on the rodent species, target tissue, and the specific endpoints being measured.
Q2: What are the critical factors to consider before starting a TPE dosing study in rodents?
Before any dosing begins, a thorough evaluation of your experimental design is crucial. The following factors will significantly influence your results:
-
Research Objective: Are you studying TPE's estrogenic (uterotrophic), anti-estrogenic, or other effects (e.g., anti-cancer)? Your objective dictates the animal model, endpoint, and dose range. For instance, testing estrogenic activity often requires immature or ovariectomized female rodents to remove the influence of endogenous estrogens.[5]
-
Animal Model:
-
Species & Strain: Rats and mice can have different metabolic profiles, leading to variations in the pharmacokinetics of TPE.[6] While standard assays are designed to be robust across different strains, it is vital to remain consistent within a study.[7][8]
-
Sex: As an estrogenic compound, TPE will have profoundly different effects in males and females. The choice of sex must align with your research question.
-
Age and Hormonal Status: The use of immature females or surgically ovariectomized (OVX) adult females is the standard for assessing estrogenic activity, as it provides a low-estrogen baseline.[5]
-
Q3: How do I choose between mice and rats for my TPE study?
Both species are commonly used, and the choice often depends on the specific research question and laboratory precedent.
-
Rats are often favored for endocrine and reproductive toxicology studies, including the standardized OECD Uterotrophic Bioassay.[7][9] Their larger size facilitates surgical procedures like ovariectomy and allows for easier collection of blood and tissues.
-
Mice are indispensable for studies involving genetic modification (e.g., Cre-Lox systems). While smaller, their well-characterized genetics can be a significant advantage. Dosing must be scaled appropriately for their size.
Ultimately, the most critical factor is consistency. The pharmacokinetics and dose-response can vary between species, so data should not be directly extrapolated from one to the other without bridging studies.
Q4: What are the common routes of administration for TPE in rodents, and what are the pros and cons of each?
Choosing the correct administration route is critical for achieving consistent exposure and minimizing animal stress.
| Route | Pros | Cons | Best For |
| Oral Gavage (p.o.) | Precise dose control; mimics human oral administration route.[10] | Can be stressful for animals; risk of esophageal injury or accidental lung administration.[11] | Pharmacokinetic studies; studies where oral bioavailability is a key question. |
| Intraperitoneal (IP) Injection | Bypasses first-pass metabolism; rapid absorption; technically straightforward. | Repeated injections of oil-based vehicles can cause peritoneal inflammation.[12] Not a common route for human therapeutics. | Short-term studies; when rapid systemic exposure is needed. |
| Subcutaneous (SC) Injection | Less stressful than gavage or IP; allows for slower, more sustained absorption. | Oil-based vehicles can cause local irritation or lipogranulomas.[13] Absorption can be variable. | Sustained-release studies; when minimizing stress is a priority. |
| Medicated Diet / Palatable Formulation | Least stressful method; reduces handling.[10][14] | Less precise dose control (depends on food intake); potential for weight loss if animals dislike the taste.[15] | Chronic, long-term studies where precise timing of peak dose is not critical. |
Section 2: Formulation and Vehicle Selection - Troubleshooting Guide
As a lipophilic molecule, TPE is poorly soluble in water, making proper formulation a common challenge.
Q5: TPE is poorly soluble in water. What is the recommended vehicle for its formulation?
Aqueous vehicles are generally unsuitable for TPE. The choice of vehicle is critical for ensuring the compound remains in solution or as a uniform suspension to deliver an accurate dose.
| Vehicle | Common Concentration | Preparation Notes | Pros & Cons |
| Corn Oil / Sesame Oil | 10-20 mg/mL (for Tamoxifen)[12][16] | Requires heating (37°C) and overnight shaking/rotation to dissolve.[14][16] Must be protected from light.[12] | Pros: Widely used, well-tolerated for oral gavage. Cons: Viscous; can cause inflammation with repeated IP injections[12] or lipogranulomas with SC injections.[13] |
| PEG 300/400 | Often used in combination with other excipients. | Can be mixed with saline, Tween-80, or DMSO to improve solubility and stability.[17] | Pros: Good solvent for many compounds. Cons: Can cause toxicity at high doses.[18] |
| DMSO | Typically <10% of final volume. | Used to first dissolve the compound before dilution in another vehicle (e.g., PEG, corn oil). | Pros: Excellent solvent. Cons: Can have its own biological effects and cause toxicity/irritation at higher concentrations.[18] |
| Complex Vehicle (e.g., "TPT") | e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[17] | Components are added sequentially. Requires careful validation to ensure compound doesn't precipitate. | Pros: Can dissolve very difficult compounds. Cons: Complex to prepare; higher potential for vehicle-induced side effects. |
Recommendation: For initial studies, pharmaceutical-grade corn oil is the most common and well-documented vehicle for triphenylethylene compounds and is the recommended starting point.[12][14][16]
Q6: My TPE solution is precipitating after preparation or during storage. How can I troubleshoot this?
Precipitation leads to inaccurate dosing and is a critical issue to resolve.
-
Ensure Complete Initial Dissolution: TPE in corn oil may require gentle warming (e.g., a 37°C water bath) and vigorous, prolonged mixing (e.g., overnight on a rotator) to fully dissolve.[16]
-
Consider a Suspension: If TPE will not fully dissolve at your target concentration, creating a uniform, fine particle suspension is an acceptable alternative for oral gavage.[19] Use a water bath sonicator to break down particles and ensure the suspension is vigorously mixed immediately before each animal is dosed.[19]
-
Check Storage Conditions: TPE solutions in oil should be stored protected from light (in an amber vial or wrapped in foil) at 4°C for short-term use (up to 7 days) or -20°C for longer-term storage.[14] Always warm the solution to room temperature and vortex thoroughly before use, as the compound may partially crystallize when cold.
-
Re-evaluate Vehicle Choice: If precipitation persists, you may need a more robust solvent system, such as adding a small percentage of DMSO or switching to a PEG-based vehicle.[17][18]
Q7: How do I prepare a stable TPE formulation for injection or oral gavage?
Here is a self-validating protocol based on methods for the closely related compound, tamoxifen.[14][16]
Protocol: Preparation of TPE in Corn Oil (10 mg/mL)
-
Materials: this compound powder, sterile pharmaceutical-grade corn oil, sterile 15 mL conical tube (amber or wrapped in foil), rotator, water bath, sterile syringes and needles.
-
Calculation: Calculate the total volume needed for your study, including a small overage. For a 10 mg/mL solution, weigh out 10 mg of TPE for every 1 mL of corn oil.
-
Preparation (Aseptic Technique):
-
Add the weighed TPE powder to the foil-wrapped conical tube.
-
Add the correct volume of corn oil.
-
Cap tightly and place the tube on a rotator in a 37°C incubator overnight.
-
-
Validation (Next Day):
-
Visually inspect the solution. It should be clear and free of particulate matter. If not, sonicate in a water bath for 15-30 minutes and re-inspect.
-
If preparing a suspension, ensure it is milky and uniform with no large clumps.
-
-
Storage: Store at 4°C for up to one week. Label clearly with the compound name, concentration, preparation date, and expiry date.
-
Pre-Dosing Check: Before administration, warm the solution to room temperature and vortex vigorously to ensure homogeneity. Draw up the dose using a larger gauge needle (e.g., 18G) and switch to a smaller, appropriate gauge needle for administration (e.g., 25-26G for IP, 22G for oral gavage).[12]
Section 3: Dose-Finding and Optimization - A Practical Guide
There is no established universal dose for TPE. The optimal dose must be determined empirically for your specific model and research question. Data from related triphenylethylene compounds provide an excellent starting point.
Q8: What is a typical starting dose range for TPE in mice and rats for estrogenic/anti-estrogenic studies?
Based on published data for clomiphene and toremifene, a logarithmic dose range is recommended for initial pilot studies.
| Species | Compound | Effective Dose Range (Route) | Endpoint / Context | Citation |
| Mouse | Clomiphene Citrate | 10 - 100 µ g/animal/day (IP) | Uterotrophic (Estrogenic) | [2] |
| Rat | Clomiphene Citrate | 0.2 - 6 mg/kg/day (Oral) | Estrogen receptor modulation | [20] |
| Rat | Clomiphene Citrate | 10 mg/kg/week (Oral) | Prevention of bone loss | [21] |
| Rat | Toremifene | 2 - 10 mg/kg/day (Oral) | Anti-estrogenic / Anti-tumor | [3] |
Starting Point Recommendation: For an initial dose-finding study in rats or mice, consider a range of 0.1, 1.0, and 10 mg/kg . This range covers doses shown to have minimal estrogenic effects up to those with clear anti-estrogenic properties in related compounds.
Q9: How do I design a dose-response study for TPE?
A systematic, multi-step approach is essential for accurately determining the dose-response relationship.
-
Pilot Study: Use a small number of animals per group (n=3-4). Administer a wide range of doses (e.g., 0.1, 1, 10, 100 mg/kg) for a short duration (e.g., 3-7 days). The goal is to identify a dose range that is non-toxic and brackets the desired biological effect. Monitor for signs of toxicity (weight loss, lethargy) and measure your primary endpoint.
-
Definitive Dose-Response Study: Based on the pilot data, select a narrower range of 5-6 dose levels. This should include a no-effect level (NOEL) and at least three levels that produce a graded response. Increase your group size (n=6-10) for statistical power.
-
Include Controls: Always include a vehicle-only control group and, if possible, a positive control group (e.g., treated with 17β-estradiol) to validate the assay.
-
Endpoint Selection: The primary endpoint should be sensitive and relevant. For estrogenicity, the gold standard is uterine weight.[5]
Q10: What is the Uterotrophic Assay and how can it be used to determine the estrogenic potency of TPE?
The Uterotrophic Assay is the internationally validated gold-standard in vivo screen for determining a compound's estrogenic activity.[5][7][9]
Principle: In immature or ovariectomized female rodents, the uterus is small and atrophic. When exposed to an estrogenic compound, the uterus grows rapidly in a dose-dependent manner due to fluid imbibition and cell proliferation. This weight gain is a direct and quantifiable measure of estrogenic activity.[5]
Abbreviated Protocol (based on OECD 440 Guideline[9]):
-
Animal Model: Use either immature female rats (starting on postnatal day 18-19) or young adult (6-8 weeks old) female rats that have been ovariectomized at least 7 days prior to dosing.
-
Dosing: Administer TPE daily via your chosen route (e.g., oral gavage or SC injection) for 3 consecutive days. Include vehicle and positive control (e.g., ethinyl estradiol) groups.
-
Necropsy: On the fourth day, approximately 24 hours after the final dose, humanely euthanize the animals.
-
Endpoint Measurement: Carefully dissect the uterus, trim away fat and connective tissue, and record the "wet uterine weight." For consistency, it's critical to blot the uterus to remove luminal fluid before weighing.[22]
-
Analysis: Compare the mean uterine weights of the TPE-treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.
Section 4: Monitoring and Managing Side Effects
Vigilant monitoring of animal health is a mandatory component of any experimental protocol.
Q11: What are the expected signs of estrogenic activity or toxicity in rodents treated with TPE?
-
Signs of Estrogenic Activity:
-
Increased uterine weight (the primary indicator).[5]
-
Vaginal cornification (in OVX models).
-
Changes in estrous cycling in intact females.
-
-
Signs of General Toxicity:
-
Weight Loss: A loss of more than 10-15% of initial body weight is a common humane endpoint and indicates the dose is too high.[14]
-
Reduced Food/Water Intake: Often precedes weight loss.
-
Changes in Appearance: Ruffled fur, hunched posture, lethargy.
-
Local Site Reactions: For IP or SC injections, monitor for swelling, redness, or signs of inflammation at the injection site.[12][13]
-
Q12: How should I monitor animal welfare during a TPE study?
A robust monitoring plan ensures animal well-being and data integrity.
-
Daily Checks: All animals should be observed daily for the signs listed above.
-
Body Weights: Record body weights before the first dose and at least every other day throughout the study.
-
Record Keeping: Meticulously document all observations, doses administered, and any adverse events.
-
Humane Endpoints: Clearly define the criteria for removing an animal from the study (e.g., >15% weight loss, severe lethargy, inability to access food or water). Consult with your institution's veterinary staff and IACUC guidelines.
Section 5: Visualization & Formatting
Diagrams and Workflows
The following diagrams illustrate key decision-making processes in a TPE study.
Caption: Decision tree for selecting an administration route.
Sources
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- 2. ias.ac.in [ias.ac.in]
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- 22. epa.gov [epa.gov]
Technical Support Center: Overcoming Acquired Resistance to Triphenylchloroethylene in Cancer Cells
Introduction
Welcome to the technical support center for researchers investigating acquired resistance to triphenylchloroethylene (TPE) and its analogs in cancer cells. This compound is a non-steroidal antiestrogen compound, belonging to the same triphenylethylene class as tamoxifen.[1] Its primary mode of action in estrogen receptor-positive (ER+) cancers is the competitive antagonism of the estrogen receptor, leading to the inhibition of estrogen-driven cell proliferation.[1] However, as with many targeted therapies, cancer cells can develop resistance over time, a significant hurdle in both preclinical research and clinical settings. Approximately 40% of breast cancer patients may develop resistance to endocrine therapies like tamoxifen.[2]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate the complexities of TPE resistance. Our goal is to equip you with the knowledge to understand the underlying mechanisms of resistance and to design robust experiments to overcome it.
Section 1: Frequently Asked Questions (FAQs): Understanding TPE Resistance
This section addresses fundamental questions about the nature of acquired resistance to this compound.
Q1: What are the primary molecular mechanisms driving acquired resistance to TPE?
Acquired resistance to TPE, much like the clinically observed resistance to its analog tamoxifen, is multifactorial. It rarely stems from a single alteration. The key mechanisms include:
-
Estrogen Receptor (ESR1) Mutations: Mutations in the ESR1 gene, which encodes the estrogen receptor α (ERα), are a common mechanism of acquired resistance.[3][4] These mutations, often found in the ligand-binding domain (LBD), can render the receptor constitutively active, meaning it can drive cell proliferation even in the absence of estrogen and the presence of an antagonist like TPE.[3][5]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to bypass their dependency on ER signaling for growth and survival.[6][7] Key "bypass" pathways include:
-
PI3K/Akt/mTOR Pathway: This is a central cell survival pathway. Its upregulation, often through loss of the tumor suppressor PTEN or activating mutations in PIK3CA, can promote cell proliferation and survival independently of ER signaling, conferring resistance to antiestrogens.[6][8]
-
MAPK (RAS/RAF/MEK/ERK) Pathway: Crosstalk between ER and growth factor receptor pathways like EGFR and HER2 can lead to the activation of the MAPK cascade, which in turn can phosphorylate and activate ERα even when TPE is bound, leading to resistance.[6][9]
-
-
Altered Drug Metabolism and Efflux: Changes in the expression of drug-metabolizing enzymes or efflux pumps (like MDR1) can reduce the intracellular concentration of the active form of TPE, diminishing its efficacy.
-
Epigenetic Modifications: Alterations in DNA methylation or histone acetylation can change the expression of genes involved in ER signaling or cell survival, contributing to a resistant phenotype.[10]
Q2: How can I confirm that my cancer cell line has genuinely developed acquired resistance to TPE?
Demonstrating acquired resistance requires more than a single experiment. A robust validation workflow should include:
-
Quantitative Assessment of Drug Sensitivity (IC50 Shift): The most direct method is to compare the half-maximal inhibitory concentration (IC50) of TPE between the parental (sensitive) cell line and the putative resistant line. A significant increase (typically >5-fold) in the IC50 value for the resistant line is a primary indicator.[11]
-
Long-Term Proliferation/Survival Assays: Acquired resistance confers a long-term survival advantage. A colony formation assay is an excellent method to visualize and quantify this. Resistant cells will form more and larger colonies in the presence of TPE compared to sensitive cells.
-
Phenotypic Stability: A truly resistant cell line should maintain its resistant phenotype even after being cultured for several passages in a drug-free medium.[12] This distinguishes acquired (stable, genetic/epigenetic) resistance from transient tolerance.
-
Mechanism Investigation: Correlate the observed resistance with a plausible molecular mechanism. For instance, sequence the ESR1 gene to check for mutations or use Western blotting to assess the activation status of bypass pathways (e.g., check for phosphorylated Akt or ERK).
Q3: My TPE-resistant cells still express the estrogen receptor. Why are they resistant?
This is a common and important observation. In the majority of cases of acquired endocrine resistance, the cancer cells continue to express ERα.[5] Resistance in these scenarios is typically driven by mechanisms that either reactivate the receptor despite the presence of the drug or bypass the need for ER signaling altogether.
-
Ligand-Independent ERα Activation: As mentioned, mutations in the ESR1 LBD can make the receptor active without estrogen.[5][13]
-
Bypass Pathway Crosstalk: Growth factor signaling pathways (e.g., HER2, EGFR, IGF-1R) can phosphorylate ERα at key serine residues (like Ser118 and Ser167).[6] This phosphorylation can induce a conformational change that mimics estrogen binding, leading to transcriptional activity and cell proliferation even with TPE bound.
-
Co-activator Dysregulation: The balance of co-activator and co-repressor proteins that modulate ERα activity can be altered in resistant cells, favoring a transcriptional program that promotes growth.[6]
Section 2: Troubleshooting Experimental Workflows
This section provides practical solutions to common problems encountered during the study of TPE resistance.
Problem 1: High variability in TPE IC50 determination assays.
Inconsistent IC50 values can undermine the reliability of your resistance model.
| Possible Cause | Underlying Rationale | Recommended Action |
| Cell Passage Number | High-passage cells can undergo genetic drift, altering their phenotype and drug response. | Use cells within a consistent, low passage number range (e.g., passages 5-20) for all comparative experiments. Document the passage number for every experiment.[14] |
| Seeding Density | Cell density affects proliferation rates and nutrient availability, which can alter drug sensitivity. Over- or under-confluent cells will respond differently.[15] | Perform a cell titration experiment to determine the optimal seeding density that ensures logarithmic growth throughout the assay duration. Use this optimized density consistently. |
| Drug Stock Instability | TPE, like many small molecules, can degrade if not stored properly. Repeated freeze-thaw cycles can reduce its effective concentration. | Aliquot the TPE stock solution upon preparation to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Prepare fresh dilutions for each experiment from a master aliquot. |
| Inconsistent Incubation Time | The duration of drug exposure is a critical variable. Shorter or longer times will yield different IC50 values. | Standardize the incubation time for your assay (e.g., 72 hours) and use it consistently across all experiments comparing sensitive and resistant lines.[15] |
| Assay Reagent Issues | Reagents for viability assays (e.g., MTT, PrestoBlue) can be sensitive to incubation time and cell number. The signal can saturate or decline if not read within the optimal window.[14] | Follow the manufacturer's protocol precisely. Ensure you are reading the plate within the linear range of the assay for your specific cell line and density. |
Problem 2: My "resistant" cell line shows only a marginal (e.g., 2-3 fold) increase in IC50.
A small shift may indicate incomplete resistance or a heterogeneous population rather than a stable, highly resistant clone.
| Possible Cause | Underlying Rationale | Recommended Action |
| Incomplete Selection Pressure | The drug concentration used for selection may have been too low or the duration too short to eliminate all sensitive cells. | Continue the dose-escalation protocol. Gradually increase the TPE concentration in the culture medium over several more passages until the cells can proliferate robustly at a significantly higher concentration.[11][16] |
| Heterogeneous Population | The culture may be a mix of sensitive, tolerant, and truly resistant cells. A bulk IC50 assay will average the response of the entire population. | Perform single-cell cloning by limiting dilution or FACS sorting to isolate and expand individual clones. Screen these clones for high-level TPE resistance to establish a more homogeneous and stable resistant line. |
| Incorrect Resistance Mechanism | The resistance mechanism may not primarily affect cell viability (measured by IC50) but rather other phenotypes like migration or colony formation. | Evaluate resistance using alternative assays. A long-term colony formation assay is often more sensitive for detecting clinically relevant resistance phenotypes that allow for sustained growth under drug pressure. |
Section 3: Key Protocols and Methodologies
This section provides detailed, step-by-step protocols for core experiments in TPE resistance research.
Protocol 3.1: Generating a TPE-Resistant Cancer Cell Line by Dose Escalation
This protocol describes the standard method for developing an acquired resistance model in vitro.[12][17]
Rationale: This method mimics the clinical scenario where tumors adapt to continuous drug therapy over time. By gradually increasing the drug concentration, you select for cells that acquire mechanisms to survive and proliferate under increasing drug pressure.[18]
Methodology:
-
Determine Initial IC50: First, accurately determine the TPE IC50 for your parental (sensitive) cell line (e.g., MCF-7) using a standard 72-hour cell viability assay.
-
Initial Chronic Exposure: Begin by continuously culturing the parental cells in medium containing TPE at a concentration equal to the IC20 (the concentration that inhibits 20% of growth).
-
Monitor and Passage: Monitor the cells daily. Initially, you will observe significant cell death and reduced proliferation. When the cells recover and reach ~80% confluence, passage them as usual but keep them in the TPE-containing medium.
-
Dose Escalation: Once the cells are proliferating at a normal rate in the initial TPE concentration (this may take several weeks or months), double the TPE concentration.[16]
-
Repeat and Adapt: Repeat the process of monitoring, passaging, and dose escalation. The cells will again undergo a period of stress and selection. Continue this gradual increase. The entire process to achieve a highly resistant line can take 6-12 months.[18]
-
Validation and Banking: Once the cells can proliferate robustly in a TPE concentration that is at least 10-fold higher than the parental IC50, the line is considered resistant. Validate this with a new IC50 assay, perform a colony formation assay, and bank multiple vials of the resistant line at a low passage number.
-
Maintenance: Maintain the resistant cell line in a medium containing a constant, high concentration of TPE (e.g., the concentration at which selection was stopped) to prevent the loss of the resistant phenotype.
Workflow for Generating a TPE-Resistant Cell Line
Caption: Workflow for developing and validating a TPE-resistant cell line.
Protocol 3.2: Screening for Bypass Pathway Activation by Western Blot
Rationale: Western blotting is a direct method to assess the activation state of key proteins in bypass signaling pathways. An increase in the phosphorylated (active) form of a kinase like Akt or ERK in resistant cells compared to sensitive cells is strong evidence of bypass pathway activation.[19]
Methodology:
-
Prepare Lysates: Grow both parental and TPE-resistant cells to ~80% confluence. For one condition, you may treat the parental cells with a short-term, high dose of TPE to compare acute vs. chronic responses.
-
Serum Starvation (Optional but Recommended): To reduce baseline pathway activation, serum-starve the cells for 12-24 hours before lysis. You can then stimulate with a growth factor (e.g., EGF or IGF-1) for 15-30 minutes as a positive control.
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Phosphatase inhibitors are critical to preserve the phosphorylation state of your target proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies targeting key pathway proteins. You must probe separate blots for the phosphorylated and total forms of each protein.
-
PI3K Pathway: p-Akt (Ser473), Total Akt
-
MAPK Pathway: p-ERK1/2 (Thr202/Tyr204), Total ERK1/2
-
ER Pathway: p-ERα (Ser167), Total ERα
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities using software like ImageJ. For each target, normalize the phosphorylated protein signal to the total protein signal to determine the relative activation level. Compare this ratio between the resistant and parental lines.
Key Signaling Pathways in TPE Resistance
Caption: Key signaling pathways involved in acquired TPE resistance.
References
-
Cutts, R. J., et al. (2020). Overcoming tamoxifen resistance in oestrogen receptor-positive breast cancer using the novel thiosemicarbazone anti-cancer agent, DpC. British Journal of Pharmacology. Available at: [Link]
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Harbeck, N., et al. (2020). Overcoming tamoxifen resistance in oestrogen receptor-positive breast cancer using the novel thiosemicarbazone anti-cancer agent, DpC. British Journal of Pharmacology. Available at: [Link]
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Jeselsohn, R., et al. (2014). ESR1 mutations - a mechanism for acquired endocrine resistance in breast cancer. Nature Reviews Clinical Oncology. Available at: [Link]
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Simigdala, N., et al. (2019). Endocrine Resistance in Breast Cancer: The Role of Estrogen Receptor Stability. Cancers (Basel). Available at: [Link]
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ecancer. (2011). How to defeat tamoxifen resistance. ecancermedicalscience. Available at: [Link]
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Li, Z., et al. (2019). Overcoming Tamoxifen Resistance by Regulation of Del-1 in Breast Cancer. Oncology. Available at: [Link]
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Kim, Y., et al. (2009). Tamoxifen Resistance in Breast Cancer. Journal of Breast Cancer. Available at: [Link]
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Patel, J. M. & Jeselsohn, R. M. (2022). Estrogen Receptor Alpha and ESR1 Mutations in Breast Cancer. Advances in Experimental Medicine and Biology. Available at: [Link]
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Toy, W., et al. (2016). ESR1 mutations as a mechanism for acquired endocrine resistance in breast cancer. Oncotarget. Available at: [Link]
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Fanning, S. W., et al. (2018). Structural Underpinnings of Estrogen Receptor Mutations in Endocrine Therapy Resistance. Molecular and Cellular Endocrinology. Available at: [Link]
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Borgna, J. L. & Rochefort, H. (1980). [Mechanism of action of a triphenylethylene type antiestrogen on growth of the human breast cancer cell line. MCF-7 in culture]. Comptes Rendus des Séances de l'Académie des Sciences. Série D, Sciences Naturelles. Available at: [Link]
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Al-Dhfyan, A., et al. (2017). Upstream response and downstream bypass signaling mechanisms of CDK4/6... ResearchGate. Available at: [Link]
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Niepel, M., et al. (2017). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Available at: [Link]
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Bull, R. J. (2000). Mode of Action of Liver Tumor Induction by Trichloroethylene and Its Metabolites, Trichloroacetate and Dichloroacetate. Environmental Health Perspectives. Available at: [Link]
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Shou, J., et al. (2004). Pathways to Tamoxifen Resistance. Cancer Research. Available at: [Link]
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Lash, L. H., et al. (2000). Modes of action of trichloroethylene for kidney tumorigenesis. Environmental Health Perspectives. Available at: [Link]
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Wagener, J. & Bonke, E. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An... YouTube. Available at: [Link]
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Ciruelos Gil, E. M. (2014). Mechanisms of Resistance to Endocrine Therapy in Breast Cancer: Focus on Signaling Pathways, miRNAs and Genetically Based Resistance. International Journal of Molecular Sciences. Available at: [Link]
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ResearchGate. (2022). How to create resistant cell line?. ResearchGate. Available at: [Link]
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Vamvakas, S., et al. (2005). Renal carcinogenicity of trichloroethylene: update, mode of action, and fundamentals for occupational standard setting. Archives of Toxicology. Available at: [Link]
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Vamvakas, S., et al. (2005). Renal carcinogenicity of trichloroethylene: Update, mode of action, and fundamentals for occupational standard setting. ResearchGate. Available at: [Link]
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Journal of Visualized Experiments. (2025). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. Available at: [Link]
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Procell Life Science & Technology. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. Available at: [Link]
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Schwarz, L. J., et al. (2014). LYN-activating mutations mediate antiestrogen resistance in estrogen receptor–positive breast cancer. The Journal of Clinical Investigation. Available at: [Link]
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Baci, D., et al. (2020). Dysregulated Signalling Pathways Driving Anticancer Drug Resistance. International Journal of Molecular Sciences. Available at: [Link]
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Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Creative Bioarray. Available at: [Link]
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ResearchGate. (n.d.). The molecular mechanisms for acquired resistance. ResearchGate. Available at: [Link]
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Planchard, D., et al. (2018). Molecular mechanisms of acquired resistance to third-generation EGFR-TKIs in EGFR T790M-mutant lung cancer. Annals of Oncology. Available at: [Link]
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Drilon, A., et al. (2022). Mechanisms of acquired resistance to TRK inhibitors. Journal of Clinical Oncology. Available at: [Link]
-
Logtenberg, M. E., et al. (2021). Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer. Cancers (Basel). Available at: [Link]
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VJOncology. (2021). Mechanisms of acquired resistance against immunotherapy. YouTube. Available at: [Link]
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Technical Support Center: Purification of Triphenylchloroethylene
Welcome to the Technical Support Center for the purification of triphenylchloroethylene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges encountered during the purification of this compound. Our approach is grounded in established chemical principles and field-proven insights to ensure the integrity and reproducibility of your experimental outcomes.
I. Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the purification of this compound, providing concise and scientifically grounded answers.
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. The most common synthesis involves the acid-catalyzed dehydration of triphenylethanol. In this case, the primary impurities include unreacted triphenylethanol, and potentially dimeric ether byproducts formed through intermolecular dehydration. If the synthesis starts from the Grignard reaction of benzophenone with benzylmagnesium chloride, residual benzophenone and triphenylmethanol could be present. Additionally, geometric isomers (E/Z) of this compound can also be considered impurities if a specific isomer is desired.
Q2: My purified this compound is a mixture of E/Z isomers. How can I separate them?
A2: The separation of E/Z isomers of this compound can be challenging due to their similar physical properties. Meticulous column chromatography is the most effective method.[1][2] A high-purity silica gel with a non-polar mobile phase, such as a hexane and ethyl acetate mixture with a very shallow gradient, can facilitate separation.[3][4] It is crucial to monitor the fractions closely using thin-layer chromatography (TLC) to identify the fractions containing the individual isomers. In some cases, fractional recrystallization may also be effective if the solubility differences between the isomers in a particular solvent system are significant.
Q3: Is this compound stable during purification?
A3: this compound is generally stable under standard purification conditions. However, prolonged exposure to strong acids or bases should be avoided as it may lead to decomposition or isomerization. During distillation, high temperatures can also promote isomerization or degradation, so vacuum distillation is recommended if this purification method is chosen.
Q4: What is the best general approach for purifying crude this compound?
A4: A two-step approach is generally recommended for obtaining high-purity this compound. The initial purification is typically achieved by recrystallization, which is effective at removing the bulk of the impurities.[5][6][7][8] This is often followed by column chromatography to separate any remaining impurities, including the other geometric isomer if a single isomer is desired.[3][4][9]
II. Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the purification of this compound.
Recrystallization Troubleshooting
| Problem | Potential Cause | Troubleshooting Solution |
| Oiling Out | The melting point of the solute is lower than the boiling point of the solvent. The solution may be supersaturated, or cooling is too rapid. | - Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. - Ensure the solution is not supersaturated by adding a minimal amount of hot solvent to redissolve the oil, then allow for very slow cooling. - Scratch the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. |
| No Crystal Formation | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. | - Concentrate the solution by carefully evaporating some of the solvent. - Add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the warm solution until slight turbidity is observed. Reheat to clarify and then cool slowly. For this compound, if using ethanol, water can be a suitable anti-solvent.[7] |
| Low Recovery | Too much solvent was used for dissolution. The crystals were washed with too much cold solvent. The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[5][6] |
| Colored Impurities in Crystals | The impurity co-crystallizes with the product or is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. - Perform a second recrystallization. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Troubleshooting Solution |
| Poor Separation of Isomers (E/Z) | The mobile phase is too polar, causing the isomers to elute too quickly and together. The column is overloaded. | - Decrease the polarity of the mobile phase. Use a very shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexane).[3][4] - Reduce the amount of crude material loaded onto the column. A good rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product for difficult separations.[10] |
| Compound Stuck on the Column | The mobile phase is not polar enough to elute the compound. The compound may be interacting strongly with the acidic silica gel. | - Gradually increase the polarity of the mobile phase. - If your compound is basic, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica gel. |
| Cracking of the Silica Gel Bed | The column was packed improperly. The solvent polarity was changed too abruptly during a gradient elution. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. - When running a gradient, increase the polarity of the mobile phase gradually to avoid generating heat that can cause the silica bed to crack. |
| Tailing of Spots on TLC Analysis of Fractions | The compound is interacting too strongly with the stationary phase. The column may be overloaded. | - Add a small amount of a slightly more polar solvent or a modifier (e.g., a few drops of acetic acid for acidic compounds, or triethylamine for basic compounds) to the mobile phase. - Reduce the sample load on the column. |
III. Protocols and Methodologies
This section provides detailed, step-by-step protocols for the purification of this compound.
Protocol 1: Recrystallization from Ethanol
This protocol is suitable for the initial purification of crude this compound to remove the majority of non-isomeric impurities.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.[7]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and a glass funnel with fluted filter paper. Quickly pour the hot solution through the filter paper into the clean, hot flask.
-
Crystallization: Cover the flask containing the hot solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[5][6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For final drying, transfer the crystals to a watch glass and place them in a vacuum desiccator.
Protocol 2: Flash Column Chromatography for Isomer Separation
This protocol is designed to separate the E/Z isomers of this compound after initial purification by recrystallization.
Materials:
-
Partially purified this compound (mixture of isomers)
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Compressed air or nitrogen source
-
Test tubes or fraction collector
-
TLC plates and chamber
Procedure:
-
TLC Analysis: First, determine an optimal mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. The goal is to find a solvent system where the two isomers have distinct Rf values, ideally around 0.2-0.4 and with a separation of at least 0.1.[4]
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Ensure the silica bed is compact and free of air bubbles. Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
Sample Loading: Dissolve the this compound mixture in a minimal amount of dichloromethane or the mobile phase and carefully load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually and slowly increase the polarity by adding small percentages of ethyl acetate. A very shallow gradient is key to separating the isomers.
-
Fraction Collection: Collect the eluent in small fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which contain the separated isomers.
-
Isolation: Combine the fractions containing each pure isomer and remove the solvent using a rotary evaporator to obtain the purified E and Z isomers of this compound.
IV. Visualizing the Purification Workflow
The following diagram illustrates the logical flow of the purification process for this compound.
Caption: Purification workflow for this compound.
V. Impurity Characterization
Identifying the impurities in your sample is crucial for optimizing the purification process. Here are some key characterization techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for identifying unreacted starting materials and byproducts.[11][12][13] For instance, the presence of a broad singlet corresponding to a hydroxyl proton would indicate residual triphenylethanol. The aromatic region of the spectrum can also help distinguish between different aromatic impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to detect the presence of functional groups that are not present in the final product. A broad absorption in the 3200-3600 cm-1 region would suggest the presence of an O-H stretch from residual alcohol.[14]
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to assess the purity of your sample and to monitor the progress of your column chromatography. By comparing the Rf values of your sample to those of known standards, you can tentatively identify impurities.
The following diagram illustrates the potential side reactions during the synthesis of this compound from triphenylethanol, which are the source of common impurities.
Caption: Potential side reactions in this compound synthesis.
VI. References
-
Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem. 1978, 43 (14), 2923-5. [Link]
-
Wikipedia: Alcohol (chemistry). [Link]
-
Recrystallization. [Link]
-
Recrystallization. [Link]
-
Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. [Link]
-
Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]
-
SOP: FLASH CHROMATOGRAPHY. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Dehydration of alcohols. Chemguide. [Link]
-
Recrystallization-2.doc.pdf. [Link]
-
Successful Flash Chromatography. King Group. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. [Link]
-
Separation of isomers. European Patent Office - EP 0175466 A2. [Link]
-
Isomer separation by CPC chromatography. Rotachrom Technologies. [Link]
-
Acid-Catalyzed Dehydration. YouTube. [Link]
-
Dehydration with Sulfuric Acid (E1 Mechanism). YouTube. [Link]
-
Dehydration Reactions of Alcohols. Chemistry LibreTexts. [Link]
-
Separation of olefinic isomers. Google Patents.
-
Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis. RSC Publishing. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Semantic Scholar. [Link]
-
ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES. IRIS. [Link]
-
What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. ResearchGate. [Link]
-
Identification and Characterization of Process-Related Impurities of Trans-Resveratrol. PMC. [Link]
-
FT-IR, FT-Raman, NMR spectra and DFT calculations on 4-chloro-N-methylaniline. ResearchGate. [Link]
-
Hyphenated techniques in impurity profiling of Efavirenz. Journal of Molecular Science. [Link]
Sources
- 1. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES [fair.unifg.it]
- 3. Chromatography [chem.rochester.edu]
- 4. sorbtech.com [sorbtech.com]
- 5. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 6. rubingroup.org [rubingroup.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mt.com [mt.com]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. orgsyn.org [orgsyn.org]
- 11. epfl.ch [epfl.ch]
- 12. [PDF] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist | Semantic Scholar [semanticscholar.org]
- 13. jmolecularsci.com [jmolecularsci.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Refining Detection Methods for Triphenylchloroethylene (TPE-Cl) Metabolites
Welcome to the technical support center for the analysis of triphenylchloroethylene (TPE-Cl) and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are working to establish robust and sensitive analytical methods. This compound is a non-steroidal estrogen belonging to the triphenylethylene group, which also includes clinically significant drugs like tamoxifen and clomifene[1]. Understanding its metabolic fate is crucial for evaluating its pharmacological and toxicological profile.
This document provides practical, in-depth guidance in a question-and-answer format to address common and complex challenges encountered during method development, validation, and sample analysis.
Part 1: Frequently Asked Questions (FAQs)
This section covers foundational concepts and strategic considerations for developing analytical methods for TPE-Cl metabolites.
Q1: What are the expected metabolic pathways for this compound (TPE-Cl)?
A1: The metabolism of TPE-Cl has not been as extensively characterized as its analogue, tamoxifen. However, based on the triphenylethylene structure, we can predict several key metabolic transformations primarily mediated by cytochrome P450 (CYP) enzymes[2]. The most probable pathways include:
-
Aromatic Hydroxylation: One or more of the phenyl rings are likely to be hydroxylated, typically at the para position, to form phenolic metabolites. These are often the most pharmacologically active metabolites for triphenylethylene compounds, analogous to the conversion of tamoxifen to 4-hydroxytamoxifen[2].
-
N-Dealkylation (if applicable): If the TPE-Cl analogue contains an aminoethoxy side chain (similar to tamoxifen), N-dealkylation is a primary metabolic route, producing N-desmethyl and N,N-didesmethyl metabolites.
-
Ether Cleavage (if applicable): For analogues containing methoxy or ethoxy groups, O-dealkylation can occur.
-
Phase II Conjugation: The primary hydroxylated metabolites will likely undergo Phase II metabolism, forming glucuronide or sulfate conjugates to facilitate excretion.
Identifying these metabolites requires high-resolution mass spectrometry for initial discovery, followed by targeted quantitative methods.
Q2: What is the most suitable analytical platform for detecting and quantifying TPE-Cl metabolites in biological matrices?
A2: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard and the method of choice.[3] Here's why:
-
Sensitivity: LC-MS/MS offers exceptionally low limits of detection (LOD) and quantitation (LLOQ), often in the low pg/mL to ng/mL range, which is essential for measuring low-abundance metabolites in plasma, urine, or tissue homogenates.[4][5][6]
-
Selectivity: The use of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) allows for the highly specific detection of target analytes even in complex biological matrices, minimizing interference from endogenous components.
-
Structural Information: Tandem mass spectrometry provides fragmentation patterns (MS/MS spectra) that are crucial for the structural elucidation and confirmation of putative metabolites.
-
Versatility: It can analyze a wide range of metabolites with varying polarities, from the parent drug to its hydroxylated and conjugated forms, often within a single analytical run.[7][8]
While Gas Chromatography-Mass Spectrometry (GC-MS) can be used for some volatile compounds, it often requires derivatization for the polar metabolites of TPE-Cl, adding complexity to sample preparation.[9] High-Performance Liquid Chromatography with UV or fluorescence detection (HPLC-UV/FLD) generally lacks the sensitivity and selectivity required for modern bioanalysis of drug metabolites.[10]
Q3: Why is sample preparation so critical, and what are the main strategies?
A3: Sample preparation is arguably the most critical step in the analytical workflow. Its purpose is to isolate the analytes of interest from the complex biological matrix (e.g., plasma, urine), remove interferences, and concentrate the sample to meet the sensitivity requirements of the assay. Improper sample preparation is a primary source of assay variability, low recovery, and instrument downtime.
The main strategies are:
-
Protein Precipitation (PPT): The simplest method, where an organic solvent (e.g., acetonitrile, methanol) is added to denature and precipitate proteins. It's fast but often results in "dirtier" extracts with significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Separates analytes based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). LLE can provide cleaner extracts than PPT but is more labor-intensive and uses larger volumes of organic solvents.
-
Solid-Phase Extraction (SPE): A highly selective and efficient technique where the sample is passed through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. SPE provides the cleanest extracts and allows for significant sample concentration.[7][11]
The choice of method depends on the required sensitivity, analyte properties, and sample throughput needs. For trace-level quantification of TPE-Cl metabolites, SPE is highly recommended .
Part 2: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Sample Preparation & Extraction
Q: My metabolite recovery is low and inconsistent after using Solid-Phase Extraction (SPE). What are the likely causes and solutions?
A: Low and variable recovery in SPE is a common but solvable problem. The cause lies in one of the fundamental steps of the SPE process.
Causality Checklist:
-
Incomplete Sorbent Conditioning/Equilibration: The sorbent must be "activated" with a solvent like methanol and then equilibrated with a solution similar to your sample loading buffer. Skipping or rushing this step prevents the sorbent's functional groups from being properly solvated, leading to poor analyte retention.
-
Solution: Always condition with 1-2 column volumes of methanol (or another appropriate solvent) followed by 1-2 column volumes of an equilibration buffer (e.g., water or a weak buffer matching your sample's pH). Ensure the sorbent does not go dry before loading the sample.
-
-
Incorrect pH: The pH of your sample and wash solutions is critical, especially for ion-exchange SPE. Your analyte of interest and key interferences must have the correct charge for retention and elution.
-
Solution: For a hydroxylated TPE-Cl metabolite (weakly acidic), you might use a mixed-mode or polymer-based sorbent. Adjust the sample pH to be at least 2 units above the pKa of the hydroxyl group to ensure it is deprotonated and can be retained by an anion exchange mechanism. Conversely, for a basic side chain, adjust the pH to be 2 units below its pKa.
-
-
Analyte Breakthrough During Loading/Washing: Your analyte may not be retained strongly enough and is being washed away.
-
Solution:
-
Reduce Loading Speed: Load the sample at a slow, consistent flow rate (e.g., 1 mL/min) to ensure adequate interaction time with the sorbent.
-
Re-evaluate Wash Solvent: Your wash solvent may be too strong, eluting the analyte prematurely. Decrease the percentage of organic solvent in your wash step. Test multiple wash strengths to find the optimal balance between removing interferences and retaining your analyte.
-
-
-
Incomplete Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent.
-
Solution: Increase the strength of your elution solvent. This could mean increasing the organic percentage, adding a modifier (like ammonia for a basic compound on a cation exchange sorbent), or changing the pH to neutralize the analyte. Elute with multiple, small aliquots (e.g., 2 x 500 µL) rather than a single large volume to improve efficiency.
-
Liquid Chromatography
Q: I'm observing poor chromatographic peak shape (e.g., tailing, fronting, or broad peaks) for my TPE-Cl metabolites. How do I fix this?
A: Peak shape is a direct indicator of the quality of your chromatographic separation. Poor peak shape compromises resolution and integration accuracy.
Causality Checklist:
-
Secondary Interactions (Tailing): The hydroxylated or amine-containing metabolites of TPE-Cl can have secondary interactions with residual acidic silanol groups on the surface of traditional silica-based C18 columns. This causes peak tailing.
-
Solution:
-
Use a Modern Column: Switch to a column with end-capping technology or a hybrid particle technology (e.g., BEH, CS-H) that shields these silanol groups.
-
Modify Mobile Phase: Add a small amount of a competing base (e.g., 0.1% formic acid or ammonium hydroxide) to the mobile phase. This can protonate the silanols or compete for interaction sites, improving peak shape.
-
Lower pH: For acidic metabolites, operating at a low pH (e.g., pH 2.7 with formic acid) can suppress the ionization of silanol groups.
-
-
-
Column Overload (Fronting): Injecting too much analyte mass onto the column can saturate the stationary phase, causing a "shark-fin" or fronting peak shape.
-
Solution: Dilute your sample or standard and re-inject. If you are developing a method for a wide concentration range, ensure your column has sufficient loading capacity.
-
-
Extra-Column Volume (Broad Peaks): Excessive volume from tubing, fittings, or the detector flow cell can cause band broadening, resulting in wide, inefficient peaks.
-
Solution: Use tubing with the smallest possible internal diameter (e.g., 0.005 inches) and ensure all connections are made with zero-dead-volume fittings. Cut tubing ends perfectly flat. This is especially critical for UHPLC systems.
-
-
Solvent Mismatch: If the injection solvent is significantly stronger (higher percentage of organic) than the initial mobile phase, it can cause the sample band to spread on the column, leading to broad or split peaks.
-
Solution: Reconstitute your final sample extract in a solvent that is as weak as, or weaker than, your initial mobile phase conditions.
-
Mass Spectrometry
Q: I am struggling to achieve the required sensitivity (LLOQ) for a key hydroxylated metabolite. How can I improve my MS signal?
A: Achieving picogram-per-milliliter sensitivity is a common challenge. It requires optimizing the entire process from sample preparation to MS detection.
Causality & Optimization Strategy:
-
Suboptimal Ionization: Electrospray ionization (ESI) efficiency is highly dependent on mobile phase composition and pH.
-
Solution:
-
Optimize Mobile Phase pH: For a hydroxylated TPE-Cl metabolite, ESI in negative ion mode ([M-H]⁻) may be more efficient. This requires a basic mobile phase (e.g., using ammonium hydroxide or a volatile amine). Conversely, if the molecule has a basic amine side chain, positive ion mode ([M+H]⁺) with an acidic mobile phase (e.g., formic acid) will be superior. Infuse a standard of the metabolite and systematically vary the mobile phase composition to find the highest signal.
-
Consider APCI: If ESI is not efficient for your particular metabolite, consider Atmospheric Pressure Chemical Ionization (APCI), which is better for less polar, neutral molecules.
-
-
-
Poor Fragmentation (MRM Transitions): The selected precursor-to-product ion transition (MRM) may not be the most intense or specific.
-
Solution: Infuse a pure standard of the metabolite directly into the mass spectrometer. Perform a product ion scan to see all possible fragment ions. Select the top 2-3 most intense and stable fragment ions to create your MRM transitions. The transition from the precursor to the most abundant product ion should be your primary "quantifier," with a secondary "qualifier" transition for confirmation.
-
-
Matrix Effects (Ion Suppression): Co-eluting endogenous compounds from the biological matrix can compete with your analyte for ionization in the ESI source, suppressing its signal.
-
Solution:
-
Improve Chromatography: Adjust your HPLC gradient to move your analyte's peak away from the "void volume" where most unretained matrix components elute. A longer, shallower gradient can improve separation from interfering compounds.
-
Enhance Sample Cleanup: This is the most effective solution. If you are using protein precipitation, switch to SPE or LLE to get a cleaner extract.[12]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard because it co-elutes with the analyte and experiences the same degree of ion suppression. This allows for accurate correction, even if the absolute signal varies.
-
-
Part 3: Experimental Protocols & Data Presentation
Workflow for TPE-Cl Metabolite Analysis
This diagram illustrates the logical flow from sample receipt to final data reporting.
Caption: High-level workflow for quantitative bioanalysis of TPE-Cl metabolites.
Table 1: Comparison of Sample Preparation Techniques
| Technique | Principle | Pros | Cons | Best For |
| Protein Precipitation (PPT) | Protein denaturation and removal by centrifugation using an organic solvent. | Fast, simple, inexpensive, high throughput. | High matrix effects, low analyte concentration, risk of analyte loss via co-precipitation. | Early discovery, screening assays where high precision is not mandatory. |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Cleaner extracts than PPT, good recovery for lipophilic compounds. | Labor-intensive, uses large solvent volumes, can be difficult to automate. | Analytes with high logP values, when SPE is not feasible. |
| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent followed by selective elution. | Cleanest extracts, minimal matrix effects, high concentration factor, highly selective. | More complex method development, higher cost per sample. | Regulated bioanalysis, trace-level quantification, methods requiring high accuracy and precision.[13] |
Protocol: LC-MS/MS Quantification of 4-hydroxy-TPE-Cl in Human Plasma
This protocol provides a starting point for a targeted, validated assay.
1. Sample Preparation (SPE)
-
Pipette 100 µL of human plasma into a 96-well plate.
-
Add 10 µL of working internal standard solution (e.g., ¹³C₆-4-hydroxy-TPE-Cl at 50 ng/mL).
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix. This step acidifies the sample.
-
Condition a mixed-mode cation exchange SPE plate (e.g., Waters Oasis MCX) with 1 mL of methanol, followed by 1 mL of water.
-
Load the entire pre-treated sample onto the SPE plate.
-
Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 90:10 Water:Acetonitrile with 0.1% formic acid.
2. LC-MS/MS Conditions
-
LC System: UPLC System (e.g., Waters ACQUITY, Agilent 1290)
-
Column: C18 BEH Column, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temp: 45°C
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500, Waters Xevo TQ-S)
-
Ionization Mode: ESI Positive
-
MRM Transitions:
-
4-hydroxy-TPE-Cl: Determine experimentally (e.g., m/z 381.1 → 107.1)
-
¹³C₆-4-hydroxy-TPE-Cl (IS): Determine experimentally (e.g., m/z 387.1 → 113.1)
-
Part 4: Method Validation
For use in drug development and clinical studies, your analytical method must be validated to prove it is suitable for its intended purpose.
Q: What are the key parameters I must evaluate to validate my LC-MS/MS method according to regulatory standards?
A: Method validation demonstrates that your analytical procedure is accurate, precise, and reliable. Key parameters, often guided by FDA and ICH guidelines, are summarized below.
Troubleshooting Logic for Low Sensitivity
This decision tree helps diagnose the root cause of poor signal in an LC-MS/MS assay.
Caption: A decision tree for troubleshooting low sensitivity in LC-MS/MS assays.
Table 2: Key Bioanalytical Method Validation Parameters
| Parameter | Definition | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix. |
| Accuracy | The closeness of measured values to the true value. | Mean concentration should be within ±15% of nominal (±20% at LLOQ) for at least 4 of 6 QC samples. |
| Precision | The closeness of replicate measurements. | Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ). |
| Calibration Curve | The relationship between instrument response and known analyte concentrations. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Limit of Quantitation (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise > 5; accuracy within ±20%; precision ≤20% CV. |
| Recovery | The efficiency of the extraction process. | Not strictly required if using a stable isotope-labeled IS, but should be consistent and reproducible. |
| Matrix Effect | The alteration of ionization efficiency due to co-eluting matrix components. | The IS-normalized matrix factor should be consistent across different lots of matrix with a %CV ≤ 15%. |
| Stability | Analyte stability in the biological matrix under various storage and handling conditions. | Mean concentrations of stability samples must be within ±15% of nominal (freshly prepared) samples. |
References
-
Teunissen, S. F., et al. (2019). New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients. Future Science OA. Available at: [Link]
-
Tchu, S. M., Lynch, K. L., & Wu, A. H. (2012). Therapeutic drug monitoring of tamoxifen using LC-MS/MS. Methods in Molecular Biology. Available at: [Link]
-
Jager, N. G., et al. (2010). Tamoxifen Metabolite Isomer Separation and Quantification by Liquid Chromatography−Tandem Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Tchu, S. M., Lynch, K. L., & Wu, A. H. B. (2012). Therapeutic Drug Monitoring of Tamoxifen Using LC-MS/MS. Scilit. Available at: [Link]
-
Waters Corporation. Measuring Estrogens at Low Levels in Plasma. Waters. Available at: [Link]
-
Saladores, P., et al. (2015). Evaluation of Tamoxifen and metabolites by LC-MS/MS and HPLC Methods. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]
-
Davidson, I. W., et al. (1989). Metabolism, toxicity, and carcinogenicity of trichloroethylene. Critical Reviews in Toxicology. Available at: [Link]
-
Wikipedia contributors. (n.d.). Triphenylethylene. Wikipedia. Available at: [Link]
-
Phenomenex. (2022). Estrogen Analysis from Plasma by LC-MS/MS. Phenomenex. Available at: [Link]
-
Yoo, H. S., et al. (2015). Metabolism and Toxicity of Trichloroethylene and Tetrachloroethylene in Cytochrome P450 2E1 Knockout and Humanized Transgenic Mice. Toxicological Sciences. Available at: [Link]
-
Lash, L. H., et al. (2000). Metabolism of trichloroethylene. Environmental Health Perspectives. Available at: [Link]
-
Dekant, W., et al. (1986). Novel metabolites of trichloroethylene through dechlorination reactions in rats, mice and humans. Archives of Toxicology. Available at: [Link]
-
Takano, T., & Miyazaki, Y. (1984). The Metabolism of Trichloroethylene and Its Metabolites in the Perfused Liver. The Japanese Journal of Pharmacology. Available at: [Link]
-
Anapharm Bioanalytics. (n.d.). New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone. Anapharm Bioanalytics. Available at: [Link]
-
Lash, L. H., et al. (2014). Trichloroethylene Biotransformation and its Role in Mutagenicity, Carcinogenicity and Target Organ Toxicity. Current Topics in Toxicology. Available at: [Link]
-
Vamvakas, S., et al. (1988). Bioactivation of tetrachloroethylene. Role of glutathione S-transferase-catalyzed conjugation versus cytochrome P-450-dependent phospholipid alkylation. Drug Metabolism and Disposition. Available at: [Link]
-
Ghattas, M. A. Y., et al. (2019). Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. Molecules. Available at: [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Toxicological Profile for Tetryl. Available at: [Link]
-
Ghattas, M. A. Y., et al. (2023). Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. ACS Omega. Available at: [Link]
-
Ghattas, M. A. Y., et al. (2023). Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. ACS Omega. Available at: [Link]
-
Carmona, E., et al. (2012). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. BioMed Research International. Available at: [Link]
-
Wikipedia contributors. (n.d.). Estrobin. Wikipedia. Available at: [Link]
Sources
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- 3. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New UPLC–MS/MS assay for the determination of tamoxifen and its metabolites in human plasma, application to patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
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- 13. scilit.com [scilit.com]
strategies to minimize off-target effects of triphenylchloroethylene
A Guide for Researchers on Minimizing Off-Target Effects
Welcome to the technical support center for triphenylchloroethylene (TPE-Cl). As Senior Application Scientists, we've developed this guide to provide researchers, scientists, and drug development professionals with in-depth technical and practical advice to minimize the off-target effects of TPE-Cl in your experiments. This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) to directly address the challenges you may encounter.
Part 1: Understanding and Identifying Off-Target Effects
FAQ 1: What are the known and potential off-target interactions of this compound?
This compound is a synthetic nonsteroidal estrogen belonging to the triphenylethylene group.[1][2] Its primary targets are the estrogen receptors (ERα and ERβ). However, like other selective estrogen receptor modulators (SERMs), TPE-Cl can interact with other proteins, leading to off-target effects.
Based on studies of the closely related compound tamoxifen, potential off-target receptors for TPE-Cl include:
-
Aryl Hydrocarbon Receptor [1]
These off-target interactions can contribute to side effects such as nausea, retinal toxicities, and cardiovascular events.[1]
Troubleshooting Guide: My experiment is showing unexpected cellular responses. How can I determine if these are due to off-target effects of TPE-Cl?
Unexplained experimental outcomes can be frustrating. This guide will help you systematically investigate potential off-target effects.
Workflow for Investigating Off-Target Effects
Sources
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- 2. Mechanism of Off-Target Interactions and Toxicity of Tamoxifen and Its Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Synthesis and characterization of tricarbonyl-Re/Tc(I) chelate probes targeting the G protein-coupled estrogen receptor GPER/GPR30 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Stability of Triphenylchloroethylene: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for triphenylchloroethylene. This guide is designed to provide you, the discerning researcher, with in-depth technical information and troubleshooting advice to ensure the integrity of your experiments by preventing the degradation of this compound. As Senior Application Scientists, we understand that the success of your research hinges on the quality and stability of your reagents. This document moves beyond generic protocols to explain the fundamental principles governing the stability of this compound, empowering you to make informed decisions in your laboratory.
Understanding the Vulnerabilities of this compound
This compound, a non-steroidal estrogen antagonist, is a chlorinated hydrocarbon. Its molecular structure, featuring three phenyl rings and a chlorine atom attached to an ethylene backbone, presents specific vulnerabilities to degradation. While comprehensive, peer-reviewed studies detailing the specific degradation pathways, products, and kinetics of this compound are not extensively available in the public domain, we can extrapolate from the known reactivity of similar chlorinated and air-sensitive compounds to provide robust guidance on its proper storage and handling. The primary theoretical degradation pathways to consider are hydrolysis, photodegradation, thermal decomposition, and oxidation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and potential issues encountered during the handling and storage of this compound.
Storage and Handling
Q1: What are the ideal storage conditions for this compound to ensure its long-term stability?
A1: To maximize the shelf-life of this compound, it should be stored in a cool, dry, and dark environment.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[1][4] For long-term storage, refrigeration (2-8 °C) in an inert atmosphere is recommended. Use of a desiccator can provide an additional layer of protection against moisture.
Q2: I received this compound in an amber vial. Is this sufficient for light protection?
A2: While amber vials offer good protection from UV and visible light, for highly sensitive experiments, it is best practice to store the vial in a dark location, such as a light-proof box or a designated cabinet for light-sensitive reagents.[2] This minimizes the risk of photodegradation over time.
Q3: My laboratory is in a humid environment. What extra precautions should I take?
A3: In humid environments, moisture is a primary concern. Ensure the container cap is securely fastened. Storing the vial within a desiccator containing a suitable desiccant is highly recommended.[1] When removing the compound from cold storage, allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the compound.[3]
Q4: Is it necessary to handle this compound under an inert atmosphere?
A4: Given its potential sensitivity to air and moisture, handling this compound under an inert atmosphere (e.g., nitrogen or argon) is a best practice, especially for applications requiring high purity.[1][4][5] This is critical when preparing stock solutions or aliquoting the compound for long-term storage.
Troubleshooting Unexpected Experimental Results
Q5: My experimental results are inconsistent. Could degradation of my this compound be the cause?
A5: Inconsistent results can indeed be a symptom of compound degradation. If you suspect degradation, consider the following:
-
Visual Inspection: Check for any change in the physical appearance of the solid (e.g., color change, clumping).
-
Solubility Issues: Difficulty in dissolving the compound, or the presence of particulates in the solution, may indicate the formation of insoluble degradation products.
-
Analytical Confirmation: If you have access to analytical instrumentation, a purity check via HPLC or melting point determination can help ascertain the integrity of your compound. A broadened or depressed melting point range is indicative of impurities.
Q6: I've been storing my this compound stock solution at room temperature on the benchtop. Is this a problem?
A6: Yes, this is a significant concern. Storing solutions of this compound, especially in transparent containers, at room temperature and exposed to ambient light can accelerate degradation. For optimal stability, stock solutions should be stored in amber vials, protected from light, and refrigerated. For long-term storage, consider aliquoting and freezing (-20 °C or below).
In-Depth Technical Guidance
Preventing Hydrolysis
Causality: The carbon-chlorine bond in this compound can be susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction would likely replace the chlorine atom with a hydroxyl group, forming triphenylvinyl alcohol, which may then tautomerize to a ketone. The presence of acidic or basic impurities can catalyze this process.
dot
Caption: Potential hydrolysis of this compound.
Experimental Protocol: Mitigation of Hydrolysis
-
Drying of Glassware: Ensure all glassware used for handling this compound is thoroughly dried, either by oven-drying or flame-drying under vacuum.
-
Use of Anhydrous Solvents: When preparing solutions, use high-purity, anhydrous solvents.
-
Inert Atmosphere Handling: For critical applications, handle the solid and prepare solutions in a glove box or under a stream of inert gas.[4][5]
Preventing Photodegradation
Causality: The aromatic rings in this compound absorb ultraviolet (UV) radiation. This absorption can excite the molecule to a higher energy state, potentially leading to bond cleavage, radical formation, and subsequent degradation. The specific photoproducts are not well-documented but could involve complex rearrangements or reactions with solvents.
dot
Caption: Potential photodegradation of this compound.
Experimental Protocol: Mitigation of Photodegradation
-
Light-Resistant Storage: Always store solid this compound and its solutions in amber glass containers or containers wrapped in aluminum foil to block light.[2]
-
Minimize Light Exposure During Handling: When weighing or preparing solutions, work in an area with subdued lighting. Avoid working in direct sunlight or under strong fluorescent lighting for extended periods.
-
Conduct Experiments Promptly: Prepare solutions fresh and use them promptly to minimize the duration of light exposure.
Preventing Thermal Degradation
Causality: While this compound is a solid with a relatively high melting point, prolonged exposure to elevated temperatures can provide sufficient energy to induce decomposition. The degradation pathway and products are not well-defined but could involve dehydrochlorination or fragmentation of the molecule.
Experimental Protocol: Mitigation of Thermal Degradation
-
Controlled Storage Temperature: Store the compound at recommended cool temperatures. Avoid storing it near heat sources such as ovens, heating blocks, or in direct sunlight.
-
Careful Handling During Experiments: When dissolving the compound, avoid excessive heating. If gentle warming is required, use a water bath with controlled temperature and monitor the process closely.
Preventing Oxidative Degradation
Causality: The double bond in the ethylene backbone of this compound could be susceptible to oxidation, particularly in the presence of atmospheric oxygen and light, which can generate reactive oxygen species. This could lead to the formation of epoxides or other oxidized products.
Experimental Protocol: Mitigation of Oxidative Degradation
-
Inert Atmosphere: Store and handle the compound under an inert atmosphere to exclude oxygen.[1][4][5]
-
Degassed Solvents: For preparing solutions for sensitive applications, use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants (with caution): The addition of antioxidants is generally not recommended unless their compatibility with this compound and the specific experimental system has been validated, as they could potentially interfere with the experiment.
Material Compatibility
To prevent contamination and degradation, it is crucial to use appropriate storage and handling materials.
| Material | Compatibility Rating | Rationale |
| Glass (Borosilicate, Amber) | Excellent | Highly inert and does not react with chlorinated hydrocarbons. Amber glass provides light protection. |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly resistant to a wide range of chemicals, including chlorinated aromatic compounds.[6] Suitable for cap liners and seals. |
| Stainless Steel | Good | Generally resistant, but prolonged contact should be evaluated for potential leaching, especially with solutions. |
| Polypropylene & Polyethylene | Fair to Good | May be suitable for short-term storage of solid, but potential for leaching of plasticizers into solutions exists. Not recommended for long-term solution storage. |
| Rubber and other Elastomers | Poor | Susceptible to swelling and degradation by chlorinated hydrocarbons. Avoid use for seals or stoppers in direct contact with the compound or its solutions. |
Analytical Methods for Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be the primary choice for purity assessment. A stability-indicating method would need to be developed and validated to ensure that all potential degradation products are separated from the parent compound.[7][8][9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be a powerful tool for identifying volatile impurities and degradation products.[12][13] Derivatization may be necessary to improve the volatility of certain degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure of the parent compound and for identifying and quantifying major degradation products if they can be isolated or are present in sufficient concentration.[14][15][16]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Experimental Protocol: General Purity Check by HPLC
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape).
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., around 254 nm, though the optimal wavelength should be determined experimentally).
-
Sample Preparation: Dissolve a small, accurately weighed amount of this compound in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
Analysis: Inject the sample and analyze the chromatogram for the presence of additional peaks, which would indicate impurities or degradation products. The peak area of the main peak relative to the total peak area can provide an estimate of purity.
Conclusion
The stability of this compound is paramount for the reliability and reproducibility of your research. By understanding its potential degradation pathways and implementing the meticulous storage and handling procedures outlined in this guide, you can significantly mitigate the risk of degradation. Always prioritize a cool, dry, dark, and inert environment for storage and handling. Should you encounter any issues not addressed in this guide, please do not hesitate to contact our technical support team.
References
(Note: As specific degradation studies for this compound are not widely available, the references below provide general best practices for handling air-sensitive, light-sensitive, and halogenated compounds, which are applicable to the compound .)
-
Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [Link]
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Primary Fluid Systems. Chemical Resistance Guide. [Link]
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Waters. Stability-Indicating HPLC Method Development. [Link]
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Medistri SA. GC/MS Identification of Impurities. [Link]
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LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
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ResearchGate. Thermal decomposition of trichloroethylene under a reducing atmosphere of hydrogen. [Link]
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ResearchGate. Stability Indicating HPLC Method Development: A Review. [Link]
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National Institutes of Health. NMR as a Discovery Tool: Exploration of Industrial Effluents Discharged Into the Environment. [Link]
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International Journal of Pharmacy & Pharmaceutical Research. Stability Indicating HPLC Method Development: A Review. [Link]
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Gilson Engineering Sales. Chemical Resistance Guide. [Link]
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Taylor & Francis. Chlorinated aromatic hydrocarbons – Knowledge and References. [Link]
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International Journal of Trend in Scientific Research and Development. Stability Indicating HPLC Method Development – A Review. [Link]
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Agilent. The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. [Link]
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NOV. Chemical Resistance Guide. [Link]
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ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
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JEOL. Analysis of Impurities in Ethylene glycols with. [Link]
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PubMed. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. [Link]
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ResearchGate. Nuclear magnetic resonance and principal component analysis for investigating the degradation of poly[chlorotrifluoroethylene-co-(vinylidene fluoride)] by ionizing radiation. [Link]
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ResearchGate. Thermal decomposition of tetrachloroethylene. [Link]
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EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
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NIST. Thermal decomposition of polytetrafluoroethylene in various gaseous atmospheres. [Link]
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eScholarship. NMR Applications to Study Natural Product Biosynthesis and Biodegradation. [Link]
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National Institutes of Health. Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. [Link]
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ResearchGate. A Validated GC-MS Assay for the Quantitation of Trichloroethylene (TCE) from Drinking Water. [Link]
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Prime Scholars. Exploring NMR Spectroscopy: A Window into Molecular Structure. [Link]
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IAGIM. Photostability. [Link]
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Q1 Scientific. Photostability testing theory and practice. [Link]
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SK pharmteco. Shedding Light on Photo-Stability Forced Degradation. [Link]
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Science Publications. GC-MS Analysis and PLS-DA Validation of the Trimethyl Silyl-Derivatization Techniques. [Link]
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National Institutes of Health. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide. [Link]
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MDPI. Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment. [Link]
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YouTube. Ozone Depletion and CFCs: Free Radical Breakdown of O3 into O2. [Link]
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YouTube. PHOTOCHEMICAL REACTION IN ATMOSPHERE AND SMOG FORMATION. [Link]
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ResearchGate. Characterization of stress degradation products of mirabegron using UPLC-QTOF-MS/MS and in silico toxicity predictions of its degradation products. [Link]
-
ResearchGate. Stability of Photolysis and Hydrolysis of Prallethrin. [Link]
-
MDPI. Thermal Decomposition Mechanism and Kinetics Study of Plastic Waste Chlorinated Polyvinyl Chloride. [Link]
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optimization of reaction conditions for synthesizing triphenylethylene compounds
Welcome to the Technical Support Center for the synthesis of triphenylethylene compounds. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules, including selective estrogen receptor modulators (SERMs) like Tamoxifen and its analogs.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions and overcome common synthetic challenges.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific problems you may encounter during the synthesis of triphenylethylene compounds. Each issue is presented with probable causes and actionable solutions, grounded in chemical principles.
Issue 1: Low or No Yield in McMurry Coupling Reactions
Question: I am attempting a McMurry reaction to synthesize a triphenylethylene derivative from two different ketone precursors, but I am observing very low to no product formation. What could be the issue?
Answer: The McMurry reaction, while powerful for forming sterically hindered alkenes, is highly sensitive to reaction conditions.[4][5] Low yields in a cross-coupling McMurry reaction are often due to a few critical factors.
Probable Causes & Solutions
| Probable Cause | Scientific Rationale & Explanation | Suggested Solutions |
| Inactive Low-Valent Titanium Reagent | The active species in the McMurry reaction is a low-valent titanium complex, typically generated in situ from TiCl₃ or TiCl₄ and a reducing agent (e.g., Zn, LiAlH₄, Mg).[4][5] This species is highly sensitive to air and moisture. Incomplete reduction or exposure to atmospheric oxygen and water will deactivate the catalyst, halting the reaction. | 1. Ensure Rigorous Anhydrous and Inert Conditions: Flame-dry all glassware and cool under a stream of inert gas (Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.[6] 2. Verify Reducing Agent Quality: Use freshly activated zinc dust or high-quality lithium aluminum hydride. The surface of the reducing metal is crucial for the reduction of the titanium salt.[5] |
| Homocoupling Dominance | When using two different carbonyl compounds, the statistical probability often favors the formation of homocoupled products over the desired cross-coupled product.[7] This is especially true if the two carbonyl compounds have similar reactivity. | 1. Use an Excess of One Carbonyl Component: Employ a significant excess (3-5 equivalents) of the less valuable or more volatile carbonyl compound to statistically favor the cross-coupling reaction. 2. Sequential Addition: If one carbonyl is significantly more reactive, it may be possible to add it first to form an intermediate, followed by the addition of the second carbonyl compound. |
| Formation of Pinacol Byproduct | The reaction proceeds through a pinacol-like intermediate. If the deoxygenation step is inefficient, this 1,2-diol can become the major product, especially at lower temperatures.[4][7] | 1. Increase Reaction Temperature and Time: Ensure the reaction is heated to reflux for a sufficient duration to promote the deoxygenation of the pinacol intermediate.[7] 2. Use a More Potent Reducing System: The TiCl₃/LiAlH₄ system is often more effective at promoting deoxygenation than TiCl₄/Zn.[4] |
Experimental Workflow: Troubleshooting a McMurry Reaction
Caption: Troubleshooting flowchart for a low-yielding McMurry reaction.
Issue 2: Poor Selectivity and Side Products in Palladium-Catalyzed Cross-Coupling
Question: I'm using a Suzuki-Miyaura coupling to form a C-C bond in my triphenylethylene synthesis, but I'm getting a mixture of products, including homocoupled boronic acid and reductive dehalogenation of my aryl halide. How can I improve the selectivity?
Answer: Palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura are workhorses in modern synthesis, but their success hinges on the delicate balance of the catalytic cycle.[8] Side reactions such as homocoupling and dehalogenation often indicate suboptimal catalyst activity or stability.
Probable Causes & Solutions
| Probable Cause | Scientific Rationale & Explanation | Suggested Solutions |
| Catalyst Deactivation/Decomposition | The active Pd(0) species can be sensitive. Oxidative addition of the aryl halide must be faster than catalyst decomposition. The presence of oxygen can also lead to the formation of Pd(II) species that promote homocoupling of the boronic acid.[9][10] | 1. Use a Palladium Precatalyst: Modern precatalysts, such as those from the Buchwald group (e.g., G3 palladacycles), are designed for the efficient and clean generation of the active LPd(0) species.[11] 2. Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture (e.g., via freeze-pump-thaw cycles or by bubbling with argon for an extended period) to remove dissolved oxygen.[9] |
| Slow Transmetalation Step | The transfer of the organic group from boron to palladium (transmetalation) can be a rate-limiting step. If this step is slow, it allows time for side reactions like reductive dehalogenation to occur. The choice of base and the presence of water are critical for activating the boronic acid. | 1. Screen Different Bases: The choice of base is often empirical.[12] Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective, especially with hindered substrates.[9] 2. Optimize the Solvent System: A small amount of water is often necessary in Suzuki couplings to facilitate the transmetalation step.[13] A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is common.[12][14] |
| Inappropriate Ligand Choice | The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity.[15] An inappropriate ligand may not sufficiently promote the desired cross-coupling pathway over competing side reactions.[8] | 1. Select Electron-Rich, Bulky Ligands: For challenging couplings, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) can accelerate the oxidative addition and reductive elimination steps, minimizing side reactions.[9][13] |
Protocol: General Procedure for an Optimized Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/Water 4:1) via syringe.
-
Reaction Execution: Place the sealed tube in a preheated oil bath and stir vigorously for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.[2][16]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right synthetic strategy for my target triphenylethylene compound?
A1: The choice of strategy depends on the substitution pattern of your target molecule and the availability of starting materials.
-
McMurry Reaction: Ideal for synthesizing symmetrical or sterically congested triphenylethylenes from ketone precursors.[17]
-
Palladium-Catalyzed Cross-Coupling (Suzuki, Heck, etc.): Highly versatile for creating specific C-C bonds, allowing for the late-stage introduction of various aryl groups.[18][19] The Heck reaction is particularly useful for coupling aryl halides with alkenes.[20][21]
-
Grignard Reactions: A classic method involving the addition of an organomagnesium reagent to a ketone, followed by dehydration to form the double bond.[22][23] This is a common route for synthesizing Tamoxifen and its analogs.[18]
Q2: My triphenylethylene product is a mixture of E/Z isomers. How can I improve the stereoselectivity or separate the isomers?
A2: Achieving high stereoselectivity can be challenging. In many cases, a mixture of isomers is formed.[24]
-
Reaction Control: Some reactions offer a degree of stereocontrol. For instance, the McMurry reaction often shows a preference for the E-alkene in intermolecular couplings.[4]
-
Purification: The most common method for separating E/Z isomers is column chromatography on silica gel.[2] Careful selection of the eluent system is crucial for achieving good separation. In some cases, fractional crystallization can also be effective.[23]
-
Characterization: The isomers can be distinguished and quantified using ¹H NMR, as the chemical shifts of the vinylic protons and the substituents on the double bond will differ.
Q3: What are the best practices for purifying triphenylethylene compounds?
A3: Purification is critical for obtaining high-purity material, especially for biological testing.
-
Column Chromatography: This is the most widely used technique.[2][16] Use a silica gel of appropriate mesh size and screen various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation.
-
Recrystallization: If your compound is a solid, recrystallization from a suitable solvent can be an excellent method for achieving high purity.
-
Purity Analysis: The purity of the final compound should be confirmed by multiple analytical techniques, such as HPLC, LC-MS, and NMR spectroscopy.[16][24]
Q4: How does solvent choice impact the reaction outcome?
A4: The solvent plays a multifaceted role, affecting solubility, reaction rate, and sometimes even the reaction pathway.[25][26]
-
Solubility: All reactants, catalysts, and key intermediates must be sufficiently soluble for the reaction to proceed efficiently.[12] If a starting material is insoluble, you may need to switch to a different solvent (e.g., from THF to DMF or dioxane in a Suzuki coupling) or gently heat the mixture.[27]
-
Polarity and Coordinating Ability: Aprotic polar solvents like DMF or THF can stabilize charged intermediates and coordinate to the metal center in organometallic reactions, influencing the catalytic cycle.[5]
-
Boiling Point: The reaction temperature is often limited by the boiling point of the solvent. Higher temperatures can overcome activation barriers but may also lead to decomposition.[28][29]
Logical Relationship: Key Parameters for Reaction Optimization
Caption: Interdependent parameters for optimizing triphenylethylene synthesis.
References
- Recent Advances in the Synthesis of Tamoxifen and Analogues in Medicinal Chemistry. (n.d.). Scilit.
- Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation. (2017). Frontiers in Chemistry.
- Lashley, M. R. (2003).
- New tamoxifen analogs for breast cancer therapy: synthesis, aromatase inhibition and in silico studies. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Research progress on tamoxifen and its analogs associated with nuclear receptors. (2023). European Journal of Medicinal Chemistry.
-
Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. (2021). International Journal of Molecular Sciences. Retrieved January 13, 2026, from [Link]
-
Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. (2023). ACS Omega. Retrieved January 13, 2026, from [Link]
- Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. (2021). MDPI.
-
Scheme 2. Synthesis of tamoxifen. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Optimization of reaction conditions for the synthesis of compound (4 a). (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. (2023). ACS Omega. Retrieved January 13, 2026, from [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved January 13, 2026, from [Link]
-
Effects of Solvent and Temperature on Reaction Outcome. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Optimization of reaction conditions for the synthesis of compounds 11-14. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. (2020). ACS Catalysis. Retrieved January 13, 2026, from [Link]
-
Synthesis of Triphenylethylene Bisphenols as Aromatase Inhibitors that Also Modulate Estrogen Receptors. (2016). Journal of Medicinal Chemistry. Retrieved January 13, 2026, from [Link]
-
Failed suzuki coupling, any suggenstions? (2024). Reddit. Retrieved January 13, 2026, from [Link]
-
Troubleshooting my grignard reactions. (2020). Reddit. Retrieved January 13, 2026, from [Link]
-
Grignard Formation - Troubleshooting and Perfecting. (2021). Reddit. Retrieved January 13, 2026, from [Link]
-
Optimization of conditions for the Heck reaction. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
What's the problem of Suzuki-Miyuara coupling reaction conditions? (2018). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Reaction Conditions Optimization: The Current State. (2023). PRISM BioLab. Retrieved January 13, 2026, from [Link]
-
Synthesis and Biological Evaluation of a Tamoxifen-derivative against Estrogen-Receptor-positive Breast Cancer Cells. (2020). IU Indianapolis ScholarWorks. Retrieved January 13, 2026, from [Link]
-
McMurry reaction. (n.d.). Grokipedia. Retrieved January 13, 2026, from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 13, 2026, from [Link]
-
Synthesis of Triphenylethylene Bisphenols as Aromatase Inhibitors That Also Modulate Estrogen Receptors. (2016). Journal of Medicinal Chemistry. Retrieved January 13, 2026, from [Link]
-
INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (n.d.). Arkivoc. Retrieved January 13, 2026, from [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2020). Chemical Reviews. Retrieved January 13, 2026, from [Link]
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Validation & Comparative
A Comparative Analysis of Triphenylethylene and Benzothiophene-Based SERMs on Bone Density: A Guide for Researchers
For drug development professionals and researchers in the field of metabolic bone diseases, the selection of a suitable therapeutic agent for preventing and treating osteoporosis is a critical decision. Selective Estrogen Receptor Modulators (SERMs) have emerged as a valuable class of drugs that exhibit tissue-specific estrogenic and anti-estrogenic effects. This guide provides a detailed comparative analysis of two major classes of SERMs, represented by triphenylchloroethylene (as exemplified by its close analog, clomiphene) and raloxifene, on bone density, supported by experimental data.
Introduction: The Tale of Two SERMs
Triphenylethylenes, such as tamoxifen and clomiphene, were among the first SERMs to be developed.[1] While primarily known for their anti-estrogenic effects in breast tissue, their estrogenic agonism in bone has been a subject of investigation for osteoporosis treatment.[2] Raloxifene, a second-generation SERM from the benzothiophene class, was specifically developed for the prevention and treatment of postmenopausal osteoporosis and has been extensively studied for its skeletal benefits.[3][4] This guide will delve into the mechanistic nuances and present a comparative view of their efficacy on bone health.
Mechanism of Action: Modulating the Estrogen Receptor in Bone
Both triphenylethylenes and raloxifene exert their effects by binding to estrogen receptors (ERs), primarily ERα and ERβ, which are present in bone cells, including osteoblasts, osteoclasts, and osteocytes.[1][5][6] Upon binding, the SERM-ER complex recruits different co-regulatory proteins to the promoter regions of estrogen-responsive genes, leading to tissue-specific agonist or antagonist activity.
In bone tissue, both classes of SERMs generally act as estrogen agonists, promoting bone health through several mechanisms:
-
Inhibition of Bone Resorption: They suppress the activity of osteoclasts, the cells responsible for breaking down bone tissue. This is achieved by modulating the RANKL/OPG signaling pathway, a key regulator of osteoclastogenesis.
-
Promotion of Bone Formation: They can stimulate the activity of osteoblasts, the cells that form new bone, although this effect is generally less pronounced than their anti-resorptive action.
-
Maintenance of Bone Microarchitecture: By balancing bone resorption and formation, they help preserve the structural integrity of bone.
Below is a diagram illustrating the generalized signaling pathway of SERMs in bone cells.
Caption: Generalized signaling pathway of SERMs in bone cells.
Comparative Experimental Data on Bone Density
| Parameter | Clomiphene (Triphenylethylene representative) in OVX Rats[10] | Raloxifene in OVX Rats and Postmenopausal Women |
| Bone Mineral Density (BMD) | Prevents cancellous bone loss in the tibia.[10][11] | Increases BMD in the lumbar spine and femoral neck in both OVX rats and postmenopausal women.[3][12] |
| Bone Turnover Markers | Decreases indices of cancellous bone turnover.[10] | Reduces markers of bone resorption (e.g., CTX) and formation (e.g., osteocalcin).[13][14][15][16] |
| Bone Histomorphometry | Increases trabecular thickness and improves cancellous bone volume and architecture.[10] | Preserves trabecular microarchitecture. |
| Uterine Effects | Weak estrogen agonist on the uterus.[10] | Estrogen antagonist on the uterus, with no stimulation.[3] |
| Serum Cholesterol | Potent agonist in reducing serum cholesterol.[10] | Reduces total and LDL cholesterol.[4] |
Experimental Protocols: Assessing Bone Density in Preclinical Models
The evaluation of a SERM's effect on bone density in a preclinical setting, such as the ovariectomized rat model, involves a series of well-defined experimental procedures.
Ovariectomized (OVX) Rat Model of Osteoporosis
This is a widely accepted model that mimics the estrogen deficiency-induced bone loss seen in postmenopausal women.[9]
Step-by-Step Methodology:
-
Animal Selection: Female Sprague-Dawley or Wistar rats, typically 3 months of age, are used.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week.
-
Ovariectomy: Under anesthesia, a bilateral ovariectomy is performed to induce estrogen deficiency. A sham operation (laparotomy without ovary removal) is performed on the control group.
-
Post-operative Care: Animals are monitored for recovery and receive appropriate analgesics.
-
Treatment Administration: After a period to allow for bone loss to initiate (typically 2-4 weeks post-OVX), the test compounds (e.g., triphenylethylene, raloxifene) or vehicle are administered daily via oral gavage or subcutaneous injection for a specified duration (e.g., 12 weeks).
-
Endpoint Analysis: At the end of the treatment period, animals are euthanized, and various tissues (e.g., femurs, tibiae, uteri) and blood samples are collected for analysis.
Bone Mineral Density (BMD) Measurement
Dual-energy X-ray absorptiometry (DXA) is the gold standard for measuring BMD in both preclinical and clinical settings.
Step-by-Step Methodology:
-
Sample Preparation: Excised femurs and tibiae are cleaned of soft tissue.
-
DXA Scanning: The bones are scanned using a DXA instrument equipped with software for small animal analysis.
-
Data Analysis: BMD (in g/cm²) is determined for specific regions of interest, such as the femoral neck and the proximal tibia.
Bone Turnover Marker Analysis
Serum or plasma samples are used to measure biochemical markers of bone formation and resorption.
Step-by-Step Methodology:
-
Blood Collection: Blood is collected at the time of sacrifice.
-
Sample Processing: Serum or plasma is separated and stored at -80°C until analysis.
-
ELISA Assays: Commercially available enzyme-linked immunosorbent assay (ELISA) kits are used to quantify bone turnover markers such as:
-
Bone Formation Markers: Osteocalcin, Procollagen type I N-terminal propeptide (P1NP).
-
Bone Resorption Markers: C-terminal telopeptide of type I collagen (CTX).
-
Bone Histomorphometry
This technique provides detailed information on the microscopic structure of bone and the dynamics of bone remodeling.
Step-by-Step Methodology:
-
Fluorochrome Labeling: Animals are injected with fluorochrome labels (e.g., calcein, tetracycline) at specific time points before sacrifice to mark areas of active bone formation.
-
Bone Processing: Tibiae or vertebrae are fixed, dehydrated, and embedded in plastic without decalcification.
-
Sectioning and Staining: Undecalcified bone sections are cut and can be stained for visualization of cellular components.
-
Microscopic Analysis: Using a fluorescence microscope and specialized software, various static and dynamic histomorphometric parameters are measured, including:
-
Structural Parameters: Trabecular bone volume (BV/TV), trabecular thickness (Tb.Th), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Dynamic Parameters: Mineralizing surface (MS/BS), mineral apposition rate (MAR), and bone formation rate (BFR/BS).
-
Below is a diagram illustrating the experimental workflow for preclinical evaluation of SERMs on bone density.
Caption: Experimental workflow for preclinical evaluation of SERMs.
Discussion and Future Directions
The available evidence suggests that both triphenylethylene SERMs (represented by clomiphene) and raloxifene exert beneficial effects on bone density in preclinical models of postmenopausal osteoporosis. They both act as estrogen agonists in bone, leading to a reduction in bone turnover and preservation of bone mass.
A key differentiator lies in their tissue selectivity, particularly concerning the uterus. Raloxifene exhibits a clear antagonist effect on the uterus, which is a significant advantage in terms of safety for long-term use in postmenopausal women.[3] Triphenylethylenes, like clomiphene, can show weak estrogenic activity in the uterus, which may be a concern.[10]
For researchers and drug development professionals, the choice between these classes of SERMs for further investigation would depend on the specific therapeutic goals. While raloxifene is a well-established and effective treatment for postmenopausal osteoporosis, the triphenylethylene scaffold offers a template for the development of novel SERMs with potentially improved efficacy or safety profiles.[1]
Future research should focus on direct, head-to-head comparative studies of novel triphenylethylene derivatives against established SERMs like raloxifene. Such studies should include comprehensive assessments of bone density, bone turnover markers, bone histomorphometry, and biomechanical strength, alongside a thorough evaluation of their effects on other estrogen-sensitive tissues.
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El-Sayed, M. A. A., Al-Hadiya, B. M., & Al-Sogair, M. A. (2021). Manipulating Estrogenic/Anti-Estrogenic Activity of Triphenylethylenes towards Development of Novel Anti-Neoplastic SERMs. Molecules, 26(22), 7035. [Link]
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A Researcher's Guide to Validating the Anti-Neoplastic Activity of Novel Triphenylchloroethylene Derivatives
In the landscape of oncology drug discovery, the validation of novel therapeutic agents is a rigorous, multi-faceted process. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously evaluate the anti-neoplastic potential of novel triphenylchloroethylene (TPE) derivatives. TPEs, a class of compounds structurally related to the selective estrogen receptor modulator (SERM) Tamoxifen, hold significant promise as anti-cancer agents.[1] This guide will navigate through a logical, stepwise progression of in vitro and in vivo assays, emphasizing the scientific rationale behind each experimental choice and providing detailed, field-proven protocols. Our objective is to equip you with the knowledge to build a robust data package that not only demonstrates efficacy but also elucidates the mechanism of action of your novel TPE derivatives.
The Rationale: Why this compound Derivatives?
This compound forms the structural backbone of Tamoxifen, a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer.[1] Tamoxifen acts as a SERM, exhibiting estrogen antagonist effects in breast tissue while having agonist effects elsewhere.[1][2][3] Novel TPE derivatives are often designed to improve upon the therapeutic index of existing SERMs or to possess unique anti-cancer properties, potentially through different mechanisms such as acting as a selective estrogen receptor degrader (SERD), similar to Fulvestrant.[4][5] Therefore, a direct comparison with these established drugs is crucial for validating the potential of new derivatives.
The Strategic Workflow for Validation
Our validation strategy is a tiered approach, beginning with broad-based in vitro screening to establish cytotoxic and anti-proliferative activity, followed by more focused mechanistic studies to understand how the compounds work. Promising candidates then advance to in vivo models to assess their efficacy in a more complex biological system.
Caption: A streamlined workflow for validating novel anti-neoplastic compounds.
Part 1: In Vitro Characterization: From Cytotoxicity to Mechanism
The initial phase of validation focuses on cultured cancer cells to rapidly assess the anti-cancer potential of the novel TPE derivatives.[6][7][8][9]
Assessing Cell Viability and Cytotoxicity
The first critical question is whether the novel TPE derivatives can inhibit cancer cell growth. The MTT assay is a robust and widely used colorimetric method for this purpose.[10][11] It measures the metabolic activity of cells, which is an indicator of cell viability.[10][12]
Featured Experiment: MTT Cell Viability Assay
This assay determines the concentration of the TPE derivative that inhibits cell growth by 50% (IC50), a key parameter for comparing the potency of different compounds.[13]
Experimental Protocol: MTT Assay [10][12][14]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for ER+ breast cancer, MDA-MB-231 for ER- breast cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the novel TPE derivatives, a positive control (e.g., Tamoxifen or Fulvestrant), and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Data Presentation: Comparative IC50 Values
| Compound | Cell Line | IC50 (µM) |
| Novel TPE Derivative 1 | MCF-7 (ER+) | 5.2 |
| Novel TPE Derivative 2 | MCF-7 (ER+) | 8.9 |
| Tamoxifen | MCF-7 (ER+) | 12.5 |
| Fulvestrant | MCF-7 (ER+) | 7.8 |
| Novel TPE Derivative 1 | MDA-MB-231 (ER-) | > 50 |
| Novel TPE Derivative 2 | MDA-MB-231 (ER-) | > 50 |
| Tamoxifen | MDA-MB-231 (ER-) | > 50 |
| Fulvestrant | MDA-MB-231 (ER-) | > 50 |
This is example data and will vary based on the specific compounds and cell lines used.
Elucidating the Mechanism of Cell Death: Apoptosis
Once cytotoxicity is established, the next step is to determine how the cells are dying. Apoptosis, or programmed cell death, is a desirable mechanism for anti-cancer drugs.[15] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for detecting apoptosis by flow cytometry.[16][17]
Featured Experiment: Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).[15][16][17]
Experimental Protocol: Annexin V/PI Staining [15]
-
Cell Treatment: Treat cells with the novel TPE derivatives at their respective IC50 concentrations for 24-48 hours. Include both vehicle-treated (negative) and staurosporine-treated (positive) controls.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Investigating Cell Cycle Effects
Many anti-cancer agents exert their effects by arresting the cell cycle, preventing cancer cells from proliferating.[18] Flow cytometry with propidium iodide (PI) staining can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[19][20]
Featured Experiment: Cell Cycle Analysis
This experiment will reveal if the novel TPE derivatives cause cell cycle arrest at a specific phase.
Experimental Protocol: PI Staining for Cell Cycle Analysis [20]
-
Cell Treatment: Treat cells with the TPE derivatives at their IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then stain them with a solution containing PI and RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Data Presentation: Cell Cycle Distribution
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 65 | 25 | 10 |
| Novel TPE Derivative 1 | 80 | 10 | 10 |
| Tamoxifen | 75 | 15 | 10 |
This is example data. An increase in the G0/G1 population suggests a G1-phase arrest.
Probing the Molecular Target: Estrogen Receptor Signaling
Given the structural similarity of TPE derivatives to Tamoxifen, a primary hypothesis is that they target the estrogen receptor (ERα) signaling pathway.[21][22][23][24] Western blotting can be used to assess the protein levels of ERα and downstream signaling molecules.
Caption: Simplified ERα signaling pathway in breast cancer.[21][24]
Featured Experiment: Western Blot Analysis of ERα and Downstream Targets
This experiment will determine if the novel TPE derivatives modulate ERα protein levels, a hallmark of SERDs like Fulvestrant, or if they primarily act as antagonists like Tamoxifen.
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat MCF-7 cells with the TPE derivatives, Tamoxifen, and Fulvestrant for 24 hours. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against ERα, p-Akt, total Akt, and a loading control (e.g., β-actin). Then, incubate with the appropriate secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
Expected Outcomes:
-
Tamoxifen-like SERM: No significant change in ERα protein levels.
-
Fulvestrant-like SERD: A decrease in ERα protein levels.[4][5][25]
-
Downstream Effects: A decrease in the p-Akt/total Akt ratio would indicate inhibition of the PI3K/Akt pathway, a key downstream effector of ERα signaling.[21]
Part 2: In Vivo Validation: Efficacy in a Preclinical Model
After rigorous in vitro characterization, promising TPE derivatives should be evaluated in vivo to assess their anti-tumor efficacy in a more physiologically relevant setting.[13][26][27][28] The most common preclinical model for breast cancer is the xenograft mouse model.[29][30][31][32]
Featured Model: MCF-7 Xenograft in Nude Mice
This model involves implanting human ER+ breast cancer cells (MCF-7) into immunodeficient mice.[33]
Experimental Protocol: Xenograft Tumor Growth Study [33][34]
-
Cell Implantation: Subcutaneously inject MCF-7 cells mixed with Matrigel into the flank of female nude mice. These mice should be supplemented with estrogen to support the growth of these hormone-dependent tumors.
-
Tumor Growth and Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups: vehicle control, novel TPE derivative, and a standard-of-care comparator (e.g., Tamoxifen).
-
Drug Administration: Administer the compounds to the mice according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers twice weekly and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 4-6 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, western blotting).
Data Presentation: Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition |
| Vehicle Control | 1200 | - |
| Novel TPE Derivative 1 | 450 | 62.5% |
| Tamoxifen | 600 | 50% |
This is example data and will vary based on the specific compound and experimental conditions.
Conclusion
The validation of novel this compound derivatives as anti-neoplastic agents requires a systematic and evidence-based approach. By following the comprehensive workflow outlined in this guide—from initial in vitro cytotoxicity screening to mechanistic elucidation and finally to in vivo efficacy studies—researchers can build a compelling case for the therapeutic potential of their compounds. The key is to not only demonstrate that a compound is effective but also to understand its mechanism of action in comparison to established drugs. This rigorous validation process is essential for identifying promising candidates for further preclinical and clinical development in the fight against cancer.
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A Comparative Analysis of Cross-Resistance Between Triphenylchloroethylene and Other Selective Estrogen Receptor Modulators (SERMs)
A Technical Guide for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of cross-resistance patterns between triphenylchloroethylene and other prominent Selective Estrogen Receptor Modulators (SERMs), offering valuable insights for researchers, scientists, and professionals involved in drug development. By examining the underlying molecular mechanisms and providing supporting experimental data, this document aims to facilitate a comprehensive understanding of resistance phenomena in the context of endocrine therapies for estrogen receptor-positive (ER+) breast cancer.
Introduction to this compound and SERMs
This compound is a nonsteroidal estrogen receptor ligand that belongs to the triphenylethylene group.[1] Historically, its estrogenic effects were identified in 1937, and it was later investigated for the treatment of breast cancer.[2] Like other members of its class, such as tamoxifen, this compound functions as a SERM, exhibiting tissue-selective agonist or antagonist activity on the estrogen receptor (ER).[3][4] SERMs are a cornerstone of endocrine therapy for ER+ breast cancer, aiming to block the proliferative effects of estrogen.[5] However, the development of resistance, both de novo and acquired, remains a significant clinical challenge.[6][7]
Understanding Cross-Resistance in SERM Therapies
Cross-resistance occurs when resistance to one drug confers resistance to other, often structurally related, drugs due to a shared mechanism of action.[8] In the context of SERMs, this phenomenon is of critical importance as patients who fail one line of endocrine therapy are often treated with another SERM. A thorough understanding of the potential for cross-resistance is essential for optimizing treatment strategies.
Comparative Cross-Resistance Profiles
Experimental evidence, primarily from in vitro and in vivo models of tamoxifen-resistant breast cancer, has shed light on the cross-resistance patterns among different SERMs.
| SERM | Chemical Class | Cross-Resistance with Tamoxifen | Key Findings |
| This compound Analogs (e.g., Toremifene, Idoxifene) | Triphenylethylene | High | Structurally related analogs of tamoxifen often exhibit complete cross-resistance in tamoxifen-stimulated breast cancer models.[9] Toremifene, for instance, was found to be completely cross-resistant with tamoxifen in a MCF-7 tumor model.[9] However, some studies suggest toremifene may have some efficacy in tamoxifen-resistant cells through different pathways.[10] |
| Raloxifene | Benzothiophene | Partial to High | While also a SERM, raloxifene has a different chemical structure from the triphenylethylenes.[3] Despite this, studies have indicated the potential for cross-resistance with tamoxifen.[11][12] The mechanisms underlying this are complex and may involve shared resistance pathways. |
| Fulvestrant (ICI 182,780) | Steroidal ER Antagonist (SERD) | Low to None | Fulvestrant, a selective estrogen receptor downregulator (SERD), has a distinct mechanism of action from SERMs. It not only antagonizes the ER but also promotes its degradation.[13] Importantly, fulvestrant has demonstrated efficacy in tamoxifen-resistant models and is clinically used after tamoxifen failure, indicating a lack of complete cross-resistance.[9][14] |
Molecular Mechanisms of Cross-Resistance
The development of resistance to SERMs is a multifactorial process involving alterations in the estrogen receptor and its signaling pathways. These mechanisms can often lead to cross-resistance among different SERMs.
Estrogen Receptor (ESR1) Mutations
Mutations in the ligand-binding domain (LBD) of the ESR1 gene are a well-established mechanism of acquired resistance to endocrine therapies, particularly aromatase inhibitors.[15][16][17] These mutations can lead to a constitutively active ER that is independent of estrogen for its function.[18][19]
-
Impact on SERM Binding: ESR1 mutations can alter the conformation of the LBD, reducing the binding affinity of SERMs like tamoxifen and fulvestrant.[18] This can lead to broad resistance across different classes of ER-targeted therapies. Specific mutations, such as F404, have been identified to confer profound resistance to fulvestrant, especially when they co-occur with pre-existing activating ESR1 mutations.[20][21][22]
Altered Co-regulator Balance
The transcriptional activity of the ER is modulated by a balance between co-activator and co-repressor proteins.[5] An imbalance, with an overexpression of co-activators or a loss of co-repressors, can shift the pharmacological profile of a SERM from antagonistic to agonistic, thereby promoting tumor growth.[5][23] This altered co-regulator environment can be a common pathway for resistance to multiple SERMs.
Crosstalk with Growth Factor Signaling Pathways
The ER signaling pathway is intricately connected with other cellular growth factor pathways, such as the HER2, EGFR, and PI3K/AKT/mTOR pathways.[24][25] Upregulation or activation of these alternative pathways can bypass the need for ER-mediated signaling for cell proliferation, leading to resistance to SERMs.[16][26] This is a common mechanism of resistance that can affect the efficacy of various endocrine therapies.
Below is a diagram illustrating the key signaling pathways involved in SERM resistance.
Caption: Experimental workflow for in vitro cross-resistance analysis.
Detailed Steps:
-
Cell Culture: Maintain both the parental and the established SERM-resistant breast cancer cell lines in their respective recommended culture media.
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into 96-well plates at an appropriate density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the other SERMs. Remove the old medium from the plates and add fresh medium containing the different concentrations of the drugs. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period of 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Assay: At the end of the incubation period, assess cell viability using a standard proliferation assay such as MTT or Sulforhodamine B (SRB).
-
Data Analysis: Plot the cell viability against the drug concentration to generate dose-response curves. Calculate the half-maximal inhibitory concentration (IC50) for each drug in both the parental and resistant cell lines. A significant increase in the IC50 value in the resistant cell line compared to the parental line indicates resistance. Comparing the IC50 values of different SERMs in the resistant line will reveal the extent of cross-resistance.
Conclusion and Future Directions
The analysis of cross-resistance between this compound and other SERMs is crucial for the strategic development of new endocrine therapies and for optimizing treatment sequencing in ER+ breast cancer. While structurally similar triphenylethylene derivatives often exhibit a high degree of cross-resistance, agents with distinct mechanisms of action, such as the SERD fulvestrant, can overcome this resistance. The underlying molecular mechanisms, including ESR1 mutations and alterations in growth factor signaling pathways, are key drivers of this phenomenon. Future research should focus on the development of novel SERMs and combination therapies that can effectively target these resistance pathways, ultimately improving outcomes for patients with endocrine-resistant breast cancer.
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A Comparative Guide to the In Vivo Estrogenic Potency of Triphenylchloroethylene and Diethylstilbestrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the in vivo estrogenic potency of two synthetic nonsteroidal estrogens: Triphenylchloroethylene (TPE) and Diethylstilbestrol (DES). While both compounds interact with the estrogen receptor, their mechanisms of action, metabolic activation, and resulting in vivo potencies exhibit critical differences. This document synthesizes experimental data to offer a clear understanding of their relative strengths and the underlying biochemical principles governing their activity.
Introduction: Unraveling the Potency of Synthetic Estrogens
Diethylstilbestrol (DES), a stilbene derivative, is a well-characterized and highly potent synthetic estrogen.[1] Its discovery and subsequent therapeutic use, followed by the revelation of its severe adverse effects, have made it a benchmark compound in endocrinology and toxicology.[2] this compound (TPE), a derivative of triphenylethylene, also possesses estrogenic properties and belongs to a class of compounds that includes the well-known selective estrogen receptor modulator (SERM), tamoxifen.[3] Understanding the comparative in vivo potency of these two molecules is crucial for assessing the biological activity of related compounds and for providing a historical and mechanistic context for the development of estrogenic and anti-estrogenic drugs.
Molecular Mechanisms: A Tale of Direct Action vs. Metabolic Activation
The fundamental difference in the in vivo estrogenic potency between DES and TPE lies in their interaction with the estrogen receptor (ER) and their metabolic fate.
Diethylstilbestrol (DES): A Direct and Potent Agonist
DES exerts its potent estrogenic effects by directly binding to and activating both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] Upon binding, the DES-ER complex undergoes a conformational change, translocates to the nucleus, and binds to estrogen response elements (EREs) on the DNA. This initiates the transcription of estrogen-responsive genes, leading to a cascade of cellular events that mimic the effects of endogenous estrogens like estradiol.[1] The high binding affinity of DES for the ER contributes to its pronounced and prolonged estrogenic activity in vivo.[4]
This compound (TPE): A Proestrogen Requiring Metabolic Activation
In contrast to the direct action of DES, TPE is considered a proestrogen. This means that TPE itself has a relatively low affinity for the estrogen receptor. Its in vivo estrogenic potency is primarily attributable to its metabolic conversion into more active compounds.[3] The key metabolic step is the hydroxylation of one of the phenyl rings, typically at the para-position, by cytochrome P450 enzymes in the liver. This metabolic transformation is crucial for conferring high-affinity ER binding and, consequently, estrogenic activity.
The resulting hydroxylated metabolites, such as 4-hydroxythis compound, are the primary effectors of TPE's estrogenic action. This necessity for metabolic activation introduces a layer of complexity in determining its in vivo potency, as factors influencing liver metabolism can affect its biological activity.
Figure 1: Comparative Signaling Pathways of DES and TPE.
Experimental Evaluation of In Vivo Estrogenic Potency: The Uterotrophic Assay
The rodent uterotrophic assay is the gold-standard in vivo method for assessing the estrogenic activity of a compound.[5][6] This bioassay measures the increase in uterine weight in immature or ovariectomized female rodents, which is a hallmark response to estrogenic stimulation.[5]
Detailed Experimental Protocol: Immature Rat Uterotrophic Assay
The following protocol outlines a standardized approach for comparing the in vivo estrogenic potency of TPE and DES.
Objective: To determine and compare the dose-response relationship and the median effective dose (ED50) for uterine weight increase induced by this compound and Diethylstilbestrol in immature female rats.
Animal Model:
-
Species: Sprague-Dawley rats, immature females.
-
Age: Postnatal day 21 at the start of dosing.[1]
-
Housing: Animals are housed in controlled conditions with standardized diet and water ad libitum. The diet should be low in phytoestrogens.
Experimental Groups:
-
Vehicle Control: Administered the vehicle used to dissolve the test compounds (e.g., corn oil).
-
Diethylstilbestrol (DES) Dose Groups: A minimum of three dose levels of DES, bracketing the expected effective range (e.g., 0.1, 0.5, and 2.5 µg/kg/day).[7]
-
This compound (TPE) Dose Groups: A minimum of three dose levels of TPE. The dose range should be determined based on preliminary studies or literature on related compounds, and will likely be significantly higher than for DES due to its proestrogenic nature.
-
Positive Control (optional but recommended): 17β-Estradiol.
Dosing Regimen:
-
Route of Administration: Oral gavage or subcutaneous injection. The chosen route should be consistent across all groups. Oral administration is often preferred for its relevance to human exposure routes.[1]
-
Frequency and Duration: Daily administration for three consecutive days.[1]
Endpoint Measurement:
-
Necropsy: Approximately 24 hours after the final dose, the animals are euthanized.
-
Uterine Weight: The uterus is carefully dissected, trimmed of fat and connective tissue, and weighed (wet weight). The uterine weight is often blotted to remove luminal fluid before weighing (blotted weight).
Data Analysis:
-
The mean uterine weight for each treatment group is calculated and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Dose-response curves are generated by plotting the mean uterine weight against the log of the dose.
-
The ED50 (the dose that produces 50% of the maximal uterotrophic response) is calculated for both DES and TPE from the dose-response curves.
Figure 2: Experimental Workflow for the Uterotrophic Assay.
Comparative In Vivo Potency: Quantitative Insights
While direct head-to-head comparative studies providing ED50 values for both TPE and DES from the same uterotrophic assay are limited in readily available literature, a synthesis of existing data and mechanistic understanding allows for a robust comparison.
| Compound | Mechanism of Action | In Vivo Estrogenic Potency | Key Influencing Factors |
| Diethylstilbestrol (DES) | Direct, high-affinity agonist of ERα and ERβ.[1] | Very High. A potent estrogen with significant uterotrophic effects observed at low µg/kg doses in rats.[1][7] | Intrinsic high binding affinity for the estrogen receptor.[4] |
| This compound (TPE) | Proestrogen; requires metabolic activation to hydroxylated metabolites which are high-affinity ER agonists.[3] | Moderate to High, but lower than DES. The potency is dependent on the rate and extent of its metabolic conversion to active forms. | Efficiency of hepatic cytochrome P450-mediated hydroxylation. |
Key Experimental Observations:
-
Diethylstilbestrol (DES): In uterotrophic assays using immature rats, DES has been shown to cause a significant increase in uterine weight at doses as low as 1 µg/kg/day when administered orally for three days.[1] This demonstrates its high intrinsic potency.
-
Triphenylethylene Derivatives: Studies on various triphenylethylene derivatives consistently show that the introduction of a hydroxyl group on one of the phenyl rings dramatically increases estrogenic activity. For instance, the active metabolites of tamoxifen (a TPE derivative), 4-hydroxytamoxifen and endoxifen, have up to 100 times greater affinity for the ER than the parent compound.[3] This underscores the critical role of metabolism in the estrogenic potency of the entire class of triphenylethylene compounds, including TPE.
Based on these principles, it can be concluded that while TPE is an effective estrogen in vivo, its potency is inherently lower than that of DES on a molar basis due to its reliance on metabolic activation. The potency of DES is a result of its direct, high-affinity interaction with the estrogen receptor.
Conclusion: Mechanistic Understanding for Predictive Toxicology and Drug Development
The comparison between this compound and diethylstilbestrol highlights a crucial concept in pharmacology and toxicology: the distinction between a direct-acting agent and a pro-drug/pro-toxicant.
-
Diethylstilbestrol serves as a classic example of a potent, direct-acting synthetic estrogen. Its high in vivo potency is a direct reflection of its molecular structure and high affinity for the estrogen receptor.
-
This compound exemplifies a proestrogen, where the in vivo biological activity is contingent upon metabolic transformation. Its potency is therefore a function of both its inherent (though weak) activity and the efficiency of its conversion to more active metabolites.
For researchers and professionals in drug development, this comparison underscores the importance of considering metabolic pathways when evaluating the in vivo potency and potential endocrine-disrupting effects of novel compounds. A compound that appears weakly active in in vitro receptor binding assays may exhibit significant in vivo activity if it is metabolized to more potent derivatives. Conversely, rapid metabolism to inactive forms can reduce the in vivo potency of a compound that is highly active in vitro. A thorough understanding of these mechanisms is essential for accurate risk assessment and the rational design of new therapeutic agents.
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- Tinwell, H., & Ashby, J. (2004). Sensitivity of the immature rat uterotrophic assay to mixtures of estrogens. Environmental Health Perspectives, 112(5), 575-582.
- Kleinstreuer, N. C., et al. (2016). A curated database of rodent uterotrophic bioactivity. Environmental Health Perspectives, 124(6), 737-744.
- Elnakib, H. E., et al. (2023). Structure–Activity Relationships of Triphenylethylene Derivatives and Their Evaluation as Anticancer and Antiviral Agents. ACS Omega, 8(29), 26169-26183.
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A Researcher's Guide to Validating Triphenylchloroethylene's Binding Affinity for ERα vs. ERβ
For researchers and drug development professionals navigating the complex landscape of selective estrogen receptor modulators (SERMs), understanding the nuanced interactions between a compound and its targets is paramount. This guide provides an in-depth technical comparison of the binding affinity of triphenylchloroethylene (TPE), a notable triphenylethylene derivative, for the two principal estrogen receptor subtypes: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).
While direct, comparative quantitative binding data for this compound is not extensively available in publicly accessible literature, this guide will establish a robust framework for its experimental validation. We will delve into the structural and functional distinctions between ERα and ERβ, compare the binding affinities of structurally related and well-characterized SERMs, and provide detailed, field-proven protocols for key binding assays.
Introduction: this compound and the Estrogen Receptors
This compound (TPE) is a synthetic, non-steroidal compound belonging to the triphenylethylene class, which includes the well-known SERM, tamoxifen. It is also identified as Clomiphene Citrate Impurity A[1]. Historically, triphenylethylene derivatives have been recognized for their estrogenic or antiestrogenic activities[2]. The parent compound, triphenylethylene, was discovered to have estrogenic effects in 1937, and the introduction of a chlorine atom in TPE was found to potentiate this activity[2][3]. Like other SERMs, TPE's biological effects are mediated through its interaction with estrogen receptors.
Estrogen receptors α and β are ligand-activated transcription factors that play crucial, and often opposing, roles in various physiological processes. ERα is predominantly associated with proliferative effects in tissues like the uterus and mammary glands, while ERβ is often involved in anti-proliferative and pro-apoptotic pathways[4]. These differences in function underscore the therapeutic importance of developing SERMs with selectivity for one receptor subtype over the other. The differential tissue distribution of ERα and ERβ further contributes to the tissue-specific effects of SERMs[5][6].
Comparative Binding Affinities of Structurally Related SERMs
To contextualize the potential binding profile of this compound, it is instructive to examine the binding affinities of other well-characterized triphenylethylene-based SERMs for ERα and ERβ. The binding affinity is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a higher affinity.
| Compound | Other Names | ERα Binding Affinity (Ki, nM) | ERβ Binding Affinity (Ki, nM) | Receptor Selectivity |
| Estradiol | E2 | ~0.12 | ~0.15 | Non-selective |
| Tamoxifen | - | ~2.16 x 10¹ | - | Higher affinity for ERα |
| 4-Hydroxytamoxifen | 4-OHT | Significantly higher than Tamoxifen | - | Higher affinity for ERα |
| Raloxifene | - | ~0.35 | ~20.2 | ERα selective |
| Clomiphene | MRL-41 | ~0.9 | ~1.2 | Slightly ERα selective |
| Fulvestrant | ICI-182,780 | ~0.42 | ~1.3 | ERα selective |
Note: The binding affinity values can vary between different studies and assay conditions. The data presented here is a synthesis from multiple sources for comparative purposes.[5][7][8]
The Structural Basis for Receptor Selectivity
The selectivity of a ligand for ERα versus ERβ is dictated by subtle differences in the ligand-binding domains (LBDs) of the two receptors. While the overall architecture of the LBDs is similar, variations in key amino acid residues create a unique chemical environment in each binding pocket. These differences can be exploited to design ligands that preferentially bind to one subtype over the other. The bulky side chains characteristic of many SERMs, including the triphenylethylene scaffold of TPE, play a crucial role in how the ligand orients itself within the binding pocket and influences the conformational state of the receptor, leading to either agonist or antagonist activity[4].
Experimental Validation of Binding Affinity: Methodologies and Protocols
To empirically determine the binding affinity of this compound for ERα and ERβ, several robust and validated experimental techniques can be employed. The choice of assay depends on factors such as the availability of reagents, required throughput, and the specific information sought (e.g., equilibrium binding constants vs. kinetic parameters).
Competitive Radioligand Binding Assay
This classic and highly reliable method measures the ability of a test compound (in this case, TPE) to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor.
Caption: Workflow for a competitive radioligand binding assay.
-
Receptor Source Preparation:
-
Prepare cytosol from the uteri of ovariectomized rats, which is a rich source of ERα[5]. Alternatively, use purified recombinant human ERα or ERβ.
-
Determine the protein concentration of the receptor preparation using a standard method like the Bradford assay.
-
-
Assay Buffer Preparation:
-
Prepare a suitable assay buffer, such as TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[5].
-
-
Reaction Setup:
-
In a series of microcentrifuge tubes, add a fixed amount of the receptor preparation.
-
Add a fixed concentration of [³H]-estradiol (typically in the low nanomolar range).
-
Add increasing concentrations of this compound (or a vehicle control).
-
For determining non-specific binding, include tubes with a high concentration of unlabeled estradiol.
-
-
Incubation:
-
Incubate the reactions at 4°C for 18-24 hours to reach equilibrium[5].
-
-
Separation of Bound and Free Ligand:
-
Add a slurry of hydroxylapatite (HAP) to each tube and incubate on ice with intermittent vortexing.
-
Centrifuge the tubes to pellet the HAP, which binds the receptor-ligand complexes.
-
Wash the pellets with buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Add scintillation cocktail to the washed pellets and measure the radioactivity using a scintillation counter.
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the specific binding as a function of the log of the TPE concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of TPE that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence Polarization (FP) Assay
The FP assay is a homogeneous, non-radioactive method that measures the change in the polarization of fluorescent light emitted by a fluorescently labeled ligand (a "tracer") upon binding to a larger molecule like a receptor.
Caption: Workflow for a fluorescence polarization binding assay.
-
Reagent Preparation:
-
Use purified recombinant ERα or ERβ.
-
Select a suitable fluorescent estrogen tracer with high affinity for the receptors.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).
-
-
Assay Setup:
-
In a black, low-volume microplate, add the assay buffer.
-
Add the fluorescent tracer at a fixed concentration.
-
Add the ERα or ERβ protein.
-
Add the serially diluted this compound.
-
Include controls for unbound tracer (no receptor) and fully bound tracer (no competitor).
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding to reach equilibrium.
-
-
Measurement:
-
Read the fluorescence polarization on a plate reader equipped with the appropriate excitation and emission filters and polarizers.
-
-
Data Analysis:
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time analysis of binding kinetics (association and dissociation rates) in addition to equilibrium binding affinity.
Caption: Workflow for a surface plasmon resonance binding assay.
-
Receptor Immobilization:
-
Covalently immobilize purified recombinant ERα or ERβ onto a sensor chip surface using standard amine coupling chemistry.
-
-
Binding Measurement:
-
Inject a series of concentrations of this compound in a running buffer over the sensor chip surface.
-
Monitor the change in the refractive index at the surface in real-time, which is proportional to the mass of TPE binding to the immobilized receptor. This is the association phase.
-
Switch back to flowing only the running buffer over the chip to monitor the dissociation of TPE from the receptor. This is the dissociation phase.
-
-
Data Analysis:
-
The binding data is presented as a sensorgram, which is a plot of the response units (RU) versus time.
-
Fit the association and dissociation curves to kinetic models to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[7][13][14][15]
-
Conclusion
Validating the binding affinity of this compound for ERα and ERβ is a critical step in characterizing its potential as a selective estrogen receptor modulator. While direct comparative data for TPE remains to be fully elucidated in the public domain, the experimental frameworks provided in this guide offer robust and reliable methods for its determination. By employing techniques such as competitive radioligand binding assays, fluorescence polarization, and surface plasmon resonance, researchers can obtain the high-quality data necessary to understand the molecular interactions of TPE and to inform the development of novel, more selective, and effective therapies targeting the estrogen receptor signaling pathway.
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- PubMed. (n.d.). Quantitative structure-activity relationship of various endogenous estrogen metabolites for human estrogen receptor alpha and beta subtypes.
- PubMed. (n.d.). Clomiphene citrate elicits estrogen agonistic/antagonistic effects differentially via estrogen receptors alpha and beta.
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- NIH. (n.d.). Predicting Potential Endocrine Disrupting Chemicals Binding to Estrogen Receptor α (ERα) Using a Pipeline Combining Structure-Based and Ligand-Based in Silico Methods.
- Endocrine Abstracts. (n.d.).
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A Comparative Analysis of Triphenylchloroethylene and Fulvestrant: A Guide for Researchers
This guide provides a detailed comparative analysis of triphenylchloroethylene and fulvestrant, two compounds that interact with the estrogen receptor (ER) but elicit distinct pharmacological responses. This document is intended for researchers, scientists, and drug development professionals interested in the nuances of estrogen receptor modulation and degradation. We will delve into their mechanisms of action, present comparative data, and provide detailed experimental protocols to characterize similar compounds.
Introduction: Two Distinct Approaches to Estrogen Receptor Targeting
The estrogen receptor, a key regulator of gene expression in various tissues, is a critical therapeutic target, particularly in hormone-sensitive breast cancer. The strategies to modulate ER activity have evolved significantly, leading to the development of compounds with diverse pharmacological profiles. This guide focuses on two such compounds: this compound, a historically significant synthetic estrogen, and fulvestrant, a modern therapeutic agent that acts as a pure antiestrogen and selective estrogen receptor degrader (SERD).
This compound , a derivative of the triphenylethylene scaffold, was first reported in 1938 and was found to possess estrogenic activity significantly more potent than its parent compound, triphenylethylene.[1] It was historically used for conditions requiring estrogen replacement.[1] Structurally, it belongs to the same class of compounds as tamoxifen, a well-known selective estrogen receptor modulator (SERM).[2][3]
Fulvestrant (marketed as Faslodex) represents a distinct class of ER-targeting agents known as selective estrogen receptor degraders (SERDs).[4] It is a pure antiestrogen with no known agonist effects and is approved for the treatment of hormone receptor-positive metastatic breast cancer.[5][6] Its unique mechanism of action involves not only blocking the ER but also promoting its degradation.[5][7]
This guide will illuminate the fundamental differences between these two molecules, providing a framework for understanding the spectrum of ER modulation from agonism and mixed agonism/antagonism to pure antagonism and degradation.
Mechanism of Action: A Tale of Two Ligands
The divergent pharmacological effects of this compound and fulvestrant stem from their distinct interactions with the estrogen receptor alpha (ERα).
This compound: A Selective Estrogen Receptor Modulator (SERM)-like Profile
Like other SERMs, triphenylethylene derivatives can induce a conformational change in the ER that allows for the recruitment of co-activators in some tissues (agonist activity) while blocking co-activator recruitment in others (antagonist activity).[3] This tissue-specific action is a hallmark of SERMs.
Fulvestrant: A Pure Antiestrogen and Selective Estrogen Receptor Degrader (SERD)
Fulvestrant's mechanism is fundamentally different. It binds to the estrogen receptor with high affinity, comparable to estradiol, but induces a unique conformational change that leads to receptor dimerization impairment and inhibition of nuclear translocation.[7][11] Crucially, this altered conformation marks the ERα protein for ubiquitination and subsequent degradation by the proteasome.[4][7] This leads to a significant reduction in the cellular levels of ERα, effectively shutting down estrogen signaling pathways in cancer cells.[12][13] This dual action of blocking receptor function and promoting its degradation defines its classification as a SERD.[5][7]
Comparative Pharmacological Profile
The following table summarizes the key pharmacological differences between this compound and fulvestrant based on available data and the known properties of their respective classes.
| Feature | This compound (inferred from triphenylethylene class) | Fulvestrant |
| Class | Synthetic Estrogen / SERM-like | Selective Estrogen Receptor Degrader (SERD) |
| ER Binding Affinity | Binds to ER; halogenation potentiates activity[1] | High affinity, comparable to estradiol[7] |
| ER Dimerization | Likely promotes a conformation allowing dimerization | Inhibits receptor dimerization[11] |
| Nuclear Translocation | Likely promotes nuclear translocation | Reduces translocation of the receptor to the nucleus[11] |
| Transcriptional Activity | Agonistic (promotes transcription of estrogen-responsive genes)[1] | Pure antagonist (blocks transcription)[6][11] |
| Effect on ER Levels | Likely stabilizes or has no effect on ER levels | Induces ERα degradation via the proteasome pathway[4][7] |
| Clinical Use | Historically for estrogen-indicated conditions[1] | Treatment of HR-positive metastatic breast cancer[5] |
Visualizing the Mechanisms of Action
To further illustrate the distinct signaling pathways affected by this compound and fulvestrant, the following diagrams are provided.
Experimental Protocols for Characterization
For researchers aiming to characterize novel compounds for their ER modulatory or degradative properties, a series of in vitro assays are essential. The following are detailed protocols for key experiments.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [3H]-estradiol.
Objective: To determine the IC50 (concentration of test compound that inhibits 50% of radiolabeled estradiol binding) and the relative binding affinity (RBA) of a test compound for the estrogen receptor.
Materials:
-
Rat uterine cytosol (source of ERα)[14]
-
[3H]-17β-estradiol (radiolabeled ligand)[14]
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound
-
Assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[14]
-
Hydroxylapatite (HAP) slurry (to separate bound from free ligand)[14]
-
Scintillation fluid and counter
Procedure:
-
Preparation of Rat Uterine Cytosol:
-
Competitive Binding Assay:
-
A constant concentration of [3H]-17β-estradiol (e.g., 0.5-1.0 nM) is incubated with a fixed amount of uterine cytosol protein (e.g., 50-100 µg).[14]
-
Increasing concentrations of the unlabeled test compound or unlabeled 17β-estradiol (for the standard curve) are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The HAP slurry is added to bind the ER-ligand complexes.
-
The HAP is washed to remove unbound radioligand.
-
The radioactivity of the bound fraction is measured using a scintillation counter.
-
-
Data Analysis:
-
A standard curve is generated by plotting the percentage of [3H]-17β-estradiol binding against the concentration of unlabeled 17β-estradiol.
-
The IC50 value for the test compound is determined from its competition curve.
-
The RBA is calculated as: (IC50 of 17β-estradiol / IC50 of test compound) x 100.
-
ERα-Mediated Transcriptional Activity Assay (Reporter Gene Assay)
This assay measures the ability of a compound to activate or inhibit ER-mediated gene transcription.
Objective: To determine if a test compound acts as an agonist or antagonist of ERα transcriptional activity.
Materials:
-
A suitable cell line expressing ERα (e.g., MCF-7 or HEK293 cells stably transfected with ERα).[11]
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection reagent.
-
Cell culture medium.
-
Test compound.
-
17β-estradiol (positive control for agonism).
-
Fulvestrant or tamoxifen (positive controls for antagonism).
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Culture and Transfection:
-
Cells are cultured in appropriate medium.
-
Cells are transfected with the ERE-reporter plasmid. Stable cell lines expressing the reporter construct can also be used.[11]
-
-
Agonist Assay:
-
Transfected cells are treated with increasing concentrations of the test compound.
-
17β-estradiol is used as a positive control.
-
After an incubation period (e.g., 24 hours), cells are lysed.
-
The activity of the reporter enzyme is measured.
-
-
Antagonist Assay:
-
Transfected cells are co-treated with a fixed concentration of 17β-estradiol and increasing concentrations of the test compound.
-
After incubation, reporter gene activity is measured.
-
-
Data Analysis:
-
For the agonist assay, an increase in reporter activity indicates agonism.
-
For the antagonist assay, a decrease in estradiol-induced reporter activity indicates antagonism.
-
Dose-response curves are generated to determine EC50 (for agonists) or IC50 (for antagonists).
-
ERα Degradation Assay (Western Blot)
This assay directly measures the levels of ERα protein in cells following treatment with a test compound.
Objective: To determine if a test compound induces the degradation of ERα protein.
Materials:
-
ERα-positive breast cancer cell line (e.g., MCF-7).[15]
-
Cell culture medium.
-
Test compound.
-
Fulvestrant (positive control for degradation).
-
Lysis buffer with protease inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer apparatus and membranes.
-
Primary antibody against ERα.
-
Primary antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment:
-
MCF-7 cells are treated with the test compound at various concentrations and for different time points.
-
Fulvestrant is used as a positive control.
-
-
Protein Extraction and Quantification:
-
Cells are lysed, and total protein is extracted.[15]
-
Protein concentration is determined.
-
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a membrane.
-
The membrane is blocked and then incubated with the primary anti-ERα antibody.
-
The membrane is washed and incubated with the HRP-conjugated secondary antibody.
-
The membrane is incubated with a chemiluminescent substrate, and the signal is detected.
-
The membrane is stripped and re-probed with the loading control antibody.
-
-
Data Analysis:
-
The intensity of the ERα band is quantified and normalized to the loading control.
-
A decrease in the normalized ERα protein level in treated cells compared to control cells indicates compound-induced degradation.
-
Cell Proliferation Assay
This assay assesses the effect of a compound on the proliferation of estrogen-dependent cancer cells.
Objective: To determine the effect of a test compound on the proliferation of ER-positive breast cancer cells.
Materials:
-
ER-positive breast cancer cell line (e.g., MCF-7).[7]
-
Cell culture medium, often phenol red-free and supplemented with charcoal-stripped serum to remove estrogens.[7]
-
Test compound.
-
17β-estradiol (positive control for proliferation).
-
Fulvestrant or tamoxifen (positive controls for inhibition of proliferation).
-
A method for quantifying cell number (e.g., direct cell counting, MTS assay, or crystal violet staining).[16][17]
Procedure:
-
Cell Seeding:
-
MCF-7 cells are seeded in multi-well plates in estrogen-depleted medium.[7]
-
-
Cell Treatment:
-
Cells are treated with the test compound alone (to assess agonist effects) or in combination with 17β-estradiol (to assess antagonist effects).
-
-
Incubation:
-
Cells are incubated for a period of time to allow for cell proliferation (e.g., 6 days).[7]
-
-
Quantification of Cell Proliferation:
-
Cell number is determined using the chosen method.
-
-
Data Analysis:
-
An increase in cell number with the test compound alone indicates an agonistic effect on proliferation.
-
A decrease in estradiol-stimulated cell number indicates an antagonistic effect.
-
Conclusion
The comparative study of this compound and fulvestrant highlights the evolution of estrogen receptor-targeted therapies. This compound, as a member of the triphenylethylene class, exemplifies the earlier approach of estrogenic modulation, which can have tissue-specific agonist or antagonist effects. In contrast, fulvestrant embodies a more targeted and complete shutdown of estrogen receptor signaling through its unique mechanism as a selective estrogen receptor degrader.
For researchers in the field, understanding these distinct mechanisms is paramount for the design and evaluation of new ER-targeting therapeutics. The experimental protocols provided in this guide offer a robust framework for characterizing the pharmacological profile of novel compounds, enabling a clear distinction between SERMs, SERDs, and other ER modulators. This knowledge is crucial for advancing the development of more effective and safer treatments for hormone-dependent diseases.
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Unraveling the Molecular Symphony: A Transcriptomic Guide to Confirming the Mechanism of Triphenylchloroethylene
Introduction: The Enigmatic Mechanism of Triphenylchloroethylene
This compound (TPE) is a nonsteroidal synthetic compound belonging to the triphenylethylene group, which also includes the well-known selective estrogen receptor modulator (SERM), tamoxifen.[1] Historically, TPE was recognized for its estrogenic effects and was even marketed for estrogen-indicated conditions in the 1940s.[1] Like other SERMs, TPE is presumed to exert its biological effects by binding to estrogen receptors (ERs), acting as either an agonist or an antagonist depending on the target tissue. However, the precise molecular mechanism and the full spectrum of its downstream transcriptional consequences remain less characterized compared to its more famous relatives like tamoxifen.
This guide provides a comprehensive framework for utilizing the power of transcriptomics, specifically RNA sequencing (RNA-seq), to elucidate the molecular mechanism of this compound. We will not only outline a robust experimental protocol but also delve into the rationale behind each step, ensuring that the generated data is both reliable and insightful. By comparing the transcriptomic signature of TPE with that of well-characterized SERMs—tamoxifen (a mixed agonist/antagonist) and fulvestrant (a pure antagonist/selective estrogen receptor degrader (SERD))—researchers can precisely define its mode of action.[2][3] This approach will allow us to move beyond simple binding assays and understand the global impact of TPE on the cellular transcriptome, revealing the intricate network of genes and pathways it modulates.
The Comparative Framework: Designing a Self-Validating Transcriptomic Study
The core of our investigation lies in a comparative experimental design. By contrasting the effects of TPE with known SERMs, we can triangulate its mechanism of action. Our model system of choice is the human breast cancer cell line, MCF-7, which is estrogen receptor-positive (ER+) and has been extensively used for studying estrogen signaling and the effects of endocrine therapies.[4][5]
Experimental Groups:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve the compounds. This group serves as the baseline for gene expression.
-
Estradiol (E2) Treatment: Cells treated with 17β-estradiol, the primary endogenous estrogen. This will establish the canonical estrogen-responsive gene signature.
-
This compound (TPE) Treatment: The experimental group to determine its unique transcriptomic footprint.
-
Tamoxifen (TAM) Treatment: A well-characterized SERM with both estrogen agonist and antagonist properties.[6][7] This will serve as a key comparator for a mixed-profile modulator.
-
Fulvestrant (FUL) Treatment: A pure estrogen receptor antagonist that promotes ER degradation.[2][3][8] This will provide a benchmark for a complete antagonistic effect.
The rationale for this multi-comparator approach is to create a spectrum of ER modulation, allowing us to place TPE's activity within this context. For instance, if TPE's gene expression profile largely overlaps with that of tamoxifen, it would suggest a similar mixed agonist/antagonist mechanism. Conversely, a profile closer to fulvestrant would indicate a predominantly antagonistic action.
Experimental Workflow: From Cell Culture to Sequencing Data
A meticulously executed experimental workflow is paramount for generating high-quality, reproducible transcriptomic data.
I. Cell Culture and Treatment Protocol
-
Cell Line Maintenance: Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS). For at least 48 hours prior to the experiment, switch the cells to a phenol red-free medium supplemented with charcoal-stripped serum to eliminate exogenous estrogens.
-
Plating and Treatment: Seed the cells in multi-well plates to allow for biological replicates. Once the cells reach the desired confluency (typically 60-70%), treat them with the respective compounds (Vehicle, E2, TPE, TAM, FUL) at a predetermined concentration (e.g., based on dose-response curves) for a specific duration (e.g., 24 hours to capture both primary and secondary response genes).[9] It is crucial to include at least three biological replicates for each treatment condition to ensure statistical power.
II. RNA Extraction and Quality Control
-
RNA Isolation: Lyse the cells directly in the culture plates and extract total RNA using a column-based kit or a TRIzol-based method.
-
Quality Assessment: The quality and quantity of the extracted RNA are critical. Use a spectrophotometer (e.g., NanoDrop) to assess purity (A260/A280 and A260/A230 ratios) and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine RNA integrity (RIN score). A RIN score of >8 is generally recommended for RNA-seq.
III. RNA-seq Library Preparation and Sequencing
-
Library Preparation: Starting with high-quality total RNA, perform poly(A) selection to enrich for mRNA. Then, fragment the mRNA, synthesize cDNA, and add sequencing adapters. There are various commercial kits available for this process.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). The choice of sequencing depth (number of reads per sample) will depend on the experimental goals, but a depth of 20-30 million reads per sample is typically sufficient for differential gene expression analysis in cell lines.
Caption: A comprehensive workflow from cell culture to data analysis for transcriptomic profiling of this compound.
Bioinformatic Deep Dive: From Raw Reads to Mechanistic Insights
I. Data Preprocessing and Alignment
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads (FASTQ files).
-
Read Trimming: If necessary, trim adapter sequences and low-quality bases from the reads.
-
Alignment to a Reference Genome: Align the processed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.[10]
II. Quantification and Differential Gene Expression
-
Read Quantification: Count the number of reads that map to each gene using tools like featureCounts or RSEM.[11] This will generate a count matrix, with genes as rows and samples as columns.
-
Differential Expression Analysis: Utilize packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated between the different treatment groups.[9] This analysis accounts for variability between replicates and differences in library size.
III. Functional and Pathway Analysis
-
Gene Ontology (GO) and Pathway Enrichment: Take the lists of differentially expressed genes (DEGs) and perform functional enrichment analysis using tools like DAVID, Metascape, or the Gene Set Enrichment Analysis (GSEA) software.[5] This will reveal the biological processes, molecular functions, and signaling pathways that are perturbed by each treatment.
-
Comparative Analysis: The crux of this guide is the comparison of the DEG lists and enriched pathways across the different treatment groups. Venn diagrams can be used to visualize the overlap of DEGs, while heatmaps can show the expression patterns of key estrogen-responsive genes across all conditions.
Interpreting the Transcriptomic Signatures: A Comparative Table
The results of the differential expression analysis can be summarized in a table to facilitate comparison.
| Category | Estradiol (E2) | Tamoxifen (TAM) | Fulvestrant (FUL) | This compound (TPE) - Hypothetical |
| Overall Effect | Strong induction and repression of canonical estrogen-responsive genes. | Mixed agonist/antagonist profile. Induces some E2-responsive genes, antagonizes others. | Strong antagonist. Represses E2-induced genes. | To be determined. |
| Key Upregulated Genes | GREB1, TFF1, PGR, MYC | A subset of E2-induced genes, potentially related to uterine cell proliferation. | Minimal upregulation. | Expected to overlap with both E2 and TAM, but with a unique subset of regulated genes. |
| Key Downregulated Genes | Genes involved in apoptosis and cell cycle arrest. | E2-repressed genes, and antagonism of E2-induced proliferation genes. | Strong downregulation of E2-induced genes. | Expected to antagonize a significant portion of E2-induced genes. |
| Enriched Pathways | Cell cycle progression, DNA replication, steroid hormone biosynthesis. | Mixed signals: some estrogen signaling, but also pathways related to apoptosis and stress response. | Inhibition of estrogen signaling, cell cycle arrest. | Potentially a mix of estrogenic and anti-estrogenic pathway modulation. |
Visualizing the Mechanism: The Estrogen Receptor Signaling Pathway
The following diagram illustrates the classical estrogen receptor signaling pathway and the potential points of intervention for TPE and the comparator SERMs.
Caption: A simplified diagram of the estrogen receptor signaling pathway, highlighting the action of various ligands.
Conclusion: From Data to Definitive Mechanism
By employing this comprehensive transcriptomic approach, researchers can move beyond qualitative descriptions and quantitatively define the molecular mechanism of this compound. The comparative analysis against estradiol, tamoxifen, and fulvestrant will provide a rich dataset to classify TPE's activity as predominantly estrogenic, anti-estrogenic, or a mixed modulator. The identification of its unique gene expression signature and the pathways it perturbs will not only confirm its mechanism of action but also has the potential to uncover novel therapeutic applications or predict potential side effects. This guide provides a robust, self-validating framework to transform a chemical compound of historical interest into a well-characterized molecular entity.
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A Comparative Assessment of the Endometrial Effects of Triphenylchloroethylene and Tamoxifen: A Guide for Researchers
This guide provides a detailed comparative analysis of the endometrial effects of two notable triphenylethylene derivatives: triphenylchloroethylene and tamoxifen. Designed for researchers, scientists, and drug development professionals, this document delves into their mechanisms of action, summarizes key experimental findings, and proposes a framework for their direct comparative assessment.
Introduction: A Tale of Two Triphenylethylenes
This compound and tamoxifen share a common chemical scaffold and are classified as selective estrogen receptor modulators (SERMs). These compounds exhibit tissue-specific estrogenic or anti-estrogenic activities, a characteristic that has led to their investigation and use in various clinical contexts. Tamoxifen is a widely prescribed adjuvant therapy for estrogen receptor-positive breast cancer.[1] this compound, a synthetic nonsteroidal estrogen, was historically marketed for conditions requiring estrogen replacement.[2][3] While both interact with the estrogen receptor (ER), their nuanced effects on the endometrium warrant a thorough comparative examination, particularly given the known risks associated with tamoxifen's uterine activity.
Mechanistic Insights: The Estrogen Receptor Tango in the Endometrium
The endometrial effects of both this compound and tamoxifen are primarily mediated through their interaction with estrogen receptors, predominantly ERα. In the endometrium, these SERMs can act as estrogen agonists, leading to a cascade of cellular events that promote proliferation.
Upon binding to ERα in the nucleus of endometrial cells, both compounds induce a conformational change in the receptor. This complex then binds to estrogen response elements (EREs) on the DNA, initiating the transcription of estrogen-responsive genes. This process stimulates cell growth and division, which, when unopposed, can lead to pathological changes in the endometrium.
Caption: Agonistic action of triphenylethylenes on endometrial cells.
Comparative Endometrial Effects: Knowns and Inferences
While extensive clinical and preclinical data exist for tamoxifen, the specific endometrial effects of this compound are less documented. However, based on its classification as a synthetic estrogen and its structural similarity to tamoxifen, we can infer its likely impact.
| Feature | Tamoxifen | This compound (Inferred) |
| Mechanism of Action | Selective Estrogen Receptor Modulator (SERM) with estrogenic (agonist) effects on the endometrium.[1] | Synthetic nonsteroidal estrogen, likely acting as an estrogen receptor agonist in the endometrium.[2][4] |
| Endometrial Proliferation | Well-documented to cause endometrial proliferation.[5] | Expected to induce endometrial proliferation due to its estrogenic nature. |
| Endometrial Thickness | Associated with a significant increase in endometrial thickness.[5] | Likely to increase endometrial thickness. |
| Histopathological Findings | Increased incidence of endometrial polyps, hyperplasia, and cystic atrophy.[6] | Potentially similar findings to tamoxifen, including polyps and hyperplasia. |
| Risk of Endometrial Cancer | Increased risk of endometrial carcinoma, with a relative risk that can be several times higher than in non-users.[7][8][9] | The risk is unknown but plausible given its estrogenic properties. |
| Clinical Use | Adjuvant therapy for ER-positive breast cancer. | Historically used for menopausal symptoms and other estrogen-deficiency conditions.[2] |
Proposed Experimental Framework for Direct Comparative Assessment
To provide definitive, data-driven comparisons, a rigorous experimental approach is necessary. The following protocols outline a validated system for assessing the endometrial effects of this compound and tamoxifen.
Experimental Workflow
Caption: Workflow for comparing endometrial effects.
Detailed Experimental Protocols
1. In Vitro Assessment using Endometrial Cancer Cell Lines
-
Objective: To compare the direct proliferative effects of this compound and tamoxifen on human endometrial cells.
-
Cell Lines: Ishikawa or HEC-1-A cell lines, which are well-characterized models for studying estrogenic responses in endometrial cancer.[10][11]
-
Methodology:
-
Cell Culture: Culture cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to minimize background estrogenic activity.
-
Treatment: Treat cells with a range of concentrations of this compound, tamoxifen, and a positive control (e.g., 17β-estradiol).
-
Cell Proliferation Assay: After a defined incubation period (e.g., 72 hours), assess cell proliferation using a standard method such as the MTT assay or BrdU incorporation assay.
-
Gene Expression Analysis: Extract RNA from treated cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of estrogen-responsive genes (e.g., GREB1, PGR).
-
-
Expected Outcome: A dose-response curve for each compound, allowing for the comparison of their potencies in inducing cell proliferation and target gene expression.
2. In Vivo Uterotrophic Bioassay in Ovariectomized Rodents
-
Objective: To evaluate and compare the in vivo estrogenic activity of this compound and tamoxifen on the uterus.
-
Animal Model: Ovariectomized adult female rats or mice. Ovariectomy removes the endogenous source of estrogen, making the uterus highly sensitive to exogenous estrogenic compounds.[12][13]
-
Methodology (based on OECD Test Guideline 440): [13]
-
Acclimatization and Ovariectomy: Allow animals to acclimate to laboratory conditions, then perform bilateral ovariectomy.
-
Dosing: After a post-operative recovery period, administer this compound, tamoxifen, a positive control (e.g., ethinylestradiol), and a vehicle control daily for three consecutive days via oral gavage or subcutaneous injection.
-
Necropsy and Uterine Weight Measurement: On the day after the final dose, humanely euthanize the animals and carefully dissect the uterus. Measure the wet and blotted uterine weight.
-
Histopathological Examination: Process uterine tissues for histological analysis to assess changes in endometrial morphology, including epithelial cell height, stromal cell proliferation, and glandular development.
-
-
Expected Outcome: A quantitative comparison of the uterotrophic effects of each compound, providing a direct measure of their in vivo estrogenic potency. Histopathology will reveal the qualitative nature of the endometrial changes.
Expert Synthesis and Conclusion
The available evidence strongly suggests that both this compound and tamoxifen exert estrogenic effects on the endometrium. Tamoxifen's proliferative impact is well-established and carries a recognized risk of endometrial pathologies, including cancer.[9][14] While direct clinical data for this compound is lacking, its chemical nature as a synthetic estrogen and a triphenylethylene derivative points towards a similar, though not necessarily identical, endometrial response.
The proposed experimental framework provides a robust and validated pathway for a head-to-head comparison. The in vitro assays will elucidate the direct cellular and molecular responses, while the in vivo uterotrophic bioassay will offer a clear picture of the physiological consequences in a whole-organism context.
For researchers and drug development professionals, understanding the comparative endometrial profiles of these and other SERMs is critical. Such knowledge is paramount for the development of safer hormonal therapies that can deliver the desired therapeutic benefits while minimizing off-target effects, particularly the risk of endometrial neoplasia. Future research should prioritize direct comparative studies to accurately quantify the relative endometrial risks associated with different triphenylethylene-based compounds.
References
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American Cancer Society. (2023). Endometrial Cancer. cancer.org. [Link]
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Bergman, L., et al. (2001). Endometrial Cancer Risk After Tamoxifen Therapy. American Family Physician. [Link]
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Ryu, K.-J., et al. (2022). Risk of Uterine Diseases, Cancers Up With Tamoxifen Treatment. JAMA Network Open. [Link]
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Ohta, R., et al. (2012). In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay. researchmap. [Link]
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Bernstein, L., et al. (1999). Tamoxifen Therapy for Breast Cancer and Endometrial Cancer Risk. Journal of the National Cancer Institute. [Link]
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Lee, W.-L., et al. (2014). Endometrial Cancer Incidence in Breast Cancer Patients Correlating with Age and Duration of Tamoxifen Use: a Population Based Study. Journal of Cancer. [Link]
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OECD. (n.d.). Guidance Document on the Uterothrophic Bioassay - Procedure to Test for Antioestrogenicity. oecd-ilibrary.org. [Link]
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Hsieh, J., et al. (2016). Editor's Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment. Toxicological Sciences. [Link]
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Hsieh, J., et al. (2016). Editor's Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment. PubMed. [Link]
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Cano, A., & Hermenegildo, C. (2000). The endometrial effects of SERMs. Human Reproduction Update. [Link]
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Kanno, J., et al. (2003). The OECD program to validate the rat uterotrophic bioassay. Phase 2: coded single-dose studies. Environmental Health Perspectives. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Triphenylchloroethylene for Laboratory Professionals
In the landscape of modern research, particularly within drug development and scientific exploration, the responsible management of chemical reagents is not merely a procedural formality but a cornerstone of laboratory safety and environmental stewardship. Triphenylchloroethylene, a synthetic, non-steroidal estrogen, is a valuable tool in many research applications. However, its safe handling and disposal are of paramount importance. This guide provides an in-depth, procedural framework for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals. Our objective is to furnish you with not only the necessary steps for compliance but also the scientific rationale that underpins these essential safety protocols.
Hazard Identification and Pre-Disposal Safety
Before any disposal protocol is initiated, a comprehensive understanding of the chemical's hazard profile is critical. This compound presents several risks that must be mitigated through informed handling and the use of appropriate personal protective equipment (PPE).
1.1. Hazard Profile of this compound
According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Serious Eye Damage (Category 1): Poses a risk of severe eye injury.
-
Very Toxic to Aquatic Life with Long-Lasting Effects (Category 1): Highlights its potential for significant environmental harm if released.
It is imperative to consult the full SDS for detailed toxicological information before handling this compound.
1.2. Mandatory Personal Protective Equipment (PPE)
To ensure personal safety during the handling and disposal of this compound, the following PPE is required:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Protective Clothing: A standard laboratory coat is necessary. For larger quantities or when there is a risk of splashing, consider additional protective clothing.
-
Respiratory Protection: If there is a risk of inhaling dust, use a NIOSH-approved particulate respirator.
Experimental Workflow: Pre-Disposal Safety Protocol
Caption: A clear decision-making pathway for the disposal of this compound.
Chemical Reactivity and Rationale for Disposal Protocol
Understanding the chemical properties of this compound provides insight into the necessity of these stringent disposal measures.
3.1. Chemical Stability and Incompatibilities
This compound is generally stable under normal laboratory conditions. However, like many organic compounds, it can be reactive. While the specific reactivity profile is not extensively documented in readily available literature, it is prudent to avoid contact with:
-
Strong Oxidizing Agents: These can react exothermically with organic materials.
-
Strong Acids and Bases: Contact with strong acids or bases could potentially lead to degradation or unwanted reactions.
The segregation of this compound waste is crucial to prevent accidental mixing with incompatible chemicals, which could lead to the generation of heat, toxic gases, or other hazardous conditions.
3.2. Thermal Decomposition
The thermal decomposition products of this compound are not well-documented in the available literature. However, for chlorinated organic compounds in general, thermal decomposition, especially during incineration, can produce hazardous byproducts such as hydrogen chloride and phosgene. For this reason, incineration must be carried out in a high-temperature incinerator equipped with appropriate scrubbers and pollution control devices, as mandated by EPA regulations for halogenated organic compounds.
Disposal Parameter Summary
| Waste Type | Container Specification | Required Labeling | Final Disposal Method |
| Solid Waste | Sealable, durable plastic container | "Hazardous Waste," "this compound," "Causes Serious Eye Damage," "Toxic to Aquatic Life" | Incineration at a licensed hazardous waste facility |
| Liquid Waste | Sealable, chemically resistant bottle | "Hazardous Waste," "this compound," "Causes Serious Eye Damage," "Toxic to Aquatic Life," and solvent name | Incineration at a licensed hazardous waste facility |
| Contaminated PPE | Lined, sealable container | "Hazardous Waste," "Contaminated PPE" | Incineration at a licensed hazardous waste facility |
Regulatory Framework
The disposal of this compound falls under the purview of the Environmental Protection Agency (EPA) regulations, specifically the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, it is subject to strict land disposal restrictions.
Conclusion
The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the detailed procedures outlined in this guide, researchers can ensure a safe working environment, maintain regulatory compliance, and protect the environment from the long-lasting toxic effects of this compound. Always prioritize safety, and when in doubt, consult with your institution's Environmental Health and Safety professionals.
References
Navigating the Synthesis: A Guide to Personal Protective Equipment for Handling Triphenylchloroethylene
This guide provides a comprehensive framework for the safe handling of Triphenylchloroethylene in a laboratory setting. As researchers and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe environment for ourselves and our colleagues. This document moves beyond a simple checklist, delving into the rationale behind specific personal protective equipment (PPE) choices, empowering you to make informed safety decisions. The protocols herein are designed as self-validating systems, grounded in established occupational safety standards.
Hazard Assessment: Understanding this compound
This compound, a derivative of Triphenylethylene (TPE), requires careful handling due to its chemical properties and potential biological activity. While comprehensive toxicological data for this specific compound is limited, the known hazards of its parent compound and related structures provide a basis for a conservative safety approach.
The parent compound, Triphenylethylene, is classified with the following GHS hazard statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation), and H410 (Very toxic to aquatic life with long-lasting effects)[1]. The introduction of a chloro- group may alter its reactivity and toxicological profile. Therefore, it must be handled as a substance that is, at a minimum, an eye irritant, harmful if ingested, and an environmental hazard. Prudent practice dictates treating it as a potential skin irritant and respiratory tract irritant until proven otherwise.
In accordance with OSHA's Laboratory Standard (29 CFR 1910.1450), a formal hazard assessment and a written Chemical Hygiene Plan (CHP) are mandatory for any laboratory using such chemicals[2][3]. This plan must detail specific procedures, equipment, and work practices to protect personnel.
The Core Ensemble: Multi-Layered PPE Strategy
The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific procedure, the quantity of material being handled, and the potential for exposure.[4][5] The following sections detail the minimum required PPE and the conditions under which enhanced protection is necessary.
Eye and Face Protection: The First Line of Defense
Chemical splashes pose a significant and immediate threat to vision. Therefore, robust eye and face protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in a laboratory where chemical hazards are present[6].
-
Required for Handling this compound: Due to its classification as a serious eye irritant, chemical splash goggles are required when handling this compound in any form (solid or solution)[5][7].
-
Enhanced Protection: When handling larger volumes (>100 mL) or performing operations with a high splash potential (e.g., heating, pressure reactions, solution transfers), a face shield must be worn in addition to chemical splash goggles[6][8].
Hand Protection: Preventing Dermal Absorption
While specific skin irritation data is lacking, related chlorinated compounds can cause dermatitis upon prolonged contact[9]. Preventing skin contact is a critical control measure.
-
Glove Selection: The choice of glove material is paramount. Nitrile gloves are a common starting point for general chemical handling, but their resistance to specific solvents varies[5]. For this compound, especially when dissolved in organic solvents, a more robust glove or a double-gloving strategy is recommended.
-
Double Gloving: Wearing two pairs of nitrile gloves provides an added layer of protection and allows for the safe removal of the outer glove if contamination occurs[6].
-
Breakthrough Time: Always consult the glove manufacturer’s chemical resistance data for the specific solvents you are using. The table below provides general guidance for common laboratory solvents.
Table 1: General Glove Selection Guide for Solvents
| Solvent Class | Recommended Glove Material | General Precautions |
| Alcohols (e.g., Ethanol, Methanol) | Nitrile, Neoprene | Good resistance. |
| Halogenated Solvents (e.g., Dichloromethane) | Viton®, Silver Shield®[8] | Nitrile and latex offer poor protection. Use highly resistant gloves. |
| Aromatic Hydrocarbons (e.g., Toluene, Xylene) | Viton®, Polyvinyl Alcohol (PVA) | Check manufacturer data; resistance can vary. |
| Ethers (e.g., THF, Diethyl Ether) | Consult manufacturer charts | Can degrade many common glove types quickly. |
| Ketones (e.g., Acetone) | Butyl Rubber, Latex/Neoprene | Nitrile provides only short-term splash protection. |
Note: This table is for general guidance only. Always verify compatibility with the manufacturer for your specific application and duration of use.
Body Protection: Shielding Against Spills and Splashes
A laboratory coat is a fundamental component of laboratory PPE, designed to protect your skin and personal clothing[5][6].
-
Standard Use: A flame-resistant (FR) lab coat should be worn, fully buttoned, at all times when handling chemicals.
-
High-Hazard Operations: For large-scale operations or tasks with a significant splash risk, a chemically resistant apron, worn over the lab coat, provides an additional barrier. In cases of significant exposure risk, a chemical-resistant suit may be required as determined by your institution's Chemical Hygiene Officer[10].
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory in all laboratory settings to protect against spills and dropped objects[5].
Respiratory Protection: Controlling Inhalation Exposure
Handling this compound as a solid powder can generate dust that may be inhaled. Volatile solvents used to dissolve the compound also present an inhalation hazard[11].
-
Primary Control: All work with this compound powder and its solutions should be conducted within a certified chemical fume hood to minimize vapor and dust inhalation. This is an engineering control and the most effective way to manage respiratory hazards[3].
-
When Respirators are Needed: If engineering controls are insufficient or during certain high-risk procedures (e.g., cleaning up a large spill outside of a hood), respiratory protection may be necessary. The selection of a respirator must be based on a formal risk assessment and comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134)[2][4]. This requires professional fit-testing and training.
-
Types of Respirators: For particulates, an N95 respirator may be sufficient. For vapors, an air-purifying respirator (APR) with organic vapor cartridges would be required[5][10].
Procedural Guidance: A Step-by-Step Workflow
This section outlines the PPE protocol for a common laboratory task: weighing this compound powder and preparing a stock solution.
Experimental Protocol: Weighing and Dissolving this compound
-
Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes.
-
Donning PPE (Step 1): Put on a flame-resistant lab coat, ensuring it is fully buttoned.
-
Donning PPE (Step 2): Put on the first pair of nitrile gloves.
-
Donning PPE (Step 3): Put on the second pair of nitrile gloves.
-
Donning PPE (Step 4): Put on chemical splash goggles.
-
Work Area Setup: Conduct all work inside a certified chemical fume hood. Place a disposable absorbent bench liner on the work surface.
-
Weighing: Carefully weigh the this compound powder onto a weigh paper or into a tared container. Use gentle motions to avoid creating airborne dust.
-
Dissolution: Add the powder to the solvent in your desired flask. Cap the flask immediately.
-
Initial Cleanup: Dispose of the weigh paper in a designated solid hazardous waste container within the fume hood.
-
Doffing (Outer Gloves): If the outer gloves are contaminated, carefully remove and discard them into the solid waste container. Don a new pair of outer gloves.
-
Transport: If the solution needs to be moved, ensure the container is securely capped and use a secondary container for transport.
-
Final Cleanup: Wipe down the work surface in the fume hood with an appropriate solvent and dispose of the cleaning materials in the designated hazardous waste stream.
-
Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to touch your skin with potentially contaminated surfaces. Remove goggles last.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water after removing all PPE.
Emergency and Disposal Plans
Spill Response
The following diagram outlines the immediate steps for responding to a small chemical spill. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Caption: Immediate workflow for a small chemical spill response.
Disposal of Contaminated PPE and Waste
Proper disposal is a critical final step to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid materials contaminated with this compound, including gloves, weigh paper, and absorbent pads, must be collected in a clearly labeled, sealed hazardous waste container[12].
-
Liquid Waste: Solutions containing this compound and any solvents used for cleaning must be collected in a designated, sealed, and properly labeled hazardous liquid waste container.
-
Labeling: Always follow your institution's guidelines for labeling hazardous waste, ensuring the chemical name and approximate concentrations are clearly written.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department, as incompatible materials can react dangerously[12].
References
-
Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. 6
-
OSHA's PPE Laboratory Standards. Clarion Safety Systems. 4
-
Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. 5
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Trichloroethylene. Canadian Centre for Occupational Health and Safety (CCOHS). 8
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). 2
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Triphenylethylene. Wikipedia.
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Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).
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-
ICSC 0081 - TRICHLOROETHYLENE. International Chemical Safety Cards (ICSCs). 9
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Prudent Disposal of Ethenyl(triphenyl)germane: A Guide for Laboratory Professionals. Benchchem.
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
